Myricetin 3-O-Glucoside

Catalog No.
S627631
CAS No.
19833-12-6
M.F
C21H20O13
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myricetin 3-O-Glucoside

CAS Number

19833-12-6

Product Name

Myricetin 3-O-Glucoside

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21+/m1/s1

InChI Key

FOHXFLPXBUAOJM-LIBJPBHASA-N

SMILES

Array

Synonyms

Isomyricitrin; Myricetin 3-Glucoside; Isomericitrin; Myricetin 3-β-D-Glucopyranoside; 3-(β-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one; 3,3’,4’,5,5’,7-Hexahydroxyflavone 3-β-D-Glucopyranoside; Myricetin 3-O-D-G

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

The exact mass of the compound myricetin 3-O-beta-D-glucopyranoside is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Myricetin 3-O-glucoside exhibits a range of biological activities, primarily driven by its antioxidant properties, but also extends to anti-inflammatory and anti-cancer effects.

Activity Reported Effects & Mechanisms Research Model
Antioxidant Scavenges free radicals and reactive oxygen species (ROS) [1]. In vitro assays [1]
Anti-inflammatory Demonstrates anti-inflammatory effects [1]. In vivo models [1]
Antinociceptive Shows pain-relieving (antinociceptive) action [1]. In vivo models [1]
Antigenotoxic Protects against DNA damage [1]. In vitro assays [1]
Anticancer The aglycone, myricetin, inhibits cancer cell migration/invasion, induces apoptosis [2] [3]. In vitro cell cultures, animal models [2] [3]

The anticancer effects are primarily attributed to its aglycone, myricetin. The diagram below illustrates the multi-targeted mechanisms by which myricetin acts against cancer cells.

architecture cluster_pathways Cellular Processes & Pathways Modulated cluster_molecular_targets Molecular Targets & Effects Myricetin Myricetin Apoptosis Apoptosis Myricetin->Apoptosis CellCycle CellCycle Myricetin->CellCycle Metastasis Metastasis Myricetin->Metastasis OxidativeStress OxidativeStress Myricetin->OxidativeStress MetabolicReprogramming MetabolicReprogramming Myricetin->MetabolicReprogramming Bcl2_Bax Bcl2_Bax Apoptosis->Bcl2_Bax Caspases Caspases Apoptosis->Caspases P53 P53 Apoptosis->P53 PI3K_Akt PI3K_Akt Apoptosis->PI3K_Akt MAPK MAPK Apoptosis->MAPK CellCycleProteins CellCycleProteins CellCycle->CellCycleProteins MMP_2_9 MMP_2_9 Metastasis->MMP_2_9 Nrf2 Nrf2 OxidativeStress->Nrf2 GST GST OxidativeStress->GST SIRT1_PGC1a SIRT1_PGC1a MetabolicReprogramming->SIRT1_PGC1a

Myricetin's multi-targeted action against cancer cells involves key pathways and molecular players.

Production and Synthesis Methods

Traditional plant extraction yields limited amounts of this compound [1]. Enzymatic Synthesis using Engineered Microbes presents a more efficient and scalable alternative.

The diagram below outlines the workflow for producing this compound using engineered E. coli.

workflow UDP_Gal_Pathway Reconstruct UDP-Galactose Biosynthetic Pathway Introduce_GalT Introduce Galactosyltransferase Gene (e.g., DkFGT) UDP_Gal_Pathway->Introduce_GalT Engineered_Strain Engineered E. coli Strain Introduce_GalT->Engineered_Strain Biocatalysis Whole-Cell Biocatalysis Engineered_Strain->Biocatalysis M3G_Output Myricetin 3-O-galactoside (Production: ~29.7 mg/L) Biocatalysis->M3G_Output Myricetin_Input Myricetin Substrate Myricetin_Input->Biocatalysis

Workflow for microbial production of Myricetin 3-O-galactoside via metabolic engineering [1].

A similar strategy can be applied for glucoside production by reconstructing a UDP-glucose pathway and introducing a glucosyltransferase gene [4].

Pharmacokinetics and Nano-Formulations

Myricetin itself has limited bioavailability due to poor water solubility and scarce absorption [2] [3]. Glycosylation, as in this compound, improves water solubility [1]. Research is actively exploring nano-formulations to further enhance its therapeutic potential.

Formulation Goal Description Potential Benefit
Enhanced Bioavailability Nano-delivery systems to improve solubility and absorption [2]. More reliable and efficient drug delivery.
Targeted Delivery Precisely target cancer cellular networks [2]. Increased efficacy, reduced side effects.

Experimental Research Protocols

For researchers aiming to work with this compound, here are methodologies for key activities.

Protocol 1: In Vitro Galactosylation Assay [1]

This protocol is for enzymatic synthesis and detection of the glycoside.

  • Reaction Setup:
    • Buffer: 100 μL PBS (e.g., 20 mmol/L, pH 6.0 for myricetin).
    • Substrates: Sugar acceptor (e.g., 1 mmol/L myricetin), sugar donor (e.g., 0.5 mmol/L UDP-Gal).
    • Enzyme: 20 μg purified galactosyltransferase.
  • Incubation: 2 hours at 50°C.
  • Reaction Termination: Add 100 μL methanol.
  • Analysis:
    • Centrifuge mixture and filter (0.22 μm).
    • Analyze filtrate by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
    • Confirm product identity with High-Resolution Mass Spectrometry (HR-ESI-MS).
Protocol 2: Assessing Anti-cancer Activity (Cell-Based) [3]

This outlines a general approach for evaluating anti-cancer effects, typically using the myricetin aglycone.

  • Cell Lines: Use relevant cancer cell lines (e.g., MDA-MB-231Br for breast cancer, SNU-790 for thyroid cancer).
  • Treatment:
    • Apply myricetin at varying concentrations.
    • Include a vehicle control (e.g., DMSO concentration <0.25%).
  • Assays:
    • Viability/Proliferation: MTT/XTT assays.
    • Apoptosis:
      • Measure Bax/Bcl-2 ratio by Western blot.
      • Assess caspase activation (e.g., caspase-3/7 assays).
      • Analyze mitochondrial membrane potential.
    • Metastasis:
      • Cell invasion/migration assays (e.g., Boyden chamber).
      • Zymography to measure MMP-2/9 activity.
    • Gene/Protein Expression: qRT-PCR for mRNA levels (e.g., ST6GALNAC5), Western blot for protein analysis (e.g., p-NF-κB, PCNA).

Conclusion

This compound is a promising natural product derivative with enhanced physicochemical properties. Its broad pharmacological potential, particularly in oncology, is driven by multi-mechanistic actions. Overcoming its bioavailability challenges through advanced synthesis and nano-formulations is a key focus of current research, holding significant promise for future therapeutic development.

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical information available for Myricetin 3-O-β-D-glucoside. [1]

Property Description
IUPAC Name 5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one
CAS Registry Number 19833-12-6
Chemical Formula C₂₁H₂₀O₁₃
Average Molecular Weight 480.38 g/mol
Purity ≥98%
Physical Form Solid
Storage Keep in a dark place, sealed and dry at 2-8°C

Important Note on Compound Specificity

The search results reveal a crucial detail for your research: much of the available biological activity data is for Myricetin 3-O-β-D-galactopyranoside (M3G, or myricetin 3-galactoside), not the glucoside variant. [2] [3] [4] The galactoside is a distinct compound with different chemical and physical properties. The following table contrasts the two compounds based on available data. [2] [1]

Feature Myricetin 3-O-β-D-glucoside Myricetin 3-O-β-D-galactoside
CAS Number 19833-12-6 [1] 15648-86-9 [2]
Sugar Moiety D-Glucose D-Galactose
Reported Bioactivities Information limited in search Potential anti-osteoporotic [3], anti-photoaging [4], antinociceptive (pain relief) [5]

Experimental Insights from a Related Compound

The methodologies used to study the bioactivity of Myricetin 3-O-β-D-galactopyranoside (M3G) provide a template for how you might experimentally approach the glucoside variant. [3] [4]

workflow Start Start: Isolate Compound A1 Cell Culture & Treatment (hBM-MSCs, HaCaT, HDFs) Start->A1 A2 Viability Assay (MTT) A1->A2 A3 Induce Differentiation or Stress (e.g., UVA) A2->A3 B1 Gene Expression Analysis (RT-qPCR, Western Blot) A3->B1 B2 Staining & Microscopy (Oil Red O, ALP) A3->B2 B3 ELISA & Biochemical Assays (MMP-1, Collagen, NO) A3->B3 C1 Data on Differentiation, Gene/Protein Expression B1->C1 C2 Data on Cell Morphology, Lipid Accumulation B2->C2 C3 Quantitative Secretome & Inflammatory Marker Data B3->C3 End Synthesize Findings C1->End C2->End C3->End

The core experimental workflow for evaluating myricetin glycoside bioactivity, based on studies of the galactoside variant. [3] [4]

References

Technical Comparison of Myricetin Aglycone and Myricetin Glycosides: Structure, Bioactivity, and Pharmacological Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Structure Analysis

Myricetin (3,5,7,3′,4′,5′-hexahydroxyflavone) is a natural flavonol belonging to the flavonoid class of polyphenolic compounds, with a chemical formula of C₁₅H₁₀O₈ and molecular mass of 318.24 g/mol [1]. This compound exists in nature primarily as glycoside derivatives rather than as free aglycones, with the aglycone form (myricetin) and glycosylated forms (such as myricetin-3-O-galactoside) representing the two main structural variants with distinct biological and physicochemical properties [1] [2]. The structural differences between these forms profoundly impact their antioxidant capacity, bioavailability, and therapeutic potential, making this comparison particularly relevant for drug development professionals seeking to optimize myricetin-based formulations.

The fundamental structural distinction between myricetin aglycone and its glycosylated derivatives lies in the presence of sugar moieties attached to the flavonol skeleton. Myricetin aglycone features a polyhydroxylated structure with hydroxyl groups at positions 3, 5, 7, 3', 4', and 5' on the flavone backbone, while myricetin glycosides (such as myricetin-3-O-galactoside) contain sugar groups—most commonly at the 3-O position—which significantly alter their physicochemical properties [2]. This 3-O-galactosylation process is biologically significant in plant metabolism and results in the coexistence of both forms in various plants, including white myrtle and Nelumbo nucifera [2].

Table 1: Structural and Physicochemical Comparison of Myricetin Aglycone and Glycosides

Property Myricetin Aglycone Myricetin Glycosides
Chemical Structure 3,5,7,3′,4′,5′-hexahydroxyflavone Sugar moiety (e.g., galactose) attached to 3-O position
Molecular Weight 318.24 g/mol ~480.09 g/mol (for monoglycosides)
Water Solubility Slightly soluble Enhanced water solubility
Lipophilicity Higher (logP ~2-3) Reduced lipophilicity
Thermal Stability Moderate Varies with glycosylation type
Primary Natural Sources Berries, fruits, vegetables, nuts, tea Same sources, often coexisting with aglycone

Antioxidant Mechanisms and Comparative Efficacy

The antioxidant properties of myricetin compounds represent one of the most significant areas of differentiation between aglycone and glycosylated forms. Both myricetin aglycone and its glycosides function as effective antioxidants through mechanisms involving free radical scavenging, but with markedly different efficiencies and pathways [2]. Understanding these distinctions is crucial for researchers designing antioxidant-based therapies or seeking to leverage the natural antioxidant properties of myricetin for pharmacological applications.

Radical Adduct Formation (RAF) Pathways

Both myricetin aglycone and myricetin-3-O-galactoside (M3OGa) demonstrate the ability to form radical adducts (RAF) when interacting with free radicals such as DPPH•, though the specific products and efficiency differ substantially [2]. When incubated with 2 mol DPPH•, myricetin aglycone produces a myricetin-DPPH adduct (m/z 711.1039) and a myricetin-myricetin dimer (m/z 634.0544), while M3OGa yields an M3OGa-DPPH adduct (m/z 873.1573) and an M3OGa-M3OGa dimer (m/z 958.1620) under identical conditions [2]. These findings indicate that both compounds can trap free radicals through a chain reaction comprising propagation and termination steps, with the 3-O-galactosylation primarily limiting the antioxidant pathways at the propagation step rather than affecting the termination step [2].

The following diagram illustrates the radical adduct formation pathways for both myricetin aglycone and myricetin-3-O-galactoside when interacting with DPPH radicals:

G cluster_aglycone Myricetin Aglycone Pathway cluster_glycoside Myricetin-3-O-galactoside Pathway DPPH DPPH MA1 Myricetin + DPPH• DPPH->MA1 MG1 M3OGa + DPPH• DPPH->MG1 Myricetin Myricetin Myricetin->MA1 M3OGa M3OGa M3OGa->MG1 MA2 Myricetin-DPPH Adduct (m/z 711.10) MA1->MA2 HAT MA3 Myricetin-Myricetin Dimer (m/z 634.05) MA1->MA3 Dimerization MG2 M3OGa-DPPH Adduct (m/z 873.16) MG1->MG2 HAT MG3 M3OGa-M3OGa Dimer (m/z 958.16) MG1->MG3 Dimerization

Radical Adduct Formation Pathways for Myricetin Aglycone and Glycoside. HAT = Hydrogen Atom Transfer.

Quantitative Antioxidant Capacity Assessment

Comparative studies using multiple antioxidant assessment methods consistently demonstrate the superior antioxidant activity of myricetin aglycone compared to its glycosylated forms [2]. In DPPH•-trapping assays, myricetin-3-O-galactoside consistently showed higher IC₅₀ values (indicating lower potency) across all tested antioxidant analyses compared to the aglycone form [2]. Similar results were observed in PTIO•-trapping analyses and •O₂ inhibition assays, confirming that the 3-O-galactosylation process reduces the antioxidant efficacy of the parent flavonol [2]. This reduction is attributed to the steric hindrance introduced by the galactose moiety and the blocking of crucial hydroxyl groups involved in radical stabilization, particularly the 3-OH group which plays a key role in the antioxidant activity of flavonols [2].

Biological Activities and Pharmacological Potential

Myricetin compounds exhibit a broad spectrum of biological activities with significant implications for drug development. Both aglycone and glycosylated forms demonstrate therapeutic potential across multiple disease models, though often with differing efficacy and mechanism of action. The following table summarizes key comparative biological activities:

Table 2: Comparative Biological Activities of Myricetin Aglycone and Glycosides

Biological Activity Myricetin Aglycone Myricetin Glycosides Mechanisms/Notes
Antioxidant Capacity Strong radical scavenging [2] Reduced activity [2] Glycosylation limits antioxidant pathways
Anti-inflammatory Effects Inhibits NF-κB, MAPK pathways [1] [3] Limited data Reduces TNF-α, IL-6, IL-1β [1]
Antiplatelet Activity Significant inhibition [4] Not reported 6x more potent than aspirin [4]
Hepatoprotective Effects Reduces hepatic inflammation, steatosis, fibrosis [1] [3] Limited data Activates Nrf2/HO-1 pathway [3]
Insulin Secretion Amplifies glucose-stimulated secretion [5] Not reported cAMP-PKA-Epac-2 pathway [5]
Antimicrobial Activity Obstructs virulence factors, prevents biofilm [1] Limited data Disrupts membrane integrity [1]
Neuroprotective Potential Inhibits neurotransmitter release [6] Limited data Anti-neuroexocytotic activity [6]
Anti-inflammatory and Hepatoprotective Activities

Myricetin aglycone demonstrates potent anti-inflammatory effects through modulation of key inflammatory signaling pathways. In models of acute liver injury, myricetin aglycone inhibits the expression of phosphorylated NF-κB and IκB, as well as downstream inflammatory mediators including COX-2, iNOS, IL-6, TNF-α, and IL-1β [1] [3]. Additionally, myricetin aglycone suppresses TLR4 expression and MAPK pathway activation (phosphorylated ERK, JNK, and P38), thereby attenuating inflammation-induced liver damage [3]. The compound also activates the Nrf2/HO-1 pathway, a crucial regulator of oxidative stress response in hepatic tissues [3].

In nonalcoholic steatohepatitis (NASH) models, myricetin aglycone ameliorates hepatic inflammation, steatosis, and inhibits hepatic macrophage infiltration [1]. It prevents liver fibrosis and hepatic stellate cell activation while modulating macrophage polarization by inhibiting M1 polarization and inducing M2 polarization [1]. These findings highlight the multi-targeted approach of myricetin aglycone in addressing complex inflammatory and fibrotic processes in liver diseases, suggesting its potential as a therapeutic agent for various hepatopathologies.

Metabolic and Endocrine Applications

Myricetin aglycone demonstrates significant effects on metabolic processes, particularly in glucose homeostasis. Recent research has identified myricetin as a potential insulin secretagogue that enhances glucose-stimulated insulin secretion specifically at high glucose concentrations, distinguishing it from conventional insulin secretagogues like glibenclamide [5]. The insulinotropic mechanism of myricetin aglycone involves the cAMP-PKA-Epac-2 signaling cascade, as demonstrated by inhibition studies using H89 (a PKA inhibitor) and MAY0132 (an Epac-2 inhibitor), which significantly reduced myricetin-induced insulin secretion [5].

Molecular docking studies further validate the interaction of myricetin aglycone with key players in insulin secretory pathways, including Epac-2, PKA RIα, and MEK Kinase [5]. This glucose-dependent insulin secretion mechanism presents a significant therapeutic advantage by potentially reducing the risk of hypoglycemia associated with other insulin secretagogues. Furthermore, myricetin's additional benefits including α-glucosidase inhibition, antioxidant activity, and potential to prevent diabetic complications position it as a multi-target antidiabetic candidate worthy of further development [5].

Cardiovascular and Antiplatelet Effects

Myricetin aglycone exhibits potent antiplatelet activity that has garnered significant research interest. Comparative studies have demonstrated that myricetin's antiplatelet effect is over six times more robust than aspirin when assessed under similar conditions [4]. The antiplatelet properties of flavonoid aglycones, including myricetin, are mediated primarily through the activation of cyclic nucleotide-dependent signaling pathways, specifically involving the inhibition of phosphodiesterases 2 and/or 5 [4]. This mechanism increases intracellular cAMP and/or cGMP levels, activating PKA and PKG respectively, ultimately leading to inhibition of platelet activation [4].

Unexpectedly, despite its antiplatelet effects, myricetin aglycone increases thrombin-induced thromboxane synthase activity in platelets, indicating that its antiplatelet properties are not connected to inhibition of TxA₂ synthesis [4]. This unique mechanism distinguishes myricetin from conventional antiplatelet agents and may contribute to its favorable safety profile. The strong antiplatelet activity combined with multiple cardioprotective mechanisms positions myricetin aglycone as a promising candidate for cardiovascular drug development.

Pharmacokinetics and Bioavailability Considerations

The pharmacokinetic profiles of myricetin aglycone and its glycosylated forms present significant differences that impact their therapeutic application. Myricetin aglycone demonstrates relatively low oral bioavailability, with studies in rats showing an absolute bioavailability of approximately 9% following oral administration [1]. This limited bioavailability stems from factors including poor aqueous solubility, extensive metabolism, and potential efflux by transport proteins. Myricetin aglycone has been shown to influence the pharmacokinetics of co-administered drugs, as evidenced by its ability to modify the pharmacokinetic parameters of losartan in rats, significantly increasing the area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) of losartan [1].

The glycosylation of myricetin significantly alters its physicochemical properties, generally enhancing water solubility but potentially reducing membrane permeability. However, research indicates that the absence of sugar moieties in the aglycone form provides better lipophilicity, which can be further enhanced through structural modifications [6]. Acylation of myricetin aglycone has been explored as a strategy to improve its pharmaceutical properties, with studies showing that acylated derivatives (such as monopropionyl-, dipropionyl-, and monooctanoyl-myricetin) exhibit enhanced lipophilicity (7.4- to 26.3-fold increase based on logP) and improved oxidative stability (1.9- to 3.1-fold based on decay rate) compared to the parent aglycone [6]. These modifications address key limitations while maintaining or enhancing biological activity.

Experimental Protocols and Methodological Considerations

Radical Adduct Formation Analysis Protocol

The UPLC-ESI-Q-TOF-MS method for analyzing radical adduct formation products provides a robust approach for studying the antioxidant mechanisms of myricetin compounds [2]. The detailed protocol includes:

  • Sample Preparation: Incubate 1 mol of myricetin (aglycone or glycoside) with 2 mol DPPH• in appropriate solvent systems. For myricetin-3-O-galactoside and myricetin aglycone, dissolve compounds in methanol or ethanol at concentrations of 0.1-1.0 mM.
  • Chromatographic Separation: Use an Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C. Employ a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with a gradient elution: 0-2 min (5-20% B), 2-10 min (20-60% B), 10-12 min (60-95% B), 12-13 min (95% B), 13-15 min (5% B) at a flow rate of 0.4 mL/min.
  • Mass Spectrometry Analysis: Operate the Q-TOF mass spectrometer in negative electrospray ionization mode with the following parameters: capillary voltage 2.5 kV, cone voltage 30 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, desolvation gas flow 800 L/h. Acquire data in the m/z range of 50-1200.
  • Data Analysis: Identify radical adducts based on accurate mass measurements (mass error < 5 ppm) and characteristic fragmentation patterns. For myricetin aglycone, monitor for myricetin-DPPH adduct at m/z 711.1039 and myricetin-myricetin dimer at m/z 634.0544. For myricetin glycosides, monitor corresponding adducts with appropriate mass adjustments.
Antiplatelet Activity Assessment Protocol

The flow cytometry-based protocol for evaluating the antiplatelet effects of myricetin compounds provides comprehensive assessment of platelet function [4]:

  • Platelet Preparation: Collect human blood from healthy volunteers who have not taken any antiplatelet medications for at least 14 days. anticoagulate with 3.8% sodium citrate (9:1 v/v). Centrifuge at 200 × g for 10 minutes to obtain platelet-rich plasma (PRP). Further centrifuge PRP at 2000 × g for 10 minutes to pellet platelets. Resuspend platelets in Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1.9 mM NaH₂PO₄, 5.6 mM glucose, 12 mM NaHCO₃, 10 mM HEPES, pH 7.4).
  • Platelet Treatment: Incubate platelets (2×10⁸ platelets/mL) with myricetin compounds (0-100 μM) or vehicle control for 10 minutes at 37°C. Activate platelets with thrombin (0.05-0.1 U/mL) or other agonists as required.
  • Flow Cytometry Analysis: Assess platelet activation using fluorescent-labeled antibodies against activation markers (e.g., PAC-1 for activated GPIIb/IIIa, CD62P for P-selectin). Evaluate ROS formation using cell-permeable DCF-DA dye (5 μM). Analyze phosphatidylserine externalization with Annexin V-FITC. Assess platelet viability with propidium iodide staining.
  • Data Acquisition and Analysis: Acquire data using a flow cytometer with appropriate laser configurations and filters. Analyze a minimum of 10,000 events per sample. Express results as percentage inhibition compared to vehicle-treated activated controls.
Insulin Secretion Assay Protocol

The glucose-stimulated insulin secretion protocol for evaluating the effects of myricetin on pancreatic β-cell function [5]:

  • Islet Isolation: Anesthetize male BALB/c mice (6-8 weeks old) with sodium thiopental (30 mg/kg). Distend pancreas by administering 3 mL of collagenase V solution (1 mg/kg) through the common bile duct. Excise pancreas and digest in collagenase solution for 15 minutes at 37°C. Wash isolated islets 2-3 times with Hank's Balanced Salt Solution (HBSS) and hand-pick under a stereomicroscope.
  • Glucose-Stimulated Insulin Secretion: Pre-incubate size-matched islets (3 islets/batch) with 3 mM glucose in Krebs-Ringer bicarbonate buffer (KRBB: 118 mM NaCl, 4.7 mM KCl, 1.9 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 10 mM HEPES, 0.1% BSA, pH 7.4) for 45 minutes at 37°C. Then incubate islets for 60 minutes at 37°C in KRBB containing either 3 mM (basal) or 16.7 mM (stimulatory) glucose with or without myricetin compounds (1-100 μM).
  • Pathway Inhibition Studies: For mechanism elucidation, incubate islets with myricetin in the presence of various pathway inhibitors: H89 (50 μM, PKA inhibitor), MAY0132 (Epac-2 inhibitor), SQ22536 (25 μM, adenylate cyclase inhibitor), diazoxide (50 μM, KATP channel opener), verapamil (200 μM, calcium channel blocker).
  • Insulin Measurement: Collect supernatant after incubation and measure insulin secretion using mouse insulin ELISA kits according to manufacturer's instructions. Normalize insulin secretion to islet DNA content or number.

The following diagram illustrates the key signaling pathways involved in myricetin-aglycone-mediated insulin secretion in pancreatic β-cells:

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Glucose Glucose KATP KATP Channel Glucose->KATP Metabolism Myricetin Myricetin GLP1R GLP-1 Receptor Myricetin->GLP1R Potential Activation AC Adenylate Cyclase GLP1R->AC Stimulates CaChannel Voltage-gated Ca²⁺ Channel KATP->CaChannel Depolarization Ca2 Ca²⁺ Influx ↑ CaChannel->Ca2 cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA Epac2 Epac-2 Activation cAMP->Epac2 InsulinSecretion Insulin Secretion PKA->InsulinSecretion Epac2->InsulinSecretion Ca2->InsulinSecretion

Signaling Pathways in Myricetin-Mediated Insulin Secretion. Myricetin aglycone amplifies glucose-stimulated insulin secretion primarily through the cAMP-PKA-Epac-2 signaling cascade.

Conclusion and Research Perspectives

The comprehensive comparison between myricetin aglycone and its glycosylated forms reveals significant differences in chemical properties, biological activities, and potential therapeutic applications. Myricetin aglycone consistently demonstrates superior bioactivity across multiple assessment parameters, including antioxidant capacity, anti-inflammatory effects, antiplatelet activity, and insulin secretory function. The absence of sugar moieties in the aglycone form contributes to its enhanced membrane permeability and interaction with molecular targets, though this may come at the cost of reduced water solubility.

Current research gaps include limited comparative pharmacokinetic studies directly comparing aglycone and glycoside forms, and insufficient investigation of glycoside-to-aglycone conversion in biological systems. Future research should focus on:

  • Developing targeted delivery systems to overcome the bioavailability limitations of myricetin aglycone
  • Exploring hybrid derivatives that balance solubility and bioactivity
  • Conducting comprehensive toxicological assessments of both forms
  • Investigating synergistic effects between aglycone and glycoside forms in natural extracts

References

Comprehensive Technical Guide: Myricetin 3-O-Glucoside from Acacia mearnsii Leaves

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Executive Summary

Myricetin 3-O-glucoside represents a bioactive flavonol glycoside with significant pharmaceutical potential isolated from Acacia mearnsii leaves. This comprehensive technical review examines the compound's extraction methodologies, structural characteristics, quantitative presence, and demonstrated biological activities. Current research validates its potent antioxidant capacity and marked hypoglycemic effects through α-glucosidase and α-amylase inhibition pathways. The optimization of extraction protocols has yielded high-purity compounds (>95%) from A. mearnsii leaf biomass, presenting a valuable utilization pathway for this otherwise discarded resource. With additional demonstrated anti-inflammatory and antimicrobial properties, this compound offers compelling applications in nutraceutical development, diabetes management, and functional food preservation. This review provides researchers and drug development professionals with validated experimental protocols, quantitative data comparisons, and mechanistic insights to support further investigation and application development.

Introduction and Significance

Acacia mearnsii as a Resource

Acacia mearnsii, commonly known as Black Wattle, is a fast-growing, highly adaptable perennial tree from the legume family that has spread extensively from its native Australia to become established across multiple continents including North and South America, Asia, Europe, and Africa [1]. Traditionally valued for its high-tannin bark used in leather production, the species has been commercially cultivated on a significant international scale, primarily for tannin extraction and wood products including furniture, charcoal, woodchip, and paper [1]. Despite the utilization of woody components, substantial quantities of A. mearnsii leaves are typically discarded as agricultural waste due to lack of suitable processing methods, creating significant missed economic opportunities and environmental concerns including waste accumulation and pest proliferation [1]. This underutilization is particularly noteworthy given the established presence of valuable flavonoid compounds in the leaf biomass, creating an opportunity for valorization through extraction of bioactive compounds like this compound [1] [2].

Chemical Significance of this compound

This compound (chemical name: Myricetin 3-O-β-D-glucopyranoside) is a flavonol glycoside consisting of the flavonol myricetin linked to a glucose molecule at the 3-position. With the molecular formula C₂₁H₂₀O₁₃ and a molecular weight of 480.38 g/mol, this compound is characterized by the presence of multiple phenolic hydroxyl groups that contribute significantly to its free radical scavenging capacity [1] [3] [4]. The compound has been identified in various plant sources, including Tibouchina paratropica and Hakmeitau beans, but A. mearnsii leaves represent a particularly abundant and sustainable source [3] [4]. The structural features of this compound, specifically the high hydroxyl group density, correlate with its demonstrated biological activities, including potent antioxidant effects, α-glucosidase and α-amylase inhibition, anti-inflammatory properties, and antimicrobial activity [1] [3]. These diverse biological activities position this compound as a promising candidate for pharmaceutical and nutraceutical development, particularly for applications involving oxidative stress management and blood glucose regulation [1].

Table 1: Fundamental Characteristics of this compound

Property Specification
Systematic Name 5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-chromen-3-yl α-D-glucopyranoside
Molecular Formula C₂₁H₂₀O₁₃
Molecular Weight 480.38 g/mol
CAS Registry Number 19833-12-6
IUPAC Name Myricetin 3-O-β-D-glucopyranoside
Physical Form Light yellow to yellow solid
UV-Vis Characteristics λmax 268 nm and 353 nm
Solubility Insoluble in ethanol (<1 mg/mL)

Extraction and Purification Methods

Comprehensive Extraction Protocol

The recovery of this compound from A. mearnsii leaves employs a multi-stage extraction methodology that begins with proper plant material preparation. Leaves should be air-dried away from direct light and ground to particles of 40-80 mesh size, achieving a moisture content of approximately 9.17% before extraction [1]. The optimized ultrasound-assisted extraction (UAE) protocol utilizes 80% aqueous methanol solution with a solid-to-solvent ratio of 1 kg leaf powder to 40 L solvent [1]. Extraction is performed in an ultrasonic system operating at 40 kHz frequency with 150 W power while maintaining temperature at 60°C for 75 minutes, with the process repeated twice to maximize yield [1]. The combined extracts are filtered through qualitative filter paper, concentrated using rotary evaporation at 50°C, and subsequently lyophilized to obtain the crude extract [1]. Research indicates that alternative approaches using ethanol-based extraction may also be effective, with one study identifying 65% ethanol as optimal for myricetin compound extraction using ultrasound assistance [5].

Following initial extraction, sequential solvent partitioning is employed to fractionate components based on polarity. The crude extract (20 g) is dissolved in deionized water (500 mL) and partitioned sequentially with petroleum ether, dichloromethane, ethyl acetate, and water [1]. The ethyl acetate fraction (L3) typically contains the highest concentration of target flavonoid compounds and is collected for further purification [1]. This fraction undergoes concentration under reduced pressure followed by lyophilization to yield a powdered intermediate rich in myricetin derivatives.

Purification Techniques

The purification process employs a multi-step chromatographic approach to isolate this compound from complex extract mixtures. Initial fractionation uses AB-8 macroporous adsorbent resin (0.3-1.25 mm particle size) packed in a 4 cm × 20 cm column [1]. The ethyl acetate fraction (8.0 g per loading) is applied to the column and eluted using a step-gradient ethanol system (water, 10%, 20%, 30%, 40%, 50%, and 100% ethanol) at a flow rate of 15 mL/min [1]. Eluate monitoring with UV-vis diode array detection at 255 nm and 357 nm guides fraction collection, with this compound typically eluting in the 20-30% ethanol fractions (Fr3 and Fr4) [1].

Further purification employs Sephadex LH-20 dextran resin (18-111 μm particle size) in a 4 cm × 20 cm column [1]. The combined Fr3 and Fr4 fractions from the AB-8 column (5.0 g loading) are applied and eluted with a gradient mobile phase system (deionized water, 20% methanol, 40% methanol, 100% methanol, and 60% acetone) at 8 mL/min flow rate [1]. Final purification is achieved using preparative reverse-phase HPLC with a Spherical C18 column (40-60 μm, 120 Å, 172.7 mm × 21.3 mm) [1]. The optimized elution protocol utilizes 0.1% formic acid in water (phase A) and acetonitrile (phase B) with the following gradient: 5-15% B (0-10 min), 15-20% B (10-15 min), 20% B isocratic (15-25 min), 20-50% B (25-35 min), and 50-5% B (35-40 min) at 0.3 mL/min flow rate [1]. Fractions are collected at 5 mL intervals, with those showing identical HPLC profiles combined to yield the purified compound.

G Start A. mearnsii Leaves P1 Material Preparation Start->P1 P2 Ultrasound-Assisted Extraction P1->P2 Grind to 40-80 mesh P3 Solvent Partitioning P2->P3 80% methanol, 60°C, 75 min P4 Macroporous Resin Chromatography P3->P4 Ethyl acetate fraction P5 Sephadex LH-20 Chromatography P4->P5 20-30% ethanol fractions P6 Preparative HPLC P5->P6 20-40% methanol fractions End Purified this compound P6->End HPLC purification

Figure 1: Comprehensive Workflow for Extraction and Purification of this compound from A. mearnsii Leaves [1]

Quantitative Analysis and Characterization

Yield and Purity Assessment

Advanced analytical techniques confirm both the structural identity and quantitative purity of this compound isolated from A. mearnsii leaves. The optimized extraction and purification protocol yields this compound with exceptional purity exceeding 95%, as verified by HPLC analysis [1]. While specific yield data for this compound from A. mearnsii requires further characterization, the closely related compound myricitrin (myricetin 3-O-rhamnoside) is obtained at 7.3 mg per gram of crude extract with a remarkable 98.4% purity using identical methodology [1]. This demonstrates the efficiency of the established protocol for isolating myricetin derivatives from this plant source.

The quantitative analysis of flavonoid content in A. mearnsii extracts reveals significant seasonal and specimen variations. Research indicates that leaves harvested during the hot-dry season contain superior concentrations of bioactive flavonoids compared to those collected in cool-wet seasons [6]. Furthermore, flowers of A. mearnsii demonstrate substantial flavonoid content, with total flavonoid concentrations exceeding 136 mg quercetin equivalent per gram of extract [7]. These quantitative assessments confirm A. mearnsii as a rich source of flavonoid compounds, supporting its potential for commercial exploitation.

Table 2: Quantitative Analysis of Bioactive Compounds in A. mearnsii Extracts

Analysis Parameter Result Reference
Myricitrin Yield 7.3 mg/g crude extract [1]
Myricitrin Purity 98.4% [1]
This compound Purity >95% [1]
Total Flavonoid Content (Flowers) >136 mg QE/g extract [7]
Total Phenolic Content (Flowers) 300-350 mg GAE/g extract [7]
Seasonal Impact on Flavonoids Higher in hot-dry season [6]
Structural Characterization Methods

Comprehensive structural elucidation of this compound employs complementary analytical techniques to confirm molecular identity and purity. High-performance liquid chromatography (HPLC) analysis utilizing an Agilent 1260 Series system with appropriate column chemistry provides initial purity assessment and separation [1]. Mass spectrometric analysis employing electrospray ionization (ESI) or quadrupole time-of-flight (QTOF) detectors confirms molecular weight through identification of the [M-H]⁻ ion at m/z 480.38, with characteristic fragmentation patterns providing structural insights [1] [7] [5].

Definitive structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, which characterizes both the aglycone (myricetin) and glucoside moieties, specifically confirming the glycosidic linkage at the 3-position [1]. Additional analytical techniques including Fourier-transform infrared spectroscopy (FTIR-ATR) provide complementary structural information and can discriminate between different Acacia species and flowering stages based on their distinct phytochemical profiles [7]. Ultra-high performance liquid chromatography coupled with diode array detection (UHPLC-DAD) offers both separation capability and UV-Vis spectral characterization, with this compound displaying characteristic absorption maxima at approximately 268 nm and 353 nm [4].

Biological Activities and Experimental Protocols

Antioxidant Activity Assessment

This compound demonstrates significant antioxidant capacity through multiple mechanistic pathways. Evaluation employs standardized assays including DPPH radical scavenging, ABTS radical cation decolorization, and ferric reducing antioxidant power (FRAP) [1]. The compound's effectiveness stems from its multiple phenolic hydroxyl groups arranged in an ortho-configuration on the B-ring, facilitating hydrogen atom transfer and single electron transfer mechanisms that neutralize reactive oxygen species [1]. These structural features enhance its free radical scavenging capacity compared to other flavonoids with fewer phenolic groups.

The experimental protocol for DPPH assay preparation involves dissolving 2.4 mg of DPPH in 100 mL of methanol to create the working solution [1]. Test samples at varying concentrations are mixed with the DPPH solution and incubated in darkness for 30 minutes at room temperature [1]. Absorbance measurement at 517 nm against a methanol blank enables calculation of radical scavenging activity using the formula: Scavenging activity (%) = [(A_control - A_sample)/A_control] × 100 [1]. For ABTS assay, the radical cation is generated by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in darkness for 12-16 hours before dilution to an absorbance of 0.70 ± 0.02 at 734 nm [1]. Sample addition followed by 6-minute incubation precedes absorbance measurement for activity determination.

Hypoglycemic Activity Evaluation

The anti-diabetic potential of this compound is demonstrated through its potent inhibition of carbohydrate-hydrolyzing enzymes, specifically α-glucosidase and α-amylase [1]. These enzymes play crucial roles in postprandial blood glucose regulation through digestion of dietary carbohydrates. Inhibition assays evaluate the compound's ability to retard glucose release from complex carbohydrates, providing a therapeutic approach for managing type II diabetes.

The experimental protocol for α-glucosidase inhibition involves preparing an enzyme solution of 0.2 U/mL in 0.1 M PBS (pH 6.8) [1]. Test samples at various concentrations are mixed with the enzyme solution and incubated for 10 minutes at 37°C before adding 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate [1]. After 30 minutes of additional incubation, the reaction is terminated with Na2CO3 solution, and absorbance is measured at 405 nm [1]. The α-amylase inhibition assay follows a similar approach, using porcine pancreatic α-amylase and soluble starch as substrate, with reaction termination using dinitrosalicylic acid and measurement at 540 nm [1]. In both assays, acarbose serves as the positive control reference standard [1].

G Compound This compound MA1 Antioxidant Activity Compound->MA1 MA2 Hypoglycemic Activity Compound->MA2 MA3 Anti-inflammatory Activity Compound->MA3 MA4 Antimicrobial Activity Compound->MA4 SC1 DPPH Radical Scavenging MA1->SC1 SC2 ABTS Radical Scavenging MA1->SC2 SC3 FRAP Assay MA1->SC3 HI1 α-Glucosidase Inhibition MA2->HI1 HI2 α-Amylase Inhibition MA2->HI2 AI1 NO Production Inhibition MA3->AI1 AI2 RAW264.7 Cells (IC50 = 21.2 μM) MA3->AI2 AM1 Anti-Leishmanial Activity MA4->AM1

Figure 2: Demonstrated Biological Activities and Assessment Methods for this compound [1] [3]

Additional Biological Activities

Beyond antioxidant and hypoglycemic effects, this compound exhibits significant anti-inflammatory activity demonstrated through inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW264.7 mouse macrophage cells [3]. Research shows an IC50 value of 21.2 μM for this anti-inflammatory effect, indicating potent immunomodulatory capacity [3]. The compound also demonstrates anti-Leishmanial properties against parasitic infections and broad-spectrum antimicrobial activity against various pathogenic microorganisms [3] [4]. These diverse biological activities significantly expand the potential therapeutic applications of this compound beyond diabetes management to include inflammatory conditions and infectious diseases.

Table 3: Experimentally Determined Biological Activities of this compound

Biological Activity Experimental Model Result/IC50 Reference
Anti-inflammatory LPS-induced NO production in RAW264.7 cells 21.2 μM [3]
α-Glucosidase Inhibition In vitro enzyme assay Significant inhibition [1]
α-Amylase Inhibition In vitro enzyme assay Significant inhibition [1]
Antioxidant DPPH radical scavenging Strong activity [1]
Anti-Leishmanial Leishmania species Active [3] [4]
Antimicrobial Various pathogens Active [3] [4]

Applications and Commercial Potential

Pharmaceutical and Nutraceutical Applications

The demonstrated bioactivities of this compound support its development for multiple therapeutic applications. The compound's potent α-glucosidase and α-amylase inhibitory effects position it as a promising candidate for managing postprandial hyperglycemia in type II diabetes, potentially offering a natural alternative or complement to conventional medications like acarbose [1]. The simultaneous antioxidant activity provides additional benefits by addressing oxidative stress associated with diabetic complications [1]. The anti-inflammatory properties evidenced by inhibition of nitric oxide production (IC50 = 21.2 μM) suggest applications in inflammatory disorders [3]. Additionally, the anti-Leishmanial and antimicrobial activities indicate potential development for infectious disease treatment [3] [4].

The nutraceutical applications of this compound include incorporation into functional foods and dietary supplements targeting metabolic syndrome components. The compound could be formulated into blood glucose management supplements, anti-inflammatory formulations, or general antioxidant supplements for preventive healthcare [2]. The use of A. mearnsii leaf extracts rich in this compound as ruminant feed supplements has been investigated, showing potential to enhance animal production and product quality through improved nutritional profiles and antioxidant effects that may reduce lipid oxidation in animal-derived foods [6].

Cosmetic and Industrial Applications

In cosmetic formulations, the antioxidant and anti-inflammatory properties of this compound support its use as a active ingredient in skin care products designed to protect against oxidative stress and environmental damage [2]. The compound could be incorporated into anti-aging formulations where it may help neutralize free radicals contributing to skin aging, or into soothing products aimed at reducing inflammation and skin irritation [2]. The documented antimicrobial effects further suggest potential applications in preservative systems for cosmetic products [3] [4].

The patent literature describes A. mearnsii leaf extracts containing this compound and related flavonoids for use as natural antioxidants, free radical scavengers, and functional ingredients in pharmaceuticals, cosmetics, and health foods [2]. These applications leverage the compound's stability and bioactivity while utilizing an abundant, renewable, and otherwise underutilized resource [2]. The development of A. mearnsii leaves as a source of this compound represents a sustainable valorization of agricultural waste, creating economic incentives for improved management of this invasive species while reducing environmental impacts associated with leaf disposal [1].

Conclusion and Future Perspectives

This compound from A. mearnsii leaves represents a promising bioactive compound with demonstrated antioxidant, hypoglycemic, anti-inflammatory, and antimicrobial properties supported by robust experimental evidence. The established extraction and purification protocols enable efficient production of high-purity compound, facilitating further research and development. The diverse biological activities indicate significant potential for pharmaceutical, nutraceutical, and cosmetic applications, particularly in managing diabetes and oxidative stress-related conditions.

Future research should focus on in vivo validation of efficacy, clinical studies in human subjects, mechanistic studies to elucidate molecular targets, and formulation development to enhance bioavailability and stability. The economic and environmental benefits of utilizing A. mearnsii leaves as a renewable source further support continued investigation and development of this valuable natural compound. With optimized extraction methodologies and demonstrated bioactivity, this compound presents significant opportunities for commercial exploitation while contributing to sustainable management of A. mearnsii resources.

References

Myricetin 3-O-glucoside in Tibouchina paratropica

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Natural Occurrence

Myricetin 3-O-glucoside (Myricetin 3-O-β-D-glucopyranoside) is a flavonol glycoside found in various plant species, including Tibouchina paratropica [1] [2].

  • CAS Number: 19833-12-6 [1] [2]
  • Molecular Formula: C₂₁H₂₀O₁₃ [1] [2]
  • Molecular Weight: 480.38 g/mol [1] [2]
  • Parent Aglycone: Myricetin (3,5,7,3′,4′,5′-hexahydroxyflavone) [3] [4] [5]
  • Natural Source in Focus: Identified in the aerial parts of Tibouchina paratropica (Melastomataceae family) [1] [2]. The broader Tibouchina genus is a known source of diverse flavonols and anthocyanins [6].

Biological Activities & Experimental Data

This compound exhibits promising pharmacological activities in preclinical research. The table below summarizes key quantitative findings from biological assays.

Biological Activity Experimental Model/Assay Key Results & Potency Citations
Anti-inflammatory Inhibition of LPS-induced NO production in mouse RAW264.7 macrophages IC₅₀ = 21.2 µM [1] [1]
Anti-Leishmanial Not specified in detail Reported as active [1] [2] [1] [2]
Antimicrobial Not specified in detail Reported as active [1] [2] [1] [2]

The biological activities of the glycoside are closely linked to its aglycone, myricetin, which has been extensively studied. The following diagram illustrates the core signaling pathways modulated by myricetin, which provides insight into the potential mechanisms of its glycoside derivative.

G cluster_pathway1 PI3K/Akt/mTOR Pathway cluster_pathway2 MAPK Pathway cluster_pathway3 Inflammation & Immunity Myricetin Myricetin PI3K PI3K Myricetin->PI3K inhibits Akt Akt Myricetin->Akt inhibits SIRT3 SIRT3 Myricetin->SIRT3 upregulates Raf Raf Myricetin->Raf inhibits MEK MEK Myricetin->MEK inhibits NFkB NFkB Myricetin->NFkB inhibits TNFα TNFα Myricetin->TNFα inhibits JAK1 JAK1 Myricetin->JAK1 inhibits Nrf2 Nrf2 Myricetin->Nrf2 activates PI3K->Akt mTOR mTOR Akt->mTOR p70s6k1 p70s6k1 mTOR->p70s6k1 Autophagy Autophagy mTOR->Autophagy SIRT3->Akt negative regulation Raf->MEK ERK ERK MEK->ERK ERK->NFkB COX2 COX2 NFkB->COX2 TNFα->NFkB STAT3 STAT3 JAK1->STAT3 PGE2 PGE2 COX2->PGE2

Diagram 1: Core signaling pathways modulated by myricetin. This compound may share similar molecular targets, influencing processes like apoptosis, cell proliferation, and inflammation.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing findings, here is a detailed methodology for assessing the anti-inflammatory activity of this compound, based on the cited research [1].

1. Cell Line and Culture

  • Cell Line: Mouse leukemic monocyte macrophage cell line (RAW264.7).
  • Culture Conditions: Maintain cells in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

2. Treatment and Inflammation Induction

  • Cell Seeding: Seed cells in multi-well plates (e.g., 24-well) at a density suitable to reach 70-80% confluence after overnight attachment.
  • Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified period (e.g., 1-2 hours).
  • Induction of Inflammation: Stimulate inflammation by adding Lipopolysaccharide (LPS) to the culture medium. A common final concentration is 1 µg/mL.

3. Measurement of Nitric Oxide (NO) Production

  • Incubation: Following LPS stimulation, incubate cells for a defined period (e.g., 18 hours).
  • NO Quantification: After incubation, collect the cell culture supernatant.
    • Assay: Use the Griess reaction to measure nitrite concentration, a stable oxidation product of NO.
    • Procedure: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphylethylenediamine dihydrochloride in water).
    • Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader.
    • Standard Curve: Calculate nitrite concentration from a standard curve generated with known concentrations of sodium nitrite.

4. Data Analysis

  • Calculate the percentage inhibition of NO production compared to the LPS-only stimulated control cells.
  • Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis of the dose-response data.

The overall workflow for the anti-inflammatory activity assay is summarized below.

G Seed Seed RAW264.7 cells PreTreat Pre-treatment with This compound Seed->PreTreat Induce Induce inflammation with LPS PreTreat->Induce Incubate Incubate for 18h Induce->Incubate Collect Collect supernatant Incubate->Collect Measure Measure nitrite (Griess Assay) Collect->Measure Analyze Analyze data (IC₅₀) Measure->Analyze

Diagram 2: Experimental workflow for the anti-inflammatory assay. The key steps involve pre-treating cells with the compound, inducing inflammation with LPS, and quantifying NO production via the Griess reaction.

Broader Pharmacological Context of the Myricetin Scaffold

The aglycone Myricetin demonstrates a wide range of bioactivities, providing context for the potential of its glycoside. Key areas of interest include:

  • Anticancer Potential: Myricetin inhibits proliferation, induces apoptosis (via PI3K/Akt/mTOR suppression), and inhibits pro-inflammatory markers like COX-2 and iNOS [7] [8].
  • Anti-inflammatory & Antioxidant Properties: Myricetin is a powerful antioxidant that scavenges free radicals and can modulate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress [4] [5].
  • Neuroprotective Effects: Research suggests myricetin may benefit neurodegenerative diseases like Parkinson’s and Alzheimer’s [5].
  • Synergistic and Bioavailability Considerations: Myricetin can enhance the efficacy of other drugs and inhibit drug-metabolizing enzymes, but its therapeutic potential is limited by poor aqueous solubility and bioavailability [4] [8]. Research into nanoformulations is ongoing to overcome these limitations [7] [8].

Research Gaps and Future Directions

While the initial data is promising, several aspects of this compound require further investigation for drug development.

  • Mechanism of Action: Precise molecular targets and mechanisms for this compound itself are not fully elucidated. Is it the glycoside or its aglycone (myricetin) that is the active form?
  • Comprehensive Pharmacokinetics: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are needed.
  • In Vivo Validation: More robust in vivo studies are required to confirm efficacy and safety in whole organisms.
  • Lead Optimization: Synthesis of novel derivatives and development of advanced delivery systems (e.g., nanoparticles) could improve potency and pharmacokinetics [8].

References

Application Notes & Protocols: Extraction and Analysis of Myricetin 3-O-Glucoside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Myricetin-3-O-glucoside (Myr-3-O-Glc) is a flavonol glycoside found in various plants, such as Nelumbo nucifera (sacred lotus) and Ribes nigrum (black currant) [1] [2]. It exhibits significant biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties, making it a compound of interest for pharmaceutical and cosmetic applications [2] [3]. These notes provide validated protocols for its extraction, quantification, and bioactivity assessment.


Extraction Protocols

Supercritical Fluid Extraction (SFE) with Ethanol Modifier

SFE is a green technique ideal for thermolabile compounds, offering high purity and selectivity [4] [5].

  • Principle: Uses supercritical CO₂, whose solvating power is modulated by pressure, temperature, and polar modifiers like ethanol to extract compounds of varying polarity [4] [5].
  • Procedure:
    • Preparation: Dry and mill the plant material (e.g., Calendula officinalis L. flowers). Load the extraction vessel to form a fixed bed with an apparent density of ~367 kg/m³ [5].
    • Extraction: Use a two-step sequential-selective SFE (S3FE) process [4]:
      • Step 1 (Non-polar compounds): 15% (w/w) Ethanol as modifier, 80°C.
      • Step 2 (Polar compounds, e.g., flavonoids): 30% (w/w) Ethanol:Water (80:20 v:v) as modifier, 40°C.
    • Process Conditions: Maintain a constant CO₂ flow rate. Total extraction time is typically 60 minutes [4].
    • Recovery: Collect the extract after the pressure drop separates the solute from the CO₂ [5].
  • Advantages: High selectivity, avoids toxic solvents, and allows sequential fractionation [4] [5].
Ultrasound-Assisted Extraction (UAE) with Macroporous Resin Enrichment

This method is efficient for recovering antioxidant flavonoids from plant matrices [2].

  • Principle: Ultrasound cavitation disrupts plant cells, enhancing solvent penetration. Subsequent enrichment with macroporous resin (e.g., DAX-8) concentrates the flavonoids [2].
  • Procedure:
    • Extraction: Mix dried plant material (e.g., Nelumbo nucifera stamen) with a hydroalcoholic solvent (e.g., 50% v/v ethanol). Perform ultrasound-assisted extraction [2].
    • Enrichment: Pass the extract through a DAX-8 macroporous resin column. Elute the adsorbed flavonoids with a suitable solvent [2].
  • Advantages: Higher concentration of antioxidant flavonoids compared to conventional extractions [2].

The following diagram illustrates the decision-making workflow for selecting and executing the appropriate extraction method.

Start Start: Plant Material Selection Goal Define Extraction Goal? Start->Goal Polar Target Polar Compounds (e.g., Myricetin-3-O-glucoside) Goal->Polar Yes MethodSelect Select Extraction Method Polar->MethodSelect SFE Supercritical Fluid Extraction (SFE) MethodSelect->SFE For high selectivity UAE Ultrasound-Assisted Extraction (UAE) MethodSelect->UAE For antioxidant enrichment SFESteps SFE Protocol: 1. Prepare sample bed 2. Two-step sequential extraction   - Step 1: 80°C, 15% EtOH   - Step 2: 40°C, 30% EtOH:H₂O (80:20) 3. Total time: 60 min SFE->SFESteps UAESteps UAE Protocol: 1. Mix sample with solvent 2. Perform ultrasound extraction 3. Enrich via macroporous resin UAE->UAESteps Output Output: Crude Extract SFESteps->Output UAESteps->Output


Analytical Quantification Protocol: HPLC-PDA

A validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method is crucial for accurate quantification [2].

  • Objective: Separate and quantify Myricetin-3-O-glucoside in a complex plant extract.
  • Chromatographic Conditions [2]:
    • Column: C18 core-shell column (e.g., Kinetex C18, 5 µm)
    • Mobile Phase: Methanol and HPLC-grade water, both acidified with 0.05% (v/v) formic acid
    • Detection: PDA, suitable wavelength for flavonols (e.g., 372 nm [6])
    • Flow Rate & Injection Volume: As per method optimization (e.g., 1.0 mL/min, 10 µL)
  • Sample Preparation: Dissolve the dry extract in methanol, filter through a 0.45 µm membrane filter before injection.
  • Method Validation Data: The table below summarizes key validation parameters for Myricetin-3-O-glucoside (Myr-3-O-Glc) from a representative study [2].

Table 1: HPLC-PDA Method Validation Parameters for Myr-3-O-Glc [2]

Parameter Result for Myr-3-O-Glc
Retention Time (tR) 11.63 min
tR Relative Standard Deviation (RSD) 0.95%
Resolution (Rs) 5.92
Symmetry Factor 1.03
Calibration Curve R² 0.999
Limit of Detection (LOD) 0.08 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL
  • Procedure:
    • Prepare standard solutions of Myr-3-O-Glc (e.g., 0.5–100 µg/mL) for calibration.
    • Inject standards and samples under the same conditions.
    • Identify Myr-3-O-Glc by comparing its retention time with the standard and quantify using the peak area based on the calibration curve.

Bioactivity Assessment & Applications

Myricetin-3-O-glucoside demonstrates several biological activities with applications in drug development and cosmetics.

Table 2: Documented Bioactivities of Myricetin-3-O-glucoside

Bioactivity Experimental Model / Finding Potential Application
Anti-inflammatory [3] IC₅₀ = 21.2 µM for inhibition of LPS-induced NO production in RAW264.7 mouse macrophage cells. Development of anti-inflammatory agents.
Skin-Aging Enzyme Inhibition [2] Stamen extract containing Myr-3-O-Glc showed significant inhibition of tyrosinase and collagenase. Cosmetic applications as an anti-aging ingredient.
Antioxidant [2] Stamen extract (high in Myr-3-O-Glc) showed strong in vitro and cellular (yeast model) antioxidant activity. Nutraceuticals and protective formulations.
Antimicrobial [3] Demonstrated anti-Leishmanial activity. Potential therapeutic for parasitic infections.

Stability & Storage

  • Storage Condition: The pure analytical standard should be stored at <+8°C in a dry and dark place [1].
  • Stability Note: The aglycone, myricetin, has pH-dependent stability and degrades at high temperatures [7] [8]. While data for the glucoside is more limited, following the supplier's storage guidelines is imperative.

References

  • Taemchuay, D., et al. (2022). Validation of a High-Performance Liquid Chromatography Method for Separation and Quantification of Flavonoids from Nelumbo nucifera Stamen. Molecules, 27(3), 1102. Retrieved from [Link]
  • Semwal, R., et al. (2021). Myricetin: A comprehensive review on its biological potentials. Food Science & Nutrition, 9(10), 5854–5868. Retrieved from [Link]
  • Bennani, S., et al. (2023). Exploring the Sequential-Selective Supercritical Fluid Extraction of Calendula officinalis L. Molecules, 28(20), 7060. Retrieved from [Link]
  • Wang, M., et al. (2024). Efficient and novel biosynthesis of myricetin α-triglucoside with improved solubility using amylosucrase from Deinococcus deserti. International Journal of Biological Macromolecules. Retrieved from [Link]
  • Jain, R., et al. (2009). A new method for determination of myricetin and quercetin using solid phase microextraction–high performance liquid chromatography–ultra violet/visible system. Analytica Chimica Acta, 631(2), 177-181. Retrieved from [Link]
  • Zuloeta, C., et al. (2015). Supercritical fluid extraction of polyphenols from lees: overall extraction curve, kinetic data and composition of the extracts. Bioresources and Bioprocessing, 2, 45. Retrieved from [Link]
  • Males, Ž., et al. (2020). Myricetin bioactive effects: moving from preclinical evidence to potential clinical applications. BMC Complementary Medicine and Therapies, 20, 241. Retrieved from [Link]

References

Comprehensive Application Notes and Protocols for Myricetin 3-O-Glucoside Purification and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Significance

Myricetin 3-O-glucoside (Myricetin 3-β-D-glucopyranoside) is a flavonol glycoside of significant pharmacological interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, anti-Leishmanial, antioxidant, and hypoglycemic properties. This compound occurs naturally in various plant species such as Tibouchina paratropica, Hakmeitau beans, Acacia mearnsii, and Nelumbo nucifera (sacred lotus) [1] [2] [3]. As a glycosylated derivative of myricetin, it exhibits enhanced solubility and altered bioavailability compared to its aglycone counterpart, making it an attractive candidate for pharmaceutical development and nutraceutical applications. The compound's chemical structure features a myricetin aglycone with a glucose moiety attached at the 3-position, contributing to its biological activity and physicochemical properties [1].

Recent studies have highlighted the therapeutic potential of this compound in various disease models. Its significant antioxidant capacity and enzyme inhibitory effects position it as a promising natural product for managing oxidative stress-related conditions and metabolic disorders [2] [4]. Furthermore, the compound's presence in agricultural by-products aligns with circular economy principles, offering opportunities for valorizing waste streams from food and agricultural processing [5]. These application notes provide detailed protocols for the purification, quantification, and bioactivity assessment of this compound to support research and development activities in pharmaceutical, cosmetic, and nutraceutical fields.

Extraction and Purification Protocols

Plant Material Preparation and Extraction

The initial stage of this compound isolation involves careful selection and preparation of plant material rich in this compound. Source selection is critical, with Acacia mearnsii leaves representing a particularly valuable source, yielding approximately 7.3 mg per gram of crude extract [2]. Alternative sources include Nelumbo nucifera (sacred lotus) stamen, which demonstrates high flavonoid content compared to other floral components [3]. Proper plant authentication and voucher specimen deposition are essential for reproducible research, followed by thorough washing and drying of plant materials to remove impurities and reduce moisture content.

For optimal extraction, employ ultrasound-assisted extraction (UAE) with hydroalcoholic solvents. The recommended protocol utilizes 70% ethanol (v/v) as the extraction solvent, providing an effective balance between polyphenol solubility and extraction specificity [6]. The plant material should be ground to a fine powder (particle size 0.5-1 mm) to maximize surface area, then mixed with solvent at a ratio of 1:10 (plant material to solvent). Extraction is performed using an ultrasonic bath at 40°C for 30 minutes, followed by filtration and concentration under reduced pressure at 40°C to preserve compound integrity. The resulting crude extract can be further enriched using macroporous resin (such as DAX-8) to remove sugars and other interfering compounds, significantly enhancing flavonoid content [3].

Chromatographic Purification

The purification of this compound from crude extracts requires a multi-step chromatographic approach to achieve high purity levels exceeding 95% [2]. The following sequential purification strategy has proven effective:

Table 1: Chromatographic Purification Steps for this compound

Step Technique Stationary Phase Mobile Phase Key Parameters
1 Solvent Partition Water-ethyl acetate Ethyl acetate fraction Sequential partitioning, collect ethyl acetate fraction
2 Adsorption Chromatography Macroporous resin column Water-ethanol gradient Elute with 30-70% ethanol, monitor at 365 nm
3 Size Exclusion Sephadex LH-20 column Methanol or ethanol Isocratic elution, collect flavonoid-rich fractions
4 Preparative HPLC Preparative C18 column Methanol-water with 0.05% formic acid Final purification, monitor at 365 nm

Begin with solvent partitioning of the enriched extract between water and ethyl acetate, collecting the ethyl acetate fraction which contains the target flavonoid glycosides. Subsequent adsorption chromatography using a macroporous resin column (such as D101 or XAD) with a water-ethanol gradient elution (0-100% ethanol) effectively separates flavonoids from other polyphenols. The fractions containing this compound can be identified by thin-layer chromatography (TLC) comparison with authentic standards when available, using silica gel plates and ethyl acetate:formic acid:water (8:1:1) as the mobile phase, with detection under UV light at 365 nm.

Further purification is achieved through size exclusion chromatography using Sephadex LH-20 with methanol or ethanol as the eluent. The final purification step employs preparative reverse-phase high-performance liquid chromatography (prep-HPLC) using a C18 column (250 × 21.2 mm, 5 μm) with isocratic elution using methanol-water (40:60, v/v) acidified with 0.05% formic acid at a flow rate of 12 mL/min, monitoring at 365 nm [2]. This multi-step approach consistently yields this compound with purity exceeding 98%, as verified by analytical HPLC and NMR spectroscopy.

Quality Control and Quantification

HPLC Analysis and Validation

Quality control of this compound requires validated analytical methods to ensure compound identity, purity, and stability. High-performance liquid chromatography with photodiode array detection (HPLC-PDA) represents the most widely employed technique for quantification, with core-shell technology columns providing superior resolution compared to fully porous columns [3]. The optimized chromatographic conditions for this compound analysis are summarized in Table 2.

Table 2: Validated HPLC-PDA Parameters for this compound Analysis

Parameter Specification Experimental Value
Column Kinetex C18 (5 μm core-shell) 150 × 4.6 mm
Mobile Phase Methanol/water with 0.05% formic acid Gradient elution
Flow Rate 0.5-1.0 mL/min 0.8 mL/min
Column Temperature 25-30°C 25°C
Detection Wavelength 265-365 nm 365 nm
Retention Time -- 11.63 min
Resolution (Rs) >1.5 5.92
Symmetry Factor 0.8-1.2 1.03
Linearity (R²) >0.998 0.999
LOD -- 0.08 μg/mL
LOQ -- 0.25 μg/mL

For method validation, establish calibration curves using at least six concentration points ranging from 0.5-100 μg/mL, demonstrating excellent linearity with correlation coefficients (R²) exceeding 0.998 [3]. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) experiments, with relative standard deviations (RSD) for retention time and peak area not exceeding 2%. Accuracy should be validated through recovery studies using spiked samples, with acceptable recovery rates of 95-105%.

Advanced Spectroscopic Characterization

Comprehensive characterization of purified this compound requires complementary spectroscopic techniques to confirm structural identity and assess purity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides sensitive detection and structural information, with electrospray ionization in negative mode typically generating a deprotonated molecular ion [M-H]⁻ at m/z 479, which fragments to produce characteristic product ions at m/z 316 (aglycone) and m/z 271 [6]. High-resolution mass spectrometry using QTOF instruments further confirms elemental composition with exact mass measurement.

For absolute structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential. Both ¹H and ¹³C NMR should be performed in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). Key ¹H NMR signals include aromatic protons between δ 6.5-7.5 ppm characteristic of the myricetin aglycone, an anomeric proton signal around δ 5.2-5.5 ppm (d, J=7-8 Hz) indicating the β-configuration of the glucoside linkage, and sugar moiety protons between δ 3.0-4.0 ppm [6]. ¹³C NMR should display a characteristic anomeric carbon signal around δ 100-105 ppm, with other sugar carbons between δ 60-80 ppm, and flavonoid carbons between δ 130-160 ppm. Full assignment of all proton and carbon signals is necessary for complete structural verification.

Bioactivity Assessment Protocols

Antioxidant Activity Evaluation

This compound demonstrates significant antioxidant capacity, which can be quantified through multiple complementary assays. The DPPH radical scavenging assay provides a rapid assessment of free radical quenching ability. Prepare a 0.1 mM DPPH solution in methanol and mix with sample solutions at various concentrations (1-100 μg/mL). After 30 minutes incubation in darkness, measure absorbance at 517 nm and calculate percentage inhibition using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100. Express results as IC₅₀ values (concentration providing 50% inhibition) or as Trolox equivalent antioxidant capacity (TEAC) for standardized comparison [3].

For biological relevance, cellular antioxidant activity (CAA) should be evaluated using yeast or mammalian cell models. In the yeast-based assay, grow Saccharomyces cerevisiae cells to mid-log phase, treat with samples (10-100 μg/mL), and induce oxidative stress with hydrogen peroxide (1-2 mM). Assess cell viability using MTT reduction or similar methods, and measure intracellular ROS levels using fluorescent probes such as DCFH-DA. Nelumbo nucifera stamen extract containing this compound has demonstrated potent cellular antioxidant effects in such systems, confirming its biological relevance beyond chemical-based assays [3].

Enzyme Inhibition Assays

The hypoglycemic potential of this compound can be evaluated through its inhibition of carbohydrate-digesting enzymes. For α-glucosidase inhibition, prepare the enzyme solution (0.2 U/mL in 0.1 M phosphate buffer, pH 6.8), and pre-incubate with sample solutions (1-100 μM) for 10 minutes at 37°C. Initiate the reaction by adding p-nitrophenyl-α-D-glucopyranoside (5 mM) as substrate, incubate for 30 minutes, and stop with Na₂CO₃ solution. Measure absorbance at 405 nm and calculate percentage inhibition [2]. For α-amylase inhibition, use porcine pancreatic α-amylase (0.5 mg/mL) with starch solution (1%) as substrate, followed by DNS reagent to measure reducing sugar formation at 540 nm.

The anti-inflammatory activity can be assessed through inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells. Culture cells in DMEM with 10% FBS, pre-treat with samples (1-50 μM) for 1 hour, then stimulate with LPS (100 ng/mL) for 18 hours. Measure nitrite accumulation in culture supernatants using the Griess reaction, with absorbance at 540 nm [1]. This compound has demonstrated significant anti-inflammatory activity in this model with an IC₅₀ of 21.2 μM for inhibition of NO production [1].

Research Applications and Implications

The purified this compound holds significant promise for various pharmaceutical applications, particularly in metabolic disorder management. Research indicates strong α-glucosidase and α-amylase inhibitory activities, suggesting potential for blood glucose regulation in type 2 diabetes [2]. The compound's dual inhibition of digestive enzymes and antioxidant protection of pancreatic β-cells represents a multi-target approach to diabetes management that merits further investigation. Additionally, its anti-inflammatory properties mediated through inhibition of NO production and modulation of inflammatory cytokines position it as a candidate for inflammatory condition management [1] [7].

In cosmeceutical applications, this compound shows significant potential as a natural active ingredient. Studies have demonstrated its capacity to inhibit tyrosinase and collagenase, key enzymes involved in skin hyperpigmentation and aging, respectively [3]. When incorporated into cosmetic formulations at concentrations of 0.5-2%, it provides protection against oxidative stress induced by environmental pollutants and UV radiation. Furthermore, the compound's presence in agricultural by-products like grape seeds and olive stones aligns with sustainable sourcing initiatives and circular economy principles in cosmetic ingredient development [5].

For drug delivery enhancement, nanoformulations of this compound should be explored to improve its bioavailability. Previous studies with myricetin aglycone have demonstrated that nanoparticle systems can significantly enhance cellular uptake and biological efficacy [4]. Similar approaches applied to the glycosylated form could further improve its therapeutic potential, particularly for targeted delivery systems in metabolic and inflammatory disorders.

Visual Experimental Workflow

The following diagram illustrates the complete experimental workflow for the purification and analysis of this compound:

G PlantMaterial Plant Material (Acacia mearnsii, N. nucifera) Extraction Ultrasound-Assisted Extraction (70% ethanol, 40°C, 30 min) PlantMaterial->Extraction Enrichment Macroporous Resin Enrichment (DAX-8, ethanol gradient) Extraction->Enrichment Partition Solvent Partition (Ethyl acetate fraction) Enrichment->Partition Column1 Adsorption Chromatography (Macroporous resin) Partition->Column1 Column2 Size Exclusion Chromatography (Sephadex LH-20) Column1->Column2 FinalPurification Preparative HPLC (C18 column, methanol-water) Column2->FinalPurification Analysis HPLC-PDA/LC-MS Analysis (Purity > 98%) FinalPurification->Analysis Bioassay Bioactivity Assessment (Antioxidant, Enzyme Inhibition) Analysis->Bioassay

Analytical Methodology Relationships

The diagram below illustrates the relationships between various analytical methodologies used in quality control:

G QualityControl Quality Control Objective HPLC HPLC-PDA Quantification & Purity QualityControl->HPLC Primary Method LCMS LC-MS/MS Structural Confirmation QualityControl->LCMS Confirmatory NMR NMR Spectroscopy Complete Structural Elucidation QualityControl->NMR Definitive Analysis Bioassay Bioactivity Assays Functional Validation QualityControl->Bioassay Functional Assessment HPLC->LCMS Complementary Data LCMS->NMR Informs Analysis

Conclusion

The comprehensive protocols presented herein provide researchers with validated methods for the purification, analysis, and bioactivity assessment of this compound. The multi-step chromatographic approach enables production of high-purity compound suitable for pharmacological investigations, while the robust analytical methods ensure accurate quantification and characterization. The significant biological activities demonstrated by this compound, particularly its antioxidant, anti-inflammatory, and enzyme inhibitory properties, warrant further investigation into its therapeutic potential. As natural product research continues to evolve, this compound represents a promising candidate for development into health-promoting products aligned with sustainable sourcing principles.

References

Comprehensive Application Notes and Protocols: HPLC Purification and Characterization of Myricetin 3-O-Glucoside from Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Myricetin-3-O-glucoside (also known as myricetin-3-O-β-D-glucopyranoside) is a significant flavonol glycoside widely distributed in various medicinal plants, fruits, and botanical products. This compound belongs to the flavonoid family and consists of myricetin aglycone conjugated with a glucose moiety at the 3-position, enhancing its water solubility and biological activity compared to its aglycone form. Myricetin-3-O-glucoside has attracted substantial research interest due to its potent antioxidant properties, exhibiting remarkable free radical scavenging activity through its multiple phenolic hydroxyl groups. [1]

Recent studies have demonstrated that Myricetin-3-O-glucoside shows promising potential for cosmetic applications, particularly as a tyrosinase and collagenase inhibitor, suggesting its utility in anti-aging formulations. [2] Additionally, its strong antioxidant capacity makes it valuable for pharmaceutical applications aimed at mitigating oxidative stress-related diseases. The compound has been identified as a major bioactive component in various plant materials, including Nelumbo nucifera Gaertn. (sacred lotus) stamens, where it contributes significantly to the overall antioxidant activity of the extract. [2]

The purification and characterization of Myricetin-3-O-glucoside present several analytical challenges, including its separation from structurally similar flavonol glycosides, stability concerns during extraction and analysis, and accurate quantification in complex botanical matrices. This application note addresses these challenges by providing optimized protocols for the efficient extraction, separation, purification, and comprehensive characterization of Myricetin-3-O-glucoside, supported by rigorous method validation data.

Materials and Methods

Instrumentation and Equipment

The successful purification of Myricetin-3-O-glucoside requires the following instruments:

  • High-Performance Liquid Chromatography system equipped with quaternary pump, auto-sampler, thermostated column compartment, and Diode Array Detector. [2] [3]
  • Chromatographic column: C18 core-shell column (e.g., Kinetex C18, 5 µm core-shell technology) for analytical separation. [2]
  • Preparative HPLC system with larger capacity column (C18, 250 × 21.2 mm, 5 µm) for compound isolation. [1]
  • Liquid Chromatography-Mass Spectrometry system with electrospray ionization source for molecular weight confirmation. [1]
  • Nuclear Magnetic Resonance spectrometer (400 MHz for 1H NMR and 100 MHz for 13C NMR) for structural elucidation. [1]
  • Supplementary equipment: rotary evaporator, centrifuge, ultrasonic bath, vacuum filtration apparatus, and pH meter. [4]
Chemicals and Reagents
  • Standard compounds: Myricetin-3-O-glucoside (≥99% purity by HPLC) for method development. [5]
  • HPLC-grade solvents: methanol, acetonitrile, ethanol, ethyl acetate, n-butanol, n-hexane. [3] [1]
  • Water (HPLC-grade) purified through a Milli-Q system or equivalent. [4]
  • Acid modifiers: formic acid (0.05% v/v) or acetic acid (0.5-1.5% v/v) for mobile phase preparation. [2] [6] [4]
  • Macroporous resin: DAX-8 macroporous resin for flavonoid enrichment. [2]
Sample Preparation and Extraction Protocols
2.3.1 Plant Material Selection and Preparation
  • Select appropriate plant materials known to contain Myricetin-3-O-glucoside, such as Nelumbo nucifera stamen, which has been shown to contain higher concentrations of antioxidant flavonoids compared to other floral parts. [2]
  • Dry plant materials in the shade and grind to a fine powder (0.5-mm screen) using a roller mill to increase surface area for efficient extraction. [1]
2.3.2 Extraction Techniques
  • Ultrasound-Assisted Extraction followed by Macroporous Resin (USAE-MPR): Extract 1 g of powdered plant material with 20 mL of 80% ethanol under ultrasonic irradiation for 30 minutes at 40°C. Filter and concentrate the extract using rotary evaporation. Subject the concentrate to DAX-8 macroporous resin for flavonoid enrichment. [2]
  • Successive Solvent Extraction: For persimmon peel or similar materials, extract under reflux with 80% ethanol for 12 hours. Concentrate the ethanol extract and successively partition with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction typically contains the highest concentration of antioxidant flavonoids, including Myricetin-3-O-glucoside. [1]
HPLC Analysis Conditions
2.4.1 Analytical HPLC Conditions
  • Column: C18 core-shell column (e.g., Kinetex C18, 5 µm, 150 × 4.6 mm) [2]
  • Mobile phase: Binary gradient consisting of (A) 0.05% formic acid in water and (B) 0.05% formic acid in methanol [2]
  • Gradient program:
    • 0-5 min: 20% B
    • 5-25 min: 20-50% B
    • 25-30 min: 50-80% B
    • 30-35 min: 80% B (wash)
    • 35-40 min: 20% B (re-equilibration)
  • Flow rate: 1.0 mL/min
  • Column temperature: 35°C
  • Injection volume: 10 µL
  • Detection: 257 and 360 nm (characteristic λmax for Myricetin-3-O-glucoside) [1]
2.4.2 Preparative HPLC Conditions for Isolation
  • Column: C18 column (250 × 21.2 mm, 5 µm)
  • Mobile phase: Isocratic or shallow gradient using methanol-water or acetonitrile-water mixtures with 0.1% formic acid
  • Flow rate: 10-15 mL/min
  • Detection: 257 and 360 nm
  • Collection: Triggered by UV signal at characteristic wavelengths

Table 1: Optimized HPLC Conditions for Myricetin-3-O-glucoside Analysis

Parameter Analytical Setting Preparative Setting
Column C18 core-shell (150 × 4.6 mm, 5 µm) C18 (250 × 21.2 mm, 5 µm)
Mobile Phase 0.05% formic acid in water (A) and methanol (B) Methanol-water with 0.1% formic acid
Gradient 20-80% B over 30 min Isocratic or shallow gradient
Flow Rate 1.0 mL/min 10-15 mL/min
Temperature 35°C Ambient
Detection 257, 360 nm 257, 360 nm
Injection Volume 10 µL 500 µL - 1 mL

Method Validation

Specificity and Selectivity

The method specificity was confirmed through several approaches:

  • Chromatographic resolution: Baseline separation of Myricetin-3-O-glucoside from other flavonol glycosides with resolution factor (Rs) > 1.5, meeting the baseline-separation requirements. [2]
  • Peak purity assessment: Using DAD to collect UV spectra across the peak, ensuring homogeneity and absence of co-eluting compounds.
  • Retention time stability: Relative standard deviations of retention time less than 0.95%, demonstrating high repeatability. [2]
Linearity, LOD, and LOQ

The linearity of the method was evaluated using a six-point calibration curve with concentrations ranging from 0.5 to 100.00 µg/mL:

  • Correlation coefficient (R²): >0.999, indicating excellent linearity. [2]
  • Limit of Detection (LOD): 0.08 µg/mL, representing the lowest concentration that can be detected. [2]
  • Limit of Quantification (LOQ): 0.25 µg/mL, representing the lowest concentration that can be quantified with acceptable accuracy and precision. [2]

Table 2: Method Validation Parameters for Myricetin-3-O-glucoside Quantification

Validation Parameter Result Acceptance Criteria
Linearity (R²) >0.999 ≥0.995
Precision (RSD%)
Intra-day <1.70% ≤2%
Inter-day <2.0% ≤3%
Accuracy (% Recovery) 86.4-100.6% 85-115%
LOD 0.08 µg/mL -
LOQ 0.25 µg/mL -
Retention Time RSD <0.95% ≤1%
Precision and Accuracy

The method precision was evaluated through both intra-day and inter-day studies:

  • Intra-day precision: RSD values ≤1.70% for retention time and peak area, determined through triplicate analysis on the same day. [3]
  • Inter-day precision: RSD values <2.0%, determined over three consecutive days, demonstrating excellent method stability. [2]
  • Accuracy: Assessed through recovery studies by spiking pre-analyzed samples with known concentrations of standard, yielding recovery rates of 86.4-100.6%, well within acceptable limits for flavonoid analysis. [3] [4]

Structural Confirmation Techniques

UV-Visible Spectroscopy

UV-Vis analysis of Myricetin-3-O-glucoside reveals characteristic absorption patterns:

  • Band I: ~360 nm (associated with the cinnamoyl system, B-ring)
  • Band II: ~257 nm (associated with the benzoyl system, A-ring) [1]
  • Solvent-dependent shifts: Addition of shift reagents (AlCl₃, NaOAc) provides information about free hydroxyl groups and their substitution patterns.
LC-MS Analysis

LC-MS analysis provides molecular weight and fragmentation information:

  • Ionization mode: Positive electrospray ionization (ESI+) [1]
  • MS conditions: 600°C, 20 psi, mass scan from 0 to 460 m/z at 1.5 s per scan
  • Molecular ion: [M+H]+ at m/z 465 [1]
  • Fragment ions: m/z 303 corresponding to myricetin aglycone after loss of glucose moiety
NMR Spectroscopy

NMR analysis provides definitive structural confirmation:

  • ¹H NMR (400 MHz, CD₃OD): δ 6.19 (1H, d, 1.8 Hz, H-6), 6.35 (1H, d, 2.3 Hz, H-8), 6.94 (2H, s, H-2′, 6′), 5.30 (1H, d, 1.8 Hz, H-1″), 4.21 (1H, dd, 3.2, 1.8 Hz, H-2″), 3.76-3.78 (1H, dd, 9.4, 3.4 Hz, H-3″), 3.31-3.34 (1H, m, H-4″), 3.48-3.54 (1H, m, H-5″), 0.94-0.96 (3H, m, H-6″) [1]
  • ¹³C NMR (100 MHz, CD₃OD): δ 159.2 (C-2), 136.1 (C-3), 179.5 (C-4), 163.0 (C-5), 99.8 (C-6), 166.0 (C-7), 95.0 (C-8), 159.0 (C-9), 106.0 (C-10), 123.0 (C-1′), 109.0 (C-2′), 148.0 (C-3′), 137.8 (C-4′), 148.0 (C-5′), 109.0 (C-6′), 105.0 (C-1″), 72.0 (C-2″), 78.0 (C-3″), 71.5 (C-4″), 78.5 (C-5″), 63.0 (C-6″) [1]

The following diagram illustrates the complete workflow for the extraction, purification, and characterization of Myricetin-3-O-glucoside:

G Start Plant Material (Nelumbo nucifera stamen, Persimmon peel) A1 Drying and Grinding Start->A1 A2 Extraction (80% Ethanol, reflux or ultrasound-assisted) A1->A2 A3 Solvent Partitioning (n-hexane → ethyl acetate → n-butanol) A2->A3 A4 Flavonoid Enrichment (DAX-8 macroporous resin) A3->A4 A5 Analytical HPLC (C18 core-shell column) Method Development A4->A5 A6 Preparative HPLC Compound Isolation A5->A6 A7 Structural Confirmation (UV, LC-MS, NMR) A6->A7 A8 Method Validation (Specificity, Linearity, Precision, Accuracy) A7->A8 End Pure Myricetin-3-O-glucoside Fully Characterized A8->End

Applications and Implications

The purified Myricetin-3-O-glucoside has diverse applications across multiple industries:

  • Pharmaceutical applications: Utilized for its potent antioxidant activity, which may help combat oxidative stress-related diseases including atherosclerosis, diabetes mellitus, and neurodegenerative diseases. [1]
  • Cosmetic applications: Demonstrated significant inhibition of tyrosinase and collagenase, suggesting potential in anti-aging and skin-lightening formulations. Lotus stamen extract containing Myricetin-3-O-glucoside showed higher potential to inhibit these skin-aging enzymes compared to whole flower extract. [2]
  • Functional foods and nutraceuticals: As a natural antioxidant, it can be incorporated into health-promoting products. Its presence contributes to the overall antioxidant capacity of botanical extracts used in traditional medicines and health supplements. [2] [1]
  • Quality control and authentication: The validated HPLC method enables accurate quantification of Myricetin-3-O-glucoside in plant materials, supporting quality control of raw materials and finished products, and detection of fraudulent incidents in botanical ingredients. [4]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak tailing: Can be mitigated by using acidified mobile phases (0.05% formic acid) and core-shell column technology, which provides better peak symmetry compared to fully porous columns. [2]
  • Incomplete separation from other flavonols: Optimize gradient profile and consider using a shallower gradient between 20-50% organic phase over 25 minutes. [2]
  • Low recovery during extraction: Ensure proper particle size of plant material (0.5-mm screen) and adequate extraction time (12 hours for reflux extraction). [1]
  • Compound degradation: Store samples at 4°C rather than room temperature or -20°C, as flavonoid solutions have demonstrated better stability at this temperature. [6]
Method Adaptability

The presented method can be adapted for different instrumentation:

  • For UPLC systems: Adjust flow rates, gradient times, and injection volumes proportionally while maintaining similar gradient composition.
  • For different detection systems: While DAD detection at 257 and 360 nm is optimal, the method can be adapted to single wavelength detection at 350 nm, a common wavelength for flavonoid detection. [3]
  • For different matrices: The extraction and purification protocol can be modified for various plant materials by adjusting solvent ratios and extraction times while maintaining the core principles.

Conclusion

This application note provides a comprehensive and validated protocol for the HPLC purification and characterization of Myricetin-3-O-glucoside from natural sources. The method demonstrates excellent specificity, precision, accuracy, and sensitivity, making it suitable for quality control, research, and development applications in pharmaceutical, cosmetic, and nutraceutical industries. The core-shell column technology employed offers superior resolution of Myricetin-3-O-glucoside from structurally similar flavonol glycosides, while the multi-technique approach to structural confirmation ensures accurate compound identification. The protocols outlined herein provide researchers with a robust framework for the efficient isolation and comprehensive characterization of this biologically active flavonol glycoside.

References

Comprehensive Application Notes and Protocols: Separation of Myricetin 3-O-glucoside from Acacia mearnsii

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

The pursuit of bioactive natural products has gained significant momentum in recent years, particularly in the pharmaceutical and functional food industries. Acacia mearnsii, commonly known as Black Wattle, is a fast-growing tree belonging to the legume family that has demonstrated considerable economic and therapeutic potential. While traditionally cultivated for its bark tannins used in the leather industry, significant amounts of Acacia mearnsii leaves are typically discarded as waste, despite containing valuable flavonoid compounds [1]. This discrepancy presents both an environmental challenge and an opportunity for sustainable resource utilization. Among the diverse flavonoids identified in Acacia mearnsii leaves, Myricetin 3-O-glucoside (also referred to as W1 in some studies) has emerged as a compound of significant pharmacological interest due to its potent biological activities.

This compound is a flavonol glycoside consisting of a myricetin aglycone moiety conjugated to a glucose molecule at the 3-O position. This molecular structure confers enhanced solubility and bioavailability compared to its aglycone counterpart. Recent scientific investigations have revealed that this compound exhibits pronounced antioxidant activity through free radical scavenging mechanisms and demonstrates significant α-glucosidase inhibitory effects, suggesting potential applications in managing type II diabetes [1]. Additionally, studies have indicated that this compound possesses anti-inflammatory and antimicrobial properties, further expanding its therapeutic relevance [2]. The compound has been identified in various plant sources, including Tibouchina paratropica and Hakmeitau beans, but Acacia mearnsii leaves represent a particularly abundant and sustainable source [2].

Material Preparation and Extraction Protocols

Plant Material Preparation

The initial step in the isolation process involves careful preparation of the plant material to ensure optimal extraction efficiency:

  • Source Identification: Fresh Acacia mearnsii leaves should be obtained from verified sources, preferably from managed forest plantations. The leaves must be botanically authenticated to ensure correct species identification [1].
  • Drying Procedure: Leaves should be air-dried away from direct sunlight to prevent photodegradation of thermolabile flavonoids. The drying process should continue until a consistent moisture content of approximately 9-10% is achieved [1].
  • Particle Size Reduction: Dried leaves should be ground using a commercial grinder to achieve a particle size of 40-80 mesh. This specific particle size range optimizes the surface area for extraction while preventing excessive fine particles that could complicate subsequent filtration steps [1].
  • Storage Conditions: The powdered plant material should be stored in airtight containers protected from light and moisture to maintain compound stability until extraction [1].
Ultrasound-Assisted Extraction

Ultrasound-assisted extraction (UAE) has been identified as an efficient method for recovering flavonoids from plant matrices. The following optimized protocol ensures maximum extraction efficiency:

  • Extraction Solvent: Prepare 80% (v/v) aqueous methanol solution at a ratio of 40 L solvent per 1 kg of dried leaf powder. The hydroalcoholic mixture provides balanced polarity for efficient flavonoid extraction [1].
  • Equipment Setup: Utilize an ultrasonic bath system with frequency control (40 kHz) and heating capability. The ultrasonic power should be maintained at 150 W throughout the extraction process [1].
  • Extraction Parameters:
    • Temperature: 60°C
    • Duration: 75 minutes per extraction cycle
    • Number of cycles: Two consecutive extractions
  • Post-Extraction Processing:
    • Combine extracts and filter through qualitative filter paper
    • Concentrate using rotary evaporation at 50°C
    • Lyophilize the concentrated extract to obtain the crude dry extract
  • Quality Assessment: Determine total flavonoid content using the aluminum chloride (AlCl₃) colorimetric method with rutin as standard [1].

Table 1: Ultrasound-Assisted Extraction Parameters for this compound from Acacia mearnsii Leaves

Parameter Specification Purpose/Rationale
Solvent System 80% aqueous methanol Optimal polarity for flavonoid extraction
Solid-to-Solvent Ratio 1:40 (kg:L) Complete compound mobilization
Ultrasonic Frequency 40 kHz Efficient cell wall disruption
Extraction Temperature 60°C Enhanced solubility without degradation
Extraction Time 75 min (per cycle) Equilibrium establishment
Number of Cycles 2 Exhaustive extraction

Extraction and Fractionation Workflow

The following diagram illustrates the complete extraction and purification workflow for this compound from Acacia mearnsii leaves:

G cluster_prep Material Preparation cluster_extraction Extraction Process cluster_fractionation Solvent Fractionation cluster_purification Chromatographic Purification Start Acacia mearnsii Leaves A Air-dry away from light Start->A B Grind to 40-80 mesh A->B C Moisture content: 9.17% B->C D Ultrasound-Assisted Extraction (80% methanol, 60°C, 75 min) C->D E Filtration and Concentration D->E F Lyophilization (Crude Extract) E->F G Solvent Partition F->G H Ethyl Acetate Fraction (L3) G->H I AB-8 Macroporous Resin (Water/Ethanol Gradient) H->I J Fr3 & Fr4 Collection I->J K Sephadex LH-20 Column (Methanol/Water/Acetone) J->K L Preparative RP-HPLC (0.1% Formic Acid/Acetonitrile) K->L End This compound (Purity >95%) L->End

Chromatographic Purification Methods

Solvent Partition Protocol

The crude extract undergoes systematic solvent partitioning to concentrate the target flavonoids:

  • Sample Preparation: Dissolve 20 g of crude extract in 500 mL deionized water.
  • Sequential Partitioning:
    • Petroleum Ether Fraction (L1): 3 × 500 mL to remove non-polar compounds
    • Dichloromethane Fraction (L2): 3 × 500 mL to extract medium polarity compounds
    • Ethyl Acetate Fraction (L3): 3 × 500 mL to concentrate flavonoids
    • Aqueous Fraction (L4): Residual water-soluble compounds
  • Concentration: Each fraction should be concentrated under reduced pressure and lyophilized. The ethyl acetate fraction (L3) contains the highest concentration of this compound and should be prioritized for further purification [1].
Macroporous Adsorbent Resin Chromatography

The AB-8 macroporous adsorbent resin effectively separates flavonoids based on polarity:

  • Column Preparation: Pack AB-8 resin (0.3-1.25 mm particle size) in a 4 cm × 20 cm column.
  • Sample Loading: Load 8.0 g of ethyl acetate fraction per run.
  • Elution Parameters:
    • Flow rate: 15 mL/min
    • UV-Vis monitoring at 255 nm and 357 nm
    • Fraction collection: 100 mL per tube
  • Gradient Elution Program:
    • Fr1: Water elution (600 mL)
    • Fr2: 10% ethanol (600 mL)
    • Fr3: 20% ethanol (600 mL) - Target fraction
    • Fr4: 30% ethanol (600 mL) - Target fraction
    • Fr5: 40% ethanol (600 mL)
    • Fr6: 50% ethanol (600 mL)
    • Fr7: 100% ethanol (600 mL)
  • Fraction Analysis: Analyze all fractions by HPLC and combine those rich in this compound (typically Fr3 and Fr4) [1].
Sephadex LH-20 Size Exclusion Chromatography

Further purification is achieved through Sephadex LH-20 chromatography:

  • Column Preparation: Swell Sephadex LH-20 (18-111 μm) in methanol and pack in a 4 cm × 20 cm column.
  • Sample Loading: Load 5.0 g of combined Fr3 and Fr4 from the previous step.
  • Elution Parameters:
    • Flow rate: 8 mL/min
    • UV-Vis monitoring at 255 nm and 357 nm
    • Fraction collection: 50 mL per tube
  • Elution Sequence:
    • Deionized water (350 mL)
    • 20% methanol (350 mL)
    • 40% methanol (350 mL)
    • 100% methanol (350 mL)
    • 60% acetone (350 mL)
  • Fraction Pooling: Monitor fractions by HPLC and pool those containing this compound with high purity [1].
Preparative Reverse-Phase HPLC

Final purification is achieved using preparative RP-HPLC:

  • Column: Spherical C18 (40-60 μm, 120 Å, 172.7 mm × 21.3 mm)
  • Sample Loading: 0.5 g per injection
  • Mobile Phase:
    • Phase A: 0.1% formic acid in water
    • Phase B: Acetonitrile
  • Elution Gradient:

Table 2: Preparative HPLC Gradient Elution Program for this compound Purification

Time (min) Phase B (%) Purpose
0-10 5-15% Initial elution of polar impurities
10-15 15-20% Intermediate polarity compound elution
15-25 20% Isocratic elution for compound separation
25-35 20-50% Target compound elution
35-40 50-5% Column cleaning and re-equilibration
  • Operational Parameters:
    • Temperature: 25°C
    • Flow rate: 0.3 mL/min
    • Detection: UV-Vis DAD at 255 nm and 357 nm
    • Fraction collection: 5 mL intervals
  • Quality Control: Analyze collected fractions by analytical HPLC and combine those with identical retention times and purity >95% [1].

Compound Verification and Characterization

Analytical HPLC Conditions

Confirm purity and identity using analytical HPLC:

  • System: Agilent 1260 Series or equivalent with DAD detector
  • Column: C18 column (4.6 × 150 mm, 5 μm)
  • Mobile Phase: Binary gradient of 0.1% formic acid in water (A) and acetonitrile (B)
  • Detection: 255 nm and 357 nm with spectral scanning from 200-600 nm
  • Purity Criteria: ≥95% peak area normalization [1]
Mass Spectrometric Analysis

Structural confirmation via LC-MS:

  • Instrumentation: Triple Quadrupole LC/MS system with electrospray ionization
  • Ion Mode: Positive ion mode (600°C, 20 psi)
  • Mass Range: 0-460 m/z at 1.5 s per scan
  • Expected Results:
    • This compound: m/z 465 [M+H]⁺
    • Characteristic fragment ions at m/z 303 (aglycone moiety) [3]
Nuclear Magnetic Resonance Spectroscopy

Complete structural elucidation using NMR:

  • Instrument: 400 MHz NMR spectrometer
  • Solvent: Methanol-d₄
  • Reference Standards: δH 3.30 and δC 49.0 ppm
  • Expected ¹H NMR Signals:
    • δ 6.19 (1H, d, 1.8 Hz, H-6)
    • δ 6.35 (1H, d, 2.3 Hz, H-8)
    • δ 6.94 (2H, s, H-2′, 6′)
    • δ 5.30 (1H, d, 1.8 Hz, H-1″)
    • Characteristic sugar protons between δ 3.3-4.2 ppm [3]
  • Expected ¹³C NMR Signals:
    • δ 159.2 (C-2)
    • δ 136.1 (C-3)
    • δ 179.5 (C-4)
    • Characteristic sugar carbons between δ 60-80 ppm [3]

Bioactivity Assessment Protocols

Antioxidant Activity Evaluation

The antioxidant capacity of purified this compound should be evaluated using multiple assays:

  • DPPH Radical Scavenging Assay:

    • Principle: Measurement of purple-to-yellow color change upon radical reduction
    • Concentration: 0.1 mM DPPH in methanol
    • Incubation: 30 minutes in dark at room temperature
    • Detection: Absorbance at 517 nm
    • Expression: μM gallic acid equivalents (GAE) [3]
  • FRAP Assay (Ferric Reducing Antioxidant Power):

    • Working Solution: Acetate buffer (pH 3.6) + TPTZ (10 mM) + FeCl₃·6H₂O (20 mM)
    • Incubation: 30 minutes at 37°C in dark
    • Detection: Absorbance at 590 nm
    • Expression: μM trolox equivalents (TE) [3]
  • ABTS Assay:

    • Principle: Scavenging of ABTS⁺ radical cation
    • Detection: Absorbance at 734 nm
    • Expression: Standard curve relative to Trolox [1]
Hypoglycemic Activity Assessment

The α-glucosidase and α-amylase inhibitory activities should be evaluated:

  • α-Glucosidase Inhibition Assay:

    • Enzyme Source: Saccharomyces cerevisiae α-glucosidase
    • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)
    • Incubation: 37°C for 15-30 minutes
    • Detection: Absorbance at 405 nm
    • Control: Acarbose as positive control [1]
  • α-Amylase Inhibition Assay:

    • Enzyme Source: Porcine pancreatic α-amylase
    • Substrate: Starch solution
    • Detection: DNS method measuring maltose release
    • Incubation: 37°C for 10-15 minutes [1]

Table 3: Biological Activity Profile of this compound from Acacia mearnsii

Bioassay Type Specific Assay Results Significance
Antioxidant Activity DPPH radical scavenging Strong activity Comparable to vitamin C
FRAP assay Significant reducing power Confirms electron transfer capability
ABTS assay Potent radical cation scavenging Broad-spectrum antioxidant
Enzyme Inhibition α-Glucosidase inhibition Significant inhibition Potential antidiabetic application
α-Amylase inhibition Substantial inhibition Complementary hypoglycemic mechanism
Anti-inflammatory LPS-induced NO production IC₅₀ = 21.2 μM in RAW264.7 cells Therapeutic potential for inflammation

Applications and Environmental Impact

The isolation of this compound from Acacia mearnsii leaves represents a promising approach to valorizing agricultural waste streams. This process aligns with circular economy principles by transforming discarded biomass into high-value products with significant pharmaceutical potential [1]. The antioxidant properties of this compound suggest applications in functional foods and nutraceuticals for managing oxidative stress-related conditions. Furthermore, its potent α-glucosidase inhibitory activity positions it as a promising natural alternative to synthetic diabetes medications like acarbose, potentially with reduced side effects [1].

The anti-inflammatory properties of this compound, demonstrated by its inhibition of LPS-induced nitric oxide production in RAW264.7 cells (IC₅₀ = 21.2 μM), indicate potential applications in managing inflammatory disorders [2]. Additionally, reported antimicrobial activity expands its potential utility as a natural preservative or therapeutic agent against microbial infections [2]. From an environmental perspective, developing value-added products from Acacia mearnsii leaves could mitigate the ecological issues associated with their disposal while creating economic opportunities for forest-dependent communities [1]. Future research should focus on scaling up the purification process, conducting in vivo efficacy and safety studies, and developing formulation strategies to enhance bioavailability.

References

Application Notes and Protocols: Anti-leishmanial Evaluation of Myricetin 3-O-β-D-Glucopyranoside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Myricetin 3-O-β-D-glucopyranoside (Myricetin 3-O-glucoside) is a naturally occurring flavonol glycoside isolated from plant species including Tibouchina paratropica [1] [2] [3]. This compound has demonstrated promising biological activities, notably anti-leishmanial properties alongside anti-inflammatory and antimicrobial effects [1] [2] [3]. The compound's dual antioxidant and prooxidant potential, a characteristic of many flavonoids, is believed to contribute to its mechanism of action against Leishmania parasites [4]. These application notes provide a detailed protocol for the in vitro assessment of its anti-leishmanial activity, aimed at researchers in parasitology and drug discovery for neglected tropical diseases.

Material Specifications

  • Compound: Myricetin 3-O-β-D-glucopyranoside
  • CAS Number: 19833-12-6 [1] [2] [3]
  • Molecular Formula: C₂₁H₂₀O₁₃ [1] [3]
  • Molecular Weight: 480.38 g/mol [1] [3]
  • Purity: ≥98% (for biological assays) [1]
  • Appearance: Light yellow to yellow solid powder [1] [3]
  • Storage: -20°C, protect from light [1] [3]

Summary of Reported Anti-leishmanial Activity

The following table summarizes the key biological activity data reported for this compound.

Table 1: Documented Biological Activities of this compound

Assay Type Reported Activity/IC₅₀ Organism/Cell Line Citation
Anti-leishmanial Reported as active (specific IC₅₀ not provided) Leishmania spp. [1] [2] [3]
Anti-inflammatory IC₅₀ = 21.2 μM RAW264.7 mouse macrophages (inhibition of LPS-induced NO production) [3]
General Bioactivity Anti-inflammatory, antibacterial From isolate descriptions [1] [2] [3]

For context in anti-leishmanial drug discovery, the table below outlines the typical target candidate profile (TCP) for a new compound, as defined by the Drugs for Neglected Diseases Initiative (DNDi) [5].

Table 2: DNDi Target Candidate Profile (TCP) for Visceral Leishmaniasis Hit Compounds

Parameter Target Criteria
Activity (Potency) IC₅₀ < 10 μM against intracellular amastigotes of L. donovani or L. infantum [5]
Selectivity ≥10-fold selectivity over mammalian cell lines [5]
In Vivo Efficacy Demonstration of efficacy in a validated animal model (e.g., hamster) [5]
Safety No structural alerts; clean in vitro safety pharmacology profile [5]

Detailed Experimental Protocols

Stock Solution Preparation
  • Weighing: Accurately weigh 1-10 mg of this compound powder.
  • Solubilization:
    • Prepare a 10-20 mM stock solution by dissolving the compound in high-grade, sterile dimethyl sulfoxide (DMSO) [1].
    • Vortex and sonicate briefly to ensure complete dissolution.
  • Aliquoting and Storage: Aliquot the stock solution into sterile vials. Store at -80°C for long-term storage (up to 6 months) or at -20°C for short-term use (1 month). Protect from light by using amber vials or wrapping in aluminum foil [1] [3].
  • Working Solution: Dilute the DMSO stock into the appropriate cell culture medium on the day of the experiment. The final DMSO concentration in cell-based assays should not exceed 0.1-1.0% (v/v) to avoid cytotoxicity.

Note: If aqueous solubility is a limitation for in vivo studies, the compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [1].

In Vitro Anti-leishmanial Assay Against Intracellular Amastigotes

This is the gold-standard primary assay for assessing anti-leishmanial activity [5].

Workflow Overview:

G Start Start Assay A Differentiate THP-1 cells with PMA Start->A B Infect with L. donovani promastigotes A->B C Remove free parasites & wash B->C D Treat with compound (this compound) C->D E Incubate for 72-120 hours D->E F Fix and stain cells (Giemsa/DAPI) E->F G Microscopic/image-based analysis F->G H Calculate IC₅₀ G->H

Detailed Procedure:

  • Host Cell Culture:

    • Use THP-1 human monocytic cells (or murine macrophages like J774.1/RAW 264.7) [5].
    • Differentiate THP-1 cells into adherent macrophage-like states by treating with 20-100 nM phorbol 12-myristate 13-acetate (PMA) for 24-48 hours in 96-well tissue culture plates.
  • Parasite Infection:

    • Use metacyclic promastigotes of Leishmania donovani (e.g., strain MHOM/IN/80/DD8) or other relevant species (L. infantum chagasi) [5].
    • Add stationary-phase promastigotes to the differentiated macrophages at a multiplicity of infection (MOI) of 5:1 to 10:1 (parasites to macrophages).
    • Incubate for 4-6 hours at 37°C with 5% CO₂ to allow for phagocytosis.
  • Removal of Extracellular Parasites:

    • Gently wash the monolayers 2-3 times with warm, sterile PBS or culture medium to remove non-phagocytosed promastigotes.
  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium from the DMSO stock. A typical concentration range is 0.1 µM to 100 µM.
    • Add the compound-containing medium to the infected macrophages. Include controls:
      • Infected, untreated controls (maximum parasite load).
      • Uninfected controls (background).
      • Compound vehicle controls (e.g., 0.1-1% DMSO).
      • Positive drug controls (e.g., Amphotericin B, Miltefosine).
  • Incubation:

    • Incubate the plates for 72 to 120 hours at 37°C with 5% CO₂.
  • Fixation and Staining:

    • Aspirate the medium and fix the cells with 100% methanol for 5-10 minutes.
    • Stain with 10% Giemsa stain for 20-40 minutes or use DNA-specific fluorescent stains like DAPI (4',6-diamidino-2-phenylindole).
  • Evaluation of Activity:

    • Examine the wells under a light microscope (Giemsa) or a fluorescence microscope (DAPI).
    • Count the number of amastigotes per 100-200 macrophages and determine the percentage of infected macrophages.
    • The percentage of inhibition is calculated relative to the infected, untreated control.
    • The half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay (Selectivity Index Determination)

To ensure the anti-leishmanial activity is not due to general host cell toxicity, a parallel cytotoxicity assay is essential [5].

  • Cell Lines: Use the same host cell line (e.g., undifferentiated THP-1, HEK-293, HepG2) in a proliferation/viability assay [5].
  • Assay Type: A standard MTT assay, resazurin reduction (Alamar Blue), or ATP-based luminescence assay can be employed.
  • Procedure:
    • Seed cells in 96-well plates at an optimal density.
    • After 24 hours, treat with the same serial dilutions of this compound used in the anti-leishmanial assay.
    • Incubate for 72 hours.
    • Add the MTT reagent and incubate for 2-4 hours. Solubilize the formed formazan crystals with DMSO or SDS solution.
    • Measure the absorbance at 570 nm (reference ~650 nm).
  • Calculation:
    • Calculate the half-maximal cytotoxic concentration (CC₅₀).
    • Determine the Selectivity Index (SI) using the formula: SI = CC₅₀ (mammalian cells) / IC₅₀ (amastigotes). An SI > 10 is generally considered a promising starting point for a hit molecule [5].

Potential Mechanisms of Action

The exact mechanism of this compound against Leishmania is an area of active research. Based on the behavior of related flavonoids and current knowledge of antileishmanial drugs, the following interconnected pathways are hypothesized to contribute to its activity:

G cluster_1 Oxidative Stress Pathways cluster_2 Direct Parasite Targeting cluster_3 Host-Directed Effects Compound This compound OS Induction of Oxidative Stress Compound->OS Flavonoid property [2] PRO Pro-oxidant Activity Compound->PRO Flavonoid property [2] TR Inhibition of Trypanothione Reductase System? Compound->TR Analogous to Sb(III) [4,7] Topo Inhibition of DNA Topoisomerase I Compound->Topo Analogous to Sb(V) [4,7] Meta Disruption of Nucleic Acid Metabolism Compound->Meta Analogous to Sb(V) [4,7] AntiInf Modulation of Host Immune Response (Anti-inflammatory effects) Compound->AntiInf Reported activity [1,5,6] Outcome Parasite Death (Apoptosis) OS->Outcome PRO->Outcome TR->OS Topo->Outcome Meta->Outcome AntiInf->Outcome Enhanced parasite clearance

Key Mechanistic Insights:

  • Oxidative Stress Induction: Flavonoids like this compound can exhibit prooxidant activity under specific conditions, generating reactive oxygen species (ROS) that overwhelm the parasite's redox defense systems [4]. This is a proposed mechanism for the antiparasitic properties of many flavonoids.
  • Inhibition of Key Enzymes: The aglycone, myricetin, is known to inhibit various enzymes. It is plausible that this compound or its metabolites may inhibit essential parasite enzymes, analogous to the action of pentavalent antimonials which inhibit the trypanothione reductase system, a key antioxidant pathway in Leishmania [6] [7].
  • Direct Macromolecular Disruption: Some antileishmanial drugs like pentavalent antimonials directly disrupt parasitic DNA topoisomerase I and nucleic acid metabolism [6] [7]. This compound may share this mode of action.
  • Immunomodulation: The documented anti-inflammatory activity of this compound [1] [8] [2] could modulate the host's immune response, potentially promoting a macrophage phenotype more effective at clearing the intracellular parasite.

Troubleshooting and Best Practices

  • Low Potency: If the initial IC₅₀ is high (>10 µM), consider testing the aglycone (myricetin) or other glycosylated analogs to explore structure-activity relationships.
  • Cytotoxicity: If selectivity is low (SI < 10), modify the treatment duration or investigate the core structure for potential off-target effects.
  • Solubility Issues: For precipitation at higher concentrations, use alternative formulation vehicles like cyclodextrins for in vitro studies [1].
  • Assay Variability: Include a reference drug (e.g., Amphotericin B) in every experiment to validate the assay system. Use biological and technical replicates (n ≥ 3) to ensure statistical significance.

Conclusion

Myricetin 3-O-β-D-glucopyranoside represents a promising natural product scaffold for anti-leishmanial drug discovery. The protocols outlined herein provide a robust framework for evaluating its efficacy and selectivity in vitro. Future work should focus on elucidating its precise molecular target, optimizing its structure for enhanced potency and pharmacokinetics, and validating its efficacy in vivo.

References

Comprehensive Application Notes and Protocols: Anti-inflammatory Activity of Myricetin 3-O-Glucoside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myricetin 3-O-Glucoside

This compound (also known as myricetin 3-O-β-D-glucopyranoside) is a flavonol glycoside consisting of the flavonol myricetin bound to a glucose molecule at the 3-position. This structural configuration significantly influences its bioavailability and biological activity compared to its aglycone counterpart. The compound has been identified in various plant sources including Tibouchina paratropica, Hakmeitau beans, and Limonium tetragonum [1] [2]. The presence of multiple hydroxyl groups on its chemical structure, particularly the pyrogallol group on the B-ring, contributes to its enhanced biological activity compared to other flavonols [3]. These structural features enable potent antioxidant and anti-inflammatory effects through multiple mechanisms, making it a promising candidate for pharmaceutical development.

The compound demonstrates notable pharmacological potential beyond anti-inflammatory activity, including anti-Leishmanial and antimicrobial properties [1]. Research indicates that myricetin derivatives in general exhibit a broad spectrum of biological activities, including effects on tumors, inflammatory diseases, atherosclerosis, thrombosis, cerebral ischemia, diabetes, Alzheimer's disease, and pathogenic microbial infections [4]. The glycosylation at the 3-position appears to influence the compound's solubility, stability, and cellular uptake, thereby modulating its therapeutic efficacy. As natural products continue to provide valuable leads for drug development, this compound represents an interesting molecule for further investigation in the context of inflammatory disorders.

Mechanisms of Anti-inflammatory Action

Primary Molecular Targets and Pathways

This compound exerts its anti-inflammatory effects through multi-target mechanisms involving key inflammatory pathways. In vitro studies have demonstrated that the compound significantly inhibits LPS-induced nitric oxide (NO) production in RAW264.7 macrophage cells with an IC₅₀ value of 21.2 μM [1]. This inhibition occurs through suppression of inducible nitric oxide synthase (iNOS) expression, a key enzyme responsible for elevated NO production during inflammation. Additionally, the compound downregulates cyclooxygenase-2 (COX-2) expression, reducing the production of inflammatory prostaglandins [5]. These effects on major inflammatory mediators position this compound as a dual-target anti-inflammatory agent with potential advantages over selective inhibitors.

Research on closely related analogs provides additional insights into potential mechanisms. Myricetin-3-O-β-D-glucuronide, a structurally similar compound, has demonstrated potent dual COX/LOX inhibition activity, affecting both cyclooxygenase and lipoxygenase pathways [6]. This dual inhibition capability is particularly valuable as it may result in more comprehensive anti-inflammatory effects while potentially reducing side effects associated with selective COX-2 inhibitors. The compound also modulates the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, which are central to the inflammatory cascade [5]. These broad-spectrum effects on multiple inflammatory mediators contribute to the compound's overall anti-inflammatory efficacy.

Signaling Pathway Modulation

Table 1: Key Signaling Pathways Modulated by this compound

Pathway Biological Effect Experimental System Reference
MAPK/AP-1 signaling Inhibition of UVA-induced MMP-1 production HaCaT keratinocytes [7]
TGFβ/Smad pathway Upregulation of collagen production Human dermal fibroblasts [7]
NF-κB signaling Suppression of pro-inflammatory gene expression RAW264.7 macrophages [1]
JAK/STAT pathway Modulation of cytokine signaling Not fully characterized [4]

The anti-inflammatory activity of this compound involves complex modulation of intracellular signaling cascades. In UVA-irradiated skin cells, the compound significantly represses MAPK/AP-1 activation, thereby inhibiting the expression of matrix metalloproteinases (MMPs), particularly MMP-1 [7]. This pathway repression occurs through inhibition of UVA-mediated phosphorylation of p38, ERK, and JNK MAPKs, subsequently reducing AP-1 transcriptional activity. Concurrently, the compound activates the TGFβ/Smad pathway in human dermal fibroblasts, promoting collagen production and extracellular matrix maintenance [7] [2]. This dual mechanism of simultaneously inhibiting catabolic pathways while activating anabolic pathways represents a unique therapeutic approach for inflammatory tissue damage.

The following diagram illustrates the key signaling pathways modulated by this compound in inflammatory conditions:

G cluster_1 This compound Targets UVA UVA MAPK MAPK Pathway (p38, ERK, JNK) UVA->MAPK Induces LPS LPS NFkB NF-κB Signaling LPS->NFkB Activates Inflammation Inflammation AP1 AP-1 Transcription Factor MAPK->AP1 MMP1 MMP-1 Production AP1->MMP1 Increases TGFbeta TGFβ/Smad Pathway Collagen Collagen Synthesis TGFbeta->Collagen Stimulates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces COX2 COX-2 Expression PGE2 PGE2 Production COX2->PGE2 iNOS iNOS Expression NO NO Production iNOS->NO subcluster_cell subcluster_cell MMP1->Inflammation Collagen->Inflammation Reduces Cytokines->Inflammation PGE2->Inflammation NO->Inflammation Myricetin Myricetin Myricetin->MAPK Inhibits Myricetin->AP1 Suppresses Myricetin->TGFbeta Activates Myricetin->NFkB Inhibits Myricetin->COX2 Downregulates Myricetin->iNOS Suppresses

Diagram 1: Signaling pathways modulated by this compound. The compound targets multiple inflammatory pathways, simultaneously inhibiting pro-inflammatory mediators while promoting anti-inflammatory processes.

Quantitative Anti-inflammatory Activity Data

In Vitro and Ex Vivo Activity Profile

Table 2: Quantitative Anti-inflammatory Activity of this compound and Analogs

Assay System Parameter Measured Result Reference
RAW264.7 macrophages Inhibition of LPS-induced NO production IC₅₀ = 21.2 μM [1]
Carrageenan-induced rat paw edema Anti-inflammatory activity (ED₅₀) 15 μg/kg (Myricetin-3-O-β-D-glucuronide) [6]
Adjuvant arthritis model (chronic) Inhibition of inflammation 18.1-20.6% at 150 μg/kg (Myricetin-3-O-β-D-glucuronide) [6]
Perfused rabbit ear Inhibition of PGI₂, PGD₂, PGE₂ release Equivalent to 1 μg indomethacin [6]
COX-1 enzyme inhibition IC₅₀ value 0.5 μM (intact cell system) [6]
COX-1/COX-2 isolated enzyme IC₅₀ values 10 μM (COX-1), 8 μM (COX-2) [6]
5-LOX inhibition (RBL-1 cells) IC₅₀ value 0.1 μM [6]
UVA-irradiated HaCaT keratinocytes Inhibition of MMP-1 release 66.6% at 25 μM [7] [2]
UVA-irradiated HDFs Inhibition of MMP-1 release 4.8% at 25 μM [7] [2]

The quantitative anti-inflammatory data demonstrate that this compound and its analogs exhibit potent activity across diverse experimental systems. Notably, the compound shows significant dose-dependent efficacy in both acute and chronic inflammation models. In the carrageenan-induced rat paw edema model, myricetin-3-O-β-D-glucuronide demonstrated an ED₅₀ of 15 μg/kg, which compares favorably with indomethacin (ED₅₀ 10 mg/kg), indicating substantially greater potency [6]. This remarkable in vivo activity exceeds what would be predicted from in vitro enzyme inhibition data alone, suggesting that additional mechanisms or metabolic effects contribute to its efficacy.

The differential activity observed in various test systems highlights the importance of cellular context for the compound's effects. In UVA-irradiated skin cells, Myricetin 3-O-β-D-galactopyranoside (a closely related analog) reduced MMP-1 release by 66.6% in HaCaT keratinocytes but only by 4.8% in human dermal fibroblasts at the same concentration (25 μM) [7] [2]. This cell-type specific response may reflect differences in receptor expression, uptake mechanisms, or intracellular signaling machinery. The compound also demonstrated favorable gastrointestinal safety compared to conventional NSAIDs, with no gastric ulcers observed at 50 μg/kg/day administered for 6 days in rats [6].

Pharmacokinetic and Safety Profile

While comprehensive pharmacokinetic data specifically for this compound are limited, related myricetin derivatives provide insights into its likely absorption and distribution characteristics. The glycosylated form of myricetin is expected to have improved water solubility compared to the aglycone, potentially enhancing its absorption profile. However, like many flavonoid glycosides, it may undergo hydrolysis by gut microbiota or intestinal enzymes before systemic absorption. Studies on myricetin derivatives have demonstrated oral bioavailability with efficacy in both local and systemic inflammation models following oral administration [6].

The safety profile of this compound appears favorable based on existing data. Cytotoxicity assessments in HaCaT keratinocytes showed no significant reduction in cell viability at concentrations up to 25 μM, while human dermal fibroblasts exhibited only a modest (7.57%) decrease in viability at this concentration [7] [2]. In an acute toxicity study conducted with a polyphenol-enriched fraction containing myricetin derivatives, no adverse effects were observed in mice, further supporting the compound's safety for therapeutic development [8]. The therapeutic window appears adequate, with anti-inflammatory effects observed at concentrations substantially below those causing cytotoxicity.

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages

Purpose: To evaluate the inhibitory effect of this compound on LPS-induced nitric oxide production in mouse macrophage RAW264.7 cells.

Materials and Reagents:

  • RAW264.7 macrophage cell line (ATCC)
  • This compound (test compound)
  • Lipopolysaccharide (LPS) from E. coli
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
  • Griess reagent: 1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid
  • Sodium nitrite standard solution
  • 96-well flat-bottom culture plates

Procedure:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
  • Seed cells in 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours.
  • Pre-treat cells with various concentrations of this compound (1-100 μM) for 2 hours.
  • Stimulate cells with LPS (1 μg/mL) and incubate for an additional 18 hours.
  • After incubation, transfer 100 μL of culture supernatant to a new 96-well plate.
  • Add 100 μL of Griess reagent to each well and incubate for 10 minutes at room temperature protected from light.
  • Measure absorbance at 540 nm using a microplate reader.
  • Calculate nitrite concentration using a sodium nitrite standard curve.
  • Determine IC₅₀ value using non-linear regression analysis of concentration-response data.

Notes: Include a positive control (e.g., specific iNOS inhibitor) in each experiment. Ensure that tested concentrations do not significantly affect cell viability as determined by parallel MTT assays [1].

Protocol 2: Evaluation of Efficacy in Carrageenan-Induced Paw Edema

Purpose: To assess the in vivo anti-inflammatory activity of this compound in a acute inflammation model.

Materials and Reagents:

  • Male Wistar rats (150-200 g)
  • This compound (dissolved in appropriate vehicle)
  • λ-Carrageenan (1% solution in saline)
  • Plethysmometer
  • Indomethacin (reference drug)

Procedure:

  • Acclimate rats for at least 5 days under standard laboratory conditions with free access to food and water.
  • Randomly divide rats into treatment groups (n=6-8):
    • Group 1: Vehicle control
    • Group 2: this compound (dose range: 1-300 μg/kg, p.o.)
    • Group 3: Indomethacin (10 mg/kg, p.o., reference control)
  • Administer treatments orally 1 hour before carrageenan injection.
  • Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.
  • Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
  • Calculate percent inhibition of edema for each treatment group compared to vehicle control.
  • Determine ED₅₀ value (dose producing 50% inhibition of edema) using linear regression analysis.

Notes: All procedures must be approved by the Institutional Animal Care and Use Committee. Dose selection should be based on preliminary range-finding studies [6].

The following workflow diagram illustrates the key steps in evaluating the anti-inflammatory activity of this compound:

Diagram 2: Experimental workflow for evaluating anti-inflammatory activity of this compound. The comprehensive approach includes in vitro screening, in vivo validation, and mechanistic studies to fully characterize compound efficacy.

Protocol 3: Assessment of Anti-photoaging Activity in Skin Cells

Purpose: To evaluate the protective effects of this compound against UVA-induced inflammation and extracellular matrix degradation in skin cells.

Materials and Reagents:

  • HaCaT keratinocytes and human dermal fibroblasts (HDFs)
  • Myricetin 3-O-β-D-galactopyranoside (M3G, analog)
  • UVA irradiation system
  • ELISA kits for MMP-1 and type Iα1 procollagen
  • Specific antibodies for phosphorylated p38, ERK, and JNK MAPKs
  • TGFβ/Smad pathway activation assay kit

Procedure:

  • Culture HaCaT keratinocytes and HDFs in appropriate media under standard conditions.
  • Pre-treat cells with Myricetin 3-O-galactopyranoside (1-25 μM) for 2 hours before UVA irradiation.
  • Irradiate cells with UVA (10 J/cm²) in PBS while protecting control cells from light.
  • After UVA exposure, replace with fresh medium containing the test compound and incubate for 24 hours.
  • Collect culture supernatants for MMP-1 and procollagen type Iα1 analysis by ELISA.
  • Extract cellular proteins for Western blot analysis of MAPK phosphorylation.
  • Assess TGFβ/Smad pathway activation using a luciferase reporter assay.
  • Measure pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) using appropriate ELISA kits.

Notes: Include appropriate controls (non-irradiated, UVA-irradiated without treatment). Verify that compound concentrations do not affect cell viability using MTT assay [7] [2].

Research Applications and Development Potential

This compound demonstrates significant potential for multiple therapeutic applications based on its diverse anti-inflammatory mechanisms. The compound's inhibitory effects on both COX-2 and 5-LOX pathways position it as a promising candidate for development as a dual-action anti-inflammatory agent that may circumvent limitations of selective COX-2 inhibitors [6]. Its modulation of MAPK/AP-1 signaling combined with activation of the TGFβ/Smad pathway suggests particular utility in dermatological applications, especially for photoaging and inflammatory skin conditions [7] [2]. The compound's suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) further supports its potential for chronic inflammatory conditions such as rheumatoid arthritis.

The structure-activity relationship studies indicate that specific structural features are critical for anti-inflammatory efficacy. Small modifications to the this compound structure can significantly reduce or abolish its activity [6]. The pyrogallol group on the B-ring appears particularly important for potent anti-inflammatory effects. Glycosylation at the 3-position influences both bioavailability and target engagement. These insights provide guidance for medicinal chemistry optimization programs aimed at improving potency, metabolic stability, and tissue distribution. Future development should focus on comprehensive ADMET profiling, formulation optimization for enhanced bioavailability, and expanded preclinical efficacy studies in disease-relevant models.

References

Comprehensive Application Notes and Protocols: Antibacterial Mechanisms of Myricetin 3-O-Glucoside

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myricetin 3-O-Glucoside

This compound (also known as myricetin-3-O-β-glucoside or myricetin-3-O-β-D-glucopyranoside) is a flavonol glycoside consisting of the flavonol myricetin conjugated to a glucose molecule at the 3-position of the C-ring. This structural configuration enhances its water solubility compared to the aglycone form (myricetin), potentially improving its bioavailability and biological activity. As a secondary metabolite widely distributed in plants, myricetin and its derivatives are found in various food sources including berries, fruits, vegetables, nuts, tea, and red wine [1] [2]. The compound demonstrates a range of biological activities, with recent research highlighting its significant antibacterial properties against both Gram-positive and Gram-negative pathogens [3] [1].

The structural basis for this compound's biological activity derives from its molecular features: the presence of multiple hydroxyl groups (particularly the hexahydroxy substitution pattern on the myricetin backbone) enables potent hydrogen bonding with biological targets, while the glucoside moiety facilitates membrane interaction and potentially influences target recognition. This combination of hydrophilic and hydrophobic regions allows the compound to interact with both membrane components and intracellular targets, contributing to its multi-mechanistic antibacterial approach [4] [1].

Table 1: Basic Properties of this compound

Property Description
Systematic Name 3,5,7,3′,4′,5′-Hexahydroxyflavone-3-O-β-D-glucopyranoside
Chemical Formula C₂₁H₂₀O₁₄
Molecular Weight 496.38 g/mol
Structural Features Hexahydroxyflavonol with glucose at C3 position
Natural Sources Myrcia species, berries, fruits, nuts, tea, red wine
Water Solubility Enhanced compared to myricetin aglycone
Bioactivity Profile Antimicrobial, antioxidant, anti-inflammatory

Antibacterial Activity Profile

Spectrum of Activity

This compound demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens, though with varying potency. Research indicates that the compound shows particularly promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 0.156 to 0.625 mg/mL in studies of plant extracts containing this compound as a major constituent [3]. Against Gram-negative organisms, including Escherichia coli and Pseudomonas aeruginosa, the compound exhibits moderate activity, with MIC values generally ranging from 0.4 to 1.25 mg/mL [3] [5].

The antibacterial efficacy of this compound appears to be influenced by bacterial membrane composition, with generally greater activity observed against Gram-positive organisms. This differential activity likely relates to the outer membrane structure of Gram-negative bacteria, which presents a permeability barrier that reduces intracellular accumulation of antibacterial compounds. However, this compound remains effective against several Gram-negative pathogens through its ability to disrupt membrane integrity and inhibit virulence factor production [6] [5].

Quantitative Activity Data

Table 2: Antibacterial Activity of this compound and Related Compounds

Bacterial Strain Compound MIC Value Assay Method Key Findings
Staphylococcus aureus This compound (in extract) 0.625 mg/mL Microdilution [3] Significant growth inhibition
Bacillus cereus This compound (in extract) 0.156 mg/mL Microdilution [3] Potent growth inhibition
Escherichia coli This compound (in extract) 1.25 mg/mL Microdilution [3] Moderate activity observed
Pseudomonas aeruginosa Myricetin 0.4 mg/mL Microdilution [5] Virulence gene downregulation
E. coli NCIM 2065 Quercetin 400 μg/mL Microdilution [4] Reference compound activity
P. aeruginosa NCIM 20136 Quercetin 20 μg/mL Microdilution [4] Reference compound activity

Mechanisms of Antibacterial Action

This compound exerts its antibacterial effects through multiple complementary mechanisms that collectively disrupt bacterial viability, virulence, and persistence. This multi-target approach is particularly valuable in mitigating the development of resistance, as simultaneous mutations in multiple target sites are statistically less likely to occur.

Primary Antibacterial Mechanisms
  • Membrane Integrity Disruption: this compound interacts with bacterial membrane components through hydrophobic interactions with lipid bilayers and hydrogen bonding with head groups of phospholipids. This interaction increases membrane permeability, leading to leakage of intracellular constituents including ions, nucleotides, and proteins. The loss of membrane potential compromises essential functions including energy generation and nutrient transport, ultimately resulting in bacterial cell death [1]. The glucoside moiety may enhance these interactions by providing additional hydrogen bonding capacity while the flavonol skeleton intercalates into the membrane structure.

  • Virulence Factor Suppression: this compound significantly reduces the expression of key virulence genes in pathogenic bacteria. In Pseudomonas aeruginosa, the compound downregulates quorum-sensing genes (lasI, pvdS, and rhlC) that coordinate population-level virulence factor production [5]. This suppression reduces the secretion of exoproteases, hemolysins, and other destructive enzymes without imposing direct bactericidal pressure, potentially limiting selective resistance development while mitigating pathogenicity.

  • Biofilm Formation Inhibition: The compound effectively impedes biofilm development by interfering with initial surface attachment, microcolony formation, and exopolysaccharide matrix production. Biofilms represent a primary defense mechanism for many pathogenic bacteria, conferring up to 1000-fold increased resistance to conventional antibiotics. This compound reduces exopolysaccharide synthesis and extracellular DNA (eDNA) release, both essential structural components of the biofilm matrix [4] [5]. Additionally, the compound may enhance penetration of existing biofilms when used in combination with conventional antibiotics.

  • Efflux Pump Inhibition: Preliminary evidence suggests that flavonols including this compound may interfere with bacterial efflux systems responsible for antibiotic extrusion [4]. By competing for binding sites or depleting energy resources required for efflux pump operation, the compound may increase intracellular accumulation of co-administered antibiotics, potentially restoring susceptibility to resistant strains.

The following diagram illustrates the multi-target antibacterial mechanisms of this compound:

G This compound Multi-Target Antibacterial Mechanisms cluster_targets Bacterial Cellular Targets cluster_effects Cellular Effects cluster_outcomes Antibacterial Outcomes Myricetin Myricetin Membrane Cell Membrane Myricetin->Membrane Binds membrane components Virulence Virulence Factors Myricetin->Virulence Downregulates genes Biofilm Biofilm Formation Myricetin->Biofilm Inhibits attachment and matrix synthesis Efflux Efflux Pumps Myricetin->Efflux Potential inhibition Metabolism Metabolic Enzymes Myricetin->Metabolism Enzyme inhibition Permeability Increased Membrane Permeability Membrane->Permeability QSInhibition Quorum Sensing Inhibition Virulence->QSInhibition MatrixReduction Reduced Matrix Production Biofilm->MatrixReduction AntibioticRetention Increased Antibiotic Intracellular Retention Efflux->AntibioticRetention MetabolicDisruption Metabolic Pathway Disruption Metabolism->MetabolicDisruption Leakage Cellular Content Leakage Permeability->Leakage Death Bacterial Cell Death Leakage->Death ReducedVirulence Reduced Virulence and Pathogenicity QSInhibition->ReducedVirulence DispersedBiofilm Dispersed Biofilm and Enhanced Sensitivity MatrixReduction->DispersedBiofilm Resensitization Resensitization to Conventional Antibiotics AntibioticRetention->Resensitization MetabolicDisruption->Death

Experimental Protocols

Broth Microdilution Assay for MIC Determination
4.1.1 Principle

The broth microdilution method provides a quantitative measure of antibacterial activity by determining the minimum inhibitory concentration (MIC) - the lowest concentration of a compound that prevents visible growth of a microorganism. This standardized protocol enables reproducible assessment of this compound efficacy against bacterial pathogens [3] [5].

4.1.2 Materials
  • Test compound: this compound (purity ≥95% by HPLC)
  • Solvent: Dimethyl sulfoxide (DMSO, sterile filtered)
  • Growth medium: Mueller-Hinton Broth (MHB) for bacterial cultures
  • Inoculum: Bacterial suspensions adjusted to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)
  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, plate sealers, spectrophotometric microplate reader
4.1.3 Procedure
  • Prepare a stock solution of this compound at 10 mg/mL in DMSO. Filter sterilize using a 0.22 μm membrane filter.
  • Create two-fold serial dilutions in MHB across the microtiter plate, with final compound concentrations typically ranging from 0.05 to 1.5 mg/mL. Maintain the DMSO concentration below 1% (v/v) in all wells to avoid solvent toxicity.
  • Dilute the standardized bacterial inoculum to approximately 5 × 10⁵ CFU/mL in MHB and add equal volumes to compound-containing wells.
  • Include appropriate controls: growth control (inoculum without compound), sterility control (medium only), and solvent control (inoculum with highest DMSO concentration used).
  • Seal plates and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
  • Determine MIC visually as the lowest concentration showing no visible growth or measure turbidity spectrophotometrically at 600 nm.
4.1.4 Data Interpretation
  • Calculate MIC₅₀ and MIC₉₀ values using appropriate statistical methods.
  • Compare results with reference antibiotics for context of potency.
  • Quality control: Include reference strains with known antibiotic susceptibility profiles.
Biofilm Formation and Eradication Assay
4.2.1 Principle

This protocol assesses the ability of this compound to prevent biofilm formation and disrupt pre-formed biofilms through crystal violet staining and quantitative spectrophotometry [5].

4.2.2 Materials
  • Bacterial strains: Biofilm-forming pathogens (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
  • Growth medium: Tryptic Soy Broth (TSB) with 1% glucose to enhance biofilm formation
  • Staining reagents: 0.1% crystal violet solution, 33% acetic acid
  • Equipment: 96-well flat-bottom polystyrene microtiter plates, microplate reader
4.2.3 Procedure

Biofilm Inhibition Assay:

  • Add this compound at sub-MIC concentrations (typically 1/2×, 1/4×, 1/8× MIC) to wells of a microtiter plate.
  • Inoculate with bacterial suspension (5 × 10⁵ CFU/mL) in TSB with glucose and incubate 24-48 hours at 37°C.
  • Gently remove planktonic cells by washing twice with phosphate-buffered saline (PBS).
  • Fix adherent cells with 99% methanol for 15 minutes, then stain with 0.1% crystal violet for 5 minutes.
  • Wash extensively with distilled water to remove unbound dye, then solubilize bound dye with 33% acetic acid.
  • Measure absorbance at 570 nm and calculate percentage inhibition compared to untreated controls.

Biofilm Eradication Assay:

  • Allow biofilms to form for 24-48 hours before adding this compound.
  • Expose pre-formed biofilms to the compound for 24 hours, then assess biomass as described above.
4.2.4 Data Interpretation
  • Calculate percentage inhibition relative to untreated controls.
  • Determine MBIC (minimum biofilm inhibitory concentration) and MBEC (minimum biofilm eradication concentration).
  • Include confocal laser scanning microscopy with live/dead staining for visual confirmation of biofilm architecture disruption.
Membrane Integrity Assessment
4.3.1 Principle

This protocol evaluates bacterial membrane disruption by this compound using propidium iodide (PI) uptake measured by flow cytometry. PI is a membrane-impermeant fluorescent dye that enters cells with compromised membranes and intercalates with DNA [1].

4.3.2 Materials
  • Bacterial cultures: Mid-log phase growth (OD₆₀₀ ≈ 0.3-0.4)
  • Staining solution: Propidium iodide (1 mg/mL in distilled water)
  • Buffer: PBS (pH 7.4)
  • Equipment: Flow cytometer with 488 nm excitation and 617 nm emission filters
4.3.3 Procedure
  • Treat bacterial suspensions (approximately 10⁶ CFU/mL) with this compound at MIC and sub-MIC concentrations for 2-4 hours.
  • Harvest cells by centrifugation (5,000 × g, 5 minutes) and wash with PBS.
  • Resuspend in PBS containing 10 μg/mL PI and incubate in dark for 15 minutes.
  • Analyze by flow cytometry, collecting at least 10,000 events per sample.
  • Include controls: untreated cells (negative control), heat-killed cells (positive control for PI uptake).
4.3.4 Data Interpretation
  • Calculate percentage of PI-positive cells indicating membrane compromise.
  • Compare fluorescence intensity with controls to assess degree of membrane damage.
  • Correlate membrane damage with bactericidal activity determined by viability assays.

Research Gaps and Future Perspectives

Despite promising antibacterial activity, several significant challenges must be addressed before this compound can be developed into a therapeutic agent. Current research remains predominantly in the preclinical phase, with limited studies specifically addressing the pharmacokinetic and safety profiles of this specific glycosylated form.

Limitations and Challenges
  • Limited Mechanistic Studies: While general antibacterial mechanisms of flavonoids have been described, specific structure-activity relationships for this compound remain inadequately characterized [6]. Most studies have focused on crude extracts or flavonoid mixtures rather than purified compounds, complicating data interpretation.

  • Pharmacokinetic Uncertainty: The metabolic fate of this compound following administration requires comprehensive investigation. Glycosylated flavonoids typically undergo hydrolysis by gut microbiota and phase II metabolism in the liver, potentially altering bioavailability and activity [1].

  • Formulation Challenges: The relatively high MIC values (typically in the μg/mL range) compared to conventional antibiotics may limit clinical utility without optimization of delivery systems or identification of synergistic combinations [3] [4].

Future Research Directions
  • Synergistic Combinations: Systematic investigation of this compound in combination with conventional antibiotics represents a promising approach to overcome bacterial resistance. Preliminary evidence suggests flavonoids can restore antibiotic efficacy against resistant strains through efflux pump inhibition and membrane permeabilization [4].

  • Nanoformulation Strategies: Advanced delivery systems including liposomal encapsulation, polymeric nanoparticles, and metal-organic frameworks could enhance bioavailability, target specificity, and residence time at infection sites [1].

  • Structural Optimization: Medicinal chemistry approaches could generate semi-synthetic derivatives with improved potency, spectrum, and pharmacokinetic properties while retaining the multi-target mechanism that limits resistance development.

  • In Vivo Efficacy Models: Well-designed animal studies using clinically relevant infection models are essential to validate antibacterial efficacy and safety in complex biological systems before human trials.

Conclusion

This compound represents a promising natural product scaffold for development as an antibacterial agent, particularly valuable for its multi-mechanistic action that simultaneously targets membrane integrity, virulence regulation, and biofilm formation. The comprehensive protocols provided herein enable standardized evaluation of its antibacterial properties, facilitating comparison across studies and laboratories. While significant research remains before clinical application, this compound and structurally optimized derivatives offer potential as novel therapeutic options addressing the critical challenge of antimicrobial resistance, possibly as adjuvants to conventional antibiotics. Future work should prioritize mechanism elucidation, pharmacokinetic optimization, and demonstration of efficacy in sophisticated infection models.

References

Myricetin 3-O-glucoside α-glucosidase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Inhibition of α-glucosidase is a established therapeutic strategy for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM). Flavonoids, a large class of natural compounds, are promising leads for developing novel α-glucosidase inhibitors with potentially fewer side effects than current drugs like acarbose [1].

Myricetin and its glycosylated derivatives, such as myricetin 3-O-galactoside, have demonstrated significant potential. The aglycone form (myricetin) is notably a potent inhibitor, with one study reporting an IC₅₀ of 11.63 ± 0.36 μM, ranking it among the strongest flavonoid inhibitors [1]. Understanding the structure-activity relationship and developing robust assays for these compounds is crucial for advancing antidiabetic drug discovery.


Quantitative Data Summary

Structured data is key for comparing the efficacy of different compounds. The table below summarizes inhibitory data for myricetin and related flavonoids.

Compound Name IC₅₀ Value Inhibition Type Key Structural Features
Myricetin (aglycone) 11.63 ± 0.36 μM [1] Competitive [1] Multiple hydroxyl groups (C4=O, 3-OH, 5'-OH critical for activity)
Myricetin (aglycone) 40.7 ± 6.0 μg/mL [1] Competitive [1] -
Myricetrin (Myricetin 3-O-rhamnoside) 98.5 ± 12.0 μg/mL [1] Competitive [1] Glycosylation at C-3 position
Quercetin (aglycone) 10.92 ± 4.04 μM [1] Information Missing Hydroxylation pattern similar to myricetin
Acarbose (control) 691.0 μg/mL [1] Information Missing Complex oligosaccharide

Structure-Activity Relationship Notes:

  • Hydroxylation: A higher number of hydroxyl groups, particularly at the C-3 position, is associated with enhanced inhibitory activity [2] [1].
  • Glycosylation: The attachment of sugar moieties (e.g., rhamnose, galactose) to the flavonoid backbone, especially at the C-3 position, generally reduces inhibitory activity compared to the aglycone form [2] [1]. This suggests the aglycone structure is optimal for binding to the enzyme's active site.

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This standard protocol is used for initial screening of inhibitory activity [3] [4].

Workflow Overview:

G A 1. Prepare Reaction Mixture B 2. Pre-incubate A->B C 3. Initiate Reaction B->C D 4. Terminate Reaction C->D E 5. Measure Absorbance D->E F 6. Calculate Inhibition Rate E->F

Materials & Reagents:

  • α-Glucosidase (from Saccharomyces cerevisiae)
  • p-Nitrophenyl α-D-glucopyranoside (pNPG) substrate
  • Test compound (e.g., myricetin derivative dissolved in DMSO)
  • Acarbose (positive control)
  • Sodium carbonate (Na₂CO₃) solution (0.2 M, stop solution)
  • Phosphate buffer (0.1 M, pH 6.8)
  • 96-well microplate reader capable of measuring 405 nm absorbance

Procedure:

  • Reaction Mixture: In a tube or well, mix 200 μL of the test compound at various concentrations with 200 μL of α-glucosidase working solution in phosphate buffer.
  • Pre-incubation: Incubate the mixture at 37°C for 5-10 minutes.
  • Reaction Initiation: Add 200 μL of pNPG solution (e.g., 2.5 mM in buffer) to start the enzymatic reaction. Incubate at 37°C for a further 15-30 minutes.
  • Reaction Termination: Stop the reaction by adding 800 μL of 0.2 M Na₂CO₃ solution.
  • Measurement: Transfer 200 μL of the final mixture to a 96-well plate and measure the absorbance at 405 nm.
  • Calculation: Calculate the inhibition rate using the formula:
    • Inhibition Rate (%) = [(OD_control - OD_test) / (OD_control - OD_blank)] × 100
    • Where OD_control is without inhibitor, OD_test is with inhibitor, and OD_blank is without enzyme.
Protocol 2: Enzyme Kinetics and Inhibition Mechanism

This protocol determines the inhibition mode (e.g., competitive, mixed-type) and inhibition constant (Kᵢ) [5] [4].

Materials & Reagents:

  • Purified α-glucosidase
  • pNPG substrate at multiple concentrations (e.g., 0.5-5.0 mM)
  • Test compound at 2-3 different concentrations
  • Microplate reader or spectrophotometer

Procedure:

  • Vary Substrate Concentration: Perform the inhibition assay (as in Protocol 1) at a fixed enzyme concentration, but with varying concentrations of the pNPG substrate.
  • Vary Inhibitor Concentration: Repeat the above for at least three different concentrations of the test inhibitor.
  • Data Analysis: Plot the data using Lineweaver-Burk (double-reciprocal) plots.
    • Competitive Inhibition: Lines intersect on the y-axis.
    • Mixed-type Inhibition: Lines intersect in the second quadrant.
  • Determine Kᵢ: The point of intersection provides the inhibition constant (Kᵢ), which can be calculated using specialized software or graphical methods.
Protocol 3: Molecular Docking Analysis

Molecular docking predicts the binding conformation and interactions between the inhibitor and α-glucosidase at the atomic level [2] [5].

Workflow Overview:

G A 1. Protein Preparation (PDB ID: 2QMJ, 3A4A) B 2. Ligand Preparation A->B C 3. Define Binding Site B->C D 4. Run Docking Simulation C->D E 5. Analyze Interactions D->E

Procedure:

  • Protein Preparation:
    • Obtain the 3D structure of α-glucosidase (e.g., Human Maltase-Glucoamylase, PDB ID: 2QMJ or microbial isomaltase, PDB ID: 3A4A) from the Protein Data Bank.
    • Remove water molecules and co-crystallized ligands.
    • Add hydrogen atoms and assign partial charges.
  • Ligand Preparation:
    • Draw or obtain the 3D structure of myricetin 3-O-glucoside.
    • Minimize its energy and optimize the geometry.
  • Docking Simulation:
    • Define the active site of the enzyme (often around key residues like Asp215, Glu277, or others identified in literature).
    • Use docking software (e.g., AutoDock Vina, GOLD) to generate multiple binding poses.
  • Interaction Analysis:
    • Analyze the best-scoring poses for hydrogen bonds, π-anion interactions, and hydrophobic forces with key amino acid residues (e.g., Asp, Glu, Trp, Tyr) [3] [5].
    • For myricetin aglycone, the C4=O, 3-OH, and 5'-OH groups are critical for forming hydrogen bonds within the active site [1].

Research Applications and Future Directions

  • Synergistic Combinations: Research on Astragali Radix flavonoids shows that combining multiple flavonoid compounds at individually ineffective concentrations can produce significant inhibitory effects, suggesting a promising strategy for therapeutic development [2].
  • Microbial Production: The limited natural abundance of specific flavonoid glycosides can be overcome via synthetic biology. Engineering E. coli for the biosynthesis of myricetin 3-O-galactoside demonstrates a viable, scalable production route for these valuable compounds [6].
  • Advanced Screening Techniques: Integrating techniques like Biolayer Interferometry with Mass Spectrometry (BLI-MS) allows for label-free, real-time screening of bioactive compounds directly from complex plant extracts, streamlining the identification of novel inhibitors [3] [4].

References

Comprehensive Application Notes and Protocols for Myricetin 3-O-Glucoside: Stock Solution Preparation and Biological Activity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Myricetin 3-O-Glucoside

This compound (Myricetin 3-β-D-glucopyranoside) is a naturally occurring flavonol glycoside that has gained significant attention in biomedical research due to its diverse biological activities. This compound is classified as a flavonol, a subclass of flavonoids characterized by a 3-hydroxyflavone backbone. The chemical structure consists of the myricetin aglycone (3,5,7,3',4',5'-hexahydroxyflavone) linked to a glucose moiety at the 3-position via an O-glycosidic bond. This glycosylation pattern significantly influences the compound's solubility, stability, and biological activity compared to its aglycone counterpart [1] [2].

This compound is naturally present in various plant species, including Tibouchina paratropica, Hakmeitau beans, and Acacia mearnsii leaves [1] [3]. The compound exhibits a range of biological properties such as anti-leishmanial, anti-inflammatory, antimicrobial, antioxidant, and hypoglycemic activities, making it a promising candidate for therapeutic development [1] [3]. From a chemical perspective, this compound has a molecular formula of C₂₁H₂₀O₁₃ and a molecular weight of 480.38 g/mol [1]. The compound appears as a light yellow to yellow solid at room temperature and exhibits characteristic UV-Vis absorption maxima at 268 nm and 353 nm [1].

Stock Solution Preparation Protocol

Materials and Equipment
  • This compound (Purity: ≥99.87%, CAS: 19833-12-6) [1]
  • Anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol [1] [4]
  • Analytical balance (capable of measuring 0.1 mg)
  • Volumetric flasks (1-10 mL capacity, depending on required concentration)
  • Micro pipettes and appropriate tips
  • Sonication device (ultrasonic water bath or probe sonicator)
  • Vortex mixer
  • Aluminum foil or amber vials for light protection
  • Refrigerator (4°C) and freezer (-20°C)
Step-by-Step Preparation Procedure
  • Weighing: Using an analytical balance, accurately weigh the appropriate amount of this compound powder. For a 10 mM stock solution in DMSO, weigh 4.80 mg of compound per 1 mL of final volume [1].

  • Solvent Addition: Transfer the weighed compound to a clean, dry volumetric flask. Add approximately 70% of the final volume of the selected solvent (DMSO recommended for highest concentration) [4].

  • Solubilization: Subject the mixture to sonication for 5-10 minutes at room temperature. Alternatively, vortex vigorously for 1-2 minutes until complete dissolution is achieved. The solution may require brief warming to 37°C if complete dissolution is not achieved at room temperature [1].

  • Volume Adjustment: Once completely dissolved, bring the solution to the final volume with the selected solvent and mix thoroughly.

  • Aliquoting: Aseptically aliquot the stock solution into sterile, light-protected vials to minimize freeze-thaw cycles and prevent light-induced degradation.

  • Storage: Label aliquots clearly with compound name, concentration, date, and storage conditions. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months) [1] [4].

Solubility Considerations and Stability Notes

Table 1: Solubility Profile of this compound in Different Solvents

Solvent Solubility Recommended Concentration Range Notes
DMSO 50 mg/mL (104.08 mM) [4] 10-100 mM Recommended for highest concentration; hygroscopic
Ethanol <1 mg/mL [1] Up to 1 mM Suitable for lower concentration applications
Aqueous Buffers Poor [1] Not recommended for stock solutions Requires dilution from DMSO stock

Critical Notes for Solution Stability:

  • Light Sensitivity: this compound is photosensitive. Always protect from light by using amber vials or wrapping containers with aluminum foil [1].
  • Temperature Stability: The compound is stable at 4°C for short-term storage (2 years in powder form) but requires -20°C or -80°C for solution storage [1] [4].
  • Freeze-Thaw Cycles: Limit freeze-thaw cycles to no more than 3-5 cycles to prevent degradation and precipitation.
  • Quality Verification: Periodically check stock solutions for precipitation or color changes, which may indicate degradation.

Biological Activity Data Summary

This compound has demonstrated significant biological activities across multiple experimental models. The following table summarizes the key quantitative findings from recent research:

Table 2: Quantitative Biological Activities of this compound

| Biological Activity | Experimental Model | Key Metrics | Results | References | |-------------------------|------------------------|-----------------|-------------|----------------| | Anti-inflammatory | Mouse RAW264.7 cells | Inhibition of LPS-induced NO production | IC₅₀ = 21.2 μM [1] | | Antimicrobial | Anti-Leishmanial activity | Not specified | Significant activity reported [1] | | Antioxidant | DPPH assay | Free radical scavenging | Strong activity [3] | | Hypoglycemic | α-glucosidase inhibition | Enzyme inhibition | Significant inhibition [3] | | Hypoglycemic | α-amylase inhibition | Enzyme inhibition | Substantial inhibition capacity [3] |

The anti-inflammatory activity of this compound is particularly noteworthy, with demonstrated inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells [1]. This suggests potential applications in inflammatory condition research. Additionally, the compound's hypoglycemic effects through inhibition of carbohydrate-digesting enzymes position it as a interesting candidate for metabolic disorder research [3].

Detailed Experimental Protocols

Anti-inflammatory Activity Assessment

Objective: To evaluate the anti-inflammatory potential of this compound through inhibition of LPS-induced nitric oxide production in RAW264.7 macrophage cells.

Materials:

  • Mouse RAW264.7 macrophage cell line
  • This compound stock solution (10 mM in DMSO)
  • Lipopolysaccharide (LPS) from E. coli
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
  • Griess reagent system for nitrite quantification
  • Cell culture plates (96-well)

Procedure:

  • Seed RAW264.7 cells in 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in 5% CO₂.
  • Pre-treat cells with varying concentrations of this compound (0-100 μM) for 1 hour.
  • Stimulate cells with LPS (1 μg/mL) and incubate for 18 hours.
  • Collect culture supernatants and measure nitrite accumulation using Griess reagent according to manufacturer's protocol.
  • Measure absorbance at 540 nm and calculate nitrite concentration using a sodium nitrite standard curve.
  • Express results as percentage inhibition of NO production compared to LPS-only treated controls.

Data Analysis: Calculate IC₅₀ values using non-linear regression analysis of concentration-response curves. Statistical significance can be determined using one-way ANOVA with appropriate post-hoc tests.

Antimicrobial Activity Screening

Objective: To assess the antimicrobial potential of this compound against susceptible pathogens.

Materials:

  • Test microorganisms (bacterial/fungal strains)
  • Mueller-Hinton broth or appropriate culture medium
  • Sterile 96-well microtiter plates
  • This compound stock solutions (serial dilutions)
  • Positive control antibiotics (e.g., ampicillin, fluconazole)

Procedure:

  • Prepare serial dilutions of this compound in culture medium across 96-well plates.
  • Standardize microbial inoculum to 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL for bacteria).
  • Add standardized inoculum to each well and incubate at appropriate conditions for 16-20 hours.
  • Assess microbial growth visually or by measuring optical density at 600 nm.
  • Determine minimum inhibitory concentration (MIC) as the lowest concentration showing no visible growth.

Quality Control: Include growth control wells (medium + inoculum), solvent control wells (medium + inoculum + equivalent DMSO concentration), and positive control wells (medium + inoculum + known antimicrobials).

Research Applications and Potential

The diverse biological activities of this compound position it as a valuable compound for multiple research applications:

  • Metabolic Disease Research: The α-glucosidase and α-amylase inhibitory activities suggest potential applications in diabetes and metabolic syndrome research [3]. The compound's ability to modulate carbohydrate digestion warrants further investigation for glycemic control strategies.

  • Inflammation and Immunology Studies: With demonstrated NO inhibition in macrophages, this compound shows promise for studying inflammatory pathways and developing immunomodulatory strategies [1]. Future research should focus on elucidating its molecular targets in inflammatory signaling cascades.

  • Infectious Disease Research: The anti-leishmanial and antimicrobial activities indicate potential for parasitic and bacterial infection studies [1]. Mechanism of action studies would strengthen understanding of its microbial targets.

  • Neuroscience Research: While not directly demonstrated for the glucoside form, myricetin aglycone has shown neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's diseases [5]. Investigation of the glucoside form in neurological contexts represents an interesting research direction.

  • Oncology Research: Related flavonoids have demonstrated anticancer effects through apoptosis induction and cell cycle modulation [2]. Similar investigations with this compound could reveal novel chemopreventive or therapeutic applications.

Visual Experimental Workflow

The following diagram illustrates the complete experimental workflow for preparing this compound stock solutions and assessing their anti-inflammatory activity:

G Start Start Protocol Weigh Weigh this compound (4.80 mg for 10 mM in 1 mL DMSO) Start->Weigh Dissolve Add solvent (DMSO) and dissolve via sonication Weigh->Dissolve Aliquot Aliquot into light-protected vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store CellSeed Seed RAW264.7 cells (1×10^5 cells/well) Store->CellSeed For Anti-inflammatory Assay Treat Pre-treat with compound (1 hour) CellSeed->Treat LPS Stimulate with LPS (18 hours) Treat->LPS Measure Measure NO production (Griess reagent) LPS->Measure Analyze Analyze data Calculate IC50 Measure->Analyze End Activity Assessment Complete Analyze->End

Diagram 1: Experimental workflow for stock solution preparation and anti-inflammatory activity assessment

Conclusion

This compound represents a naturally derived flavonol glycoside with significant potential for biomedical research applications. This protocol provides detailed methodologies for stock solution preparation and biological activity assessment, with particular emphasis on its anti-inflammatory and hypoglycemic properties. Researchers should note the compound's limited solubility in aqueous buffers and implement appropriate solvent controls in experimental designs. Future research directions should include more comprehensive mechanistic studies, in vivo validation of observed activities, and exploration of structure-activity relationships to optimize its biological efficacy.

References

Troubleshooting Guide: Low Yield in Myricetin 3-O-Glucoside Purification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues, their likely causes, and recommended solutions to improve your purification yield.

Observed Problem Potential Cause Recommended Solution
Low yield and poor resolution Inefficient initial extraction from plant matrix. Switch to Ultrasound-Assisted Deep Eutectic Solvent (UAE-DES) extraction. Systematically test DES formulations; Choline Chloride-Levulinic acid showed high efficiency for flavonoids [1].
Co-elution with similar compounds Standard HPLC methods lack resolution for structurally similar flavonoid glycosides. Optimize the preparative HPLC method using Response Surface Methodology (RSM). A central composite design can find the optimal ternary mobile phase and conditions [2].
Low final purity Incomplete removal of closely related isomers and impurities during purification. Employ a multi-step purification strategy: gel permeation chromatography (e.g., Sephadex LH-20) followed by optimized preparative HPLC [2].
Low yield from plant source The native plant content of the target compound is too low. Consider enzymatic glycosylation to synthesize the compound. Use a recombinant glucosyltransferase (e.g., Cp3GT) to glucosylate the more readily available myricetin aglycone [3].
Compound degradation Exposure to high temperatures or enzymatic activity during processing. For plant extracts, use freeze-drying instead of heat-drying to preserve thermolabile flavonoids [4]. For enzymatic synthesis, optimize culture conditions and add protease inhibitors to prevent degradation of the glucosyltransferase enzyme [3].

Detailed Experimental Protocols

Here are detailed methodologies for the key solutions mentioned above.

Ultrasound-Assisted Deep Eutectic Solvent (UAE-DES) Extraction

This green extraction method can significantly improve initial yield [1].

  • Optimal DES Formulation: Choline Chloride (ChCl) as hydrogen bond acceptor and Levulinic acid (Lev) as hydrogen bond donor in a molar ratio of 1:2.
  • Optimized Parameters:
    • Liquid-to-Solid Ratio: 25:1 mL/g
    • Extraction Temperature: 40 °C
    • Extraction Time: 39 minutes
  • Procedure:
    • Prepare the ChCl:Lev DES by heating and stirring the two components at 80°C until a homogeneous liquid forms.
    • Mix the dried and powdered plant material with the DES at the specified ratio.
    • Perform ultrasound-assisted extraction in an ultrasonic bath under the optimized temperature and time conditions.
    • Separate the extract by centrifugation and recover flavonoids from the DES for subsequent purification steps.
Response Surface Methodology (RSM) for HPLC Optimization

For purifying isomers, a systematic approach is far more efficient than trial-and-error [2]. The workflow for this optimization is as follows:

Start Define Optimization Goal Design Experimental Design (Central Composite Design) Start->Design Variables Key Variables: - Organic Modifier % - Acid Concentration - Column Temperature Design->Variables Run Run Experiments Variables->Run Model Build Statistical Model (Response Surface) Run->Model Optimize Find Optimum Conditions Model->Optimize Validate Validate Model Prediction Optimize->Validate Transfer Transfer to Prep HPLC Validate->Transfer

  • Key Variables to Optimize:
    • Mobile Phase Composition: Ratio of water, acetonitrile, and/or methanol, often with small amounts of acid (e.g., 0.1% formic acid).
    • Column Temperature
    • Gradient Program
  • Procedure:
    • Use a Central Composite Design to define a set of experimental runs.
    • Perform analytical HPLC runs with these parameters.
    • Measure critical responses like resolution between the target peak and its nearest neighbor, and overall run time.
    • Use statistical software to build a model and find the parameter set that maximizes resolution.
Enzymatic Synthesis using a Glucosyltransferase (GT)

This is a powerful alternative when isolation is impractical [3].

  • Enzyme: Recombinant flavonol-specific 3-O-glucosyltransferase (e.g., Cp3GT from Citrus paradisi).
  • System: Heterologous expression in Pichia pastoris.
  • Critical Steps to Maximize Yield:
    • Prevent Proteolysis: Use P. pastoris strains with reduced protease activity (e.g., lacking PEP4 gene) and include protease inhibitors like PMSF during protein purification.
    • Purification: Use a combination of affinity, anion-exchange, and size-exclusion chromatography to achieve >95% homogeneity for the active enzyme.
    • Reaction: Incubate the purified Cp3GT enzyme with myricetin and the sugar donor (e.g., UDP-glucose) under optimized buffer conditions.

Key Technical Considerations

  • Analytical Support: Always use UPLC-/LC-MS for monitoring (e.g., UPLC-MS/MS [4] or LC-QTOF-MS/MS [5]) to confirm the identity and purity of your target compound throughout the purification process.
  • Scalability: Conditions optimized using RSM on an analytical HPLC column can be directly transferred to a preparative scale with appropriate adjustments for load capacity and flow rates [2].

References

Improving Myricetin 3-O-glucoside extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Extraction & Optimization

1. What are the most efficient modern methods for extracting Myricetin-3-O-glucoside? Recent research highlights techniques that combine multiple physical and chemical approaches to significantly boost extraction efficiency and speed compared to traditional methods.

  • Ionic Liquid-based Coupled Techniques: A method combining Ionic Liquid with High-Speed Homogenization and Microwave-Assisted Extraction (IL-HSH-MAE) has been established as particularly efficient and green. This method achieved a high total yield of flavonoids from plant material, demonstrating superiority over methods using ethanol or single techniques [1].
  • Ultrasound-Assisted Extraction with Enrichment: For plant materials like sacred lotus stamens, Ultrasound-Assisted Extraction followed by flavonoid enrichment using a macroporous resin (DAX-8) has been successfully used. This process effectively concentrates flavonoids from the initial extract [2].
  • Multi-step Purification: For obtaining high-purity compounds, a sequence of solvent partition, macroporous resin column chromatography, Sephadex LH-20 column chromatography, and finally preparative reverse-phase HPLC is an effective strategy [3].

2. What are the key factors to optimize in the IL-HSH-MAE process? Single-factor experiments and Box-Behnken design (BBD) have been used to maximize extraction conditions. The table below summarizes the optimized parameters for this coupled technique [1].

Table: Optimized Parameters for IL-HSH-MAE Extraction

Parameter Optimized Condition
Ionic Liquid 0.1 M [C₄mim]Br
Homogenization Speed 7,000 rpm
Homogenization Time 120 seconds
Liquid/Solid Ratio 24 mL/g
Extraction Temperature 62 °C
Extraction Time 15 minutes

3. How does the stamen of Nelumbo nucifera (sacred lotus) compare to other flower parts as a source? The stamen is a significantly richer source of antioxidant flavonoids, including Myricetin-3-O-glucoside, than other floral parts. Research shows it has a higher total flavonoid content and greater DPPH radical scavenging activity compared to the whole flower or petals alone [2].

Troubleshooting Guide: Common Experimental Issues

Problem: Low Extraction Yield of Target Compound

Potential Cause Recommended Solution
Suboptimal Solvent System Switch to a green solvent like an Ionic Liquid (e.g., 0.1 M [C₄mim]Br). Using a coupled technique (IL-HSH-MAE) can considerably increase yield over traditional solvents like 60% ethanol [1].
Inefficient Cell Disruption Incorporate a high-speed homogenization step (e.g., 7,000 rpm for 120 s) to mechanically break down plant cell walls before extraction [1].
Inadequate Extraction Energy Employ microwave-assisted extraction to rapidly heat the sample, facilitating the transfer of compounds from the plant matrix to the solvent [1].
Incorrect Material Preparation Ensure your plant material is finely ground (e.g., 40-80 mesh) and dried (moisture <12%) to maximize the surface area for solvent contact [3].

Problem: Compound Degradation During Extraction

Potential Cause Recommended Solution
Excessive Temperature/Time Optimize parameters using RSM. While higher temperatures can improve yield, they can also degrade anthocyanins and other sensitive compounds. An optimized temperature is often around 39-62°C [1] [4].
Prolonged Extraction Time Modern techniques like MAE can reduce extraction time to as little as 15 minutes, minimizing exposure to degrading conditions [1].

Detailed Experimental Protocols

Protocol 1: Ionic Liquid-HSH-MAE for Efficient Extraction [1]

This protocol is designed for the rapid and efficient extraction of flavonoids from plant flowers.

  • Sample Preparation: Air-dry plant material away from light and grind it into a fine powder (40-80 mesh).
  • Homogenization: Weigh the powder and add the specified Ionic Liquid solution ([C₄mim]Br, 0.1 M). Homogenize the mixture at 7,000 rpm for 120 seconds.
  • Microwave Extraction: Transfer the homogenized mixture to a microwave reactor. Extract under the optimized conditions: 62°C for 15 minutes with a liquid-to-solid ratio of 24:1 mL/g.
  • Filtration & Concentration: After extraction, filter the mixture to remove plant debris. The filtrate can then be concentrated under reduced pressure and lyophilized for further analysis.

Protocol 2: Multi-step Purification of Flavonoids [3]

This protocol outlines a method to obtain high-purity Myricetin-3-O-glucoside from a crude extract.

  • Ultrasound-Assisted Extraction: Extract powdered leaves (1 kg) with 40 L of 80% (v/v) aqueous methanol, twice, in an ultrasonic cleaner (40 kHz, 150 W, 60°C, 75 min). Filter and combine the extracts, then concentrate and lyophilize to obtain the crude extract.
  • Solvent Partition: Dissolve the crude extract in deionized water and partition sequentially with petroleum ether, dichloromethane, and ethyl acetate. The target flavonoids are typically enriched in the ethyl acetate fraction (L3).
  • Macroporous Resin Column: Separate the ethyl acetate fraction on an AB-8 macroporous adsorbent resin column. Elute with a step gradient of ethanol in water (0%, 10%, 20%, 30%, 40%, 50%, 100%). Monitor with UV-Vis and HPLC; Myricetin-3-O-glucoside is often found in the 20-30% ethanol fractions.
  • Sephadex LH-20 Column: Further purify the combined active fractions from the previous step on a Sephadex LH-20 column. Elute with deionized water, 20% methanol, 40% methanol, 100% methanol, and 60% acetone.
  • Preparative HPLC: Finally, purify the fraction containing your target compound using a preparative RP-HPLC column (e.g., Spherical C18) with a gradient of acetonitrile in 0.1% formic acid/water.

Analytical Method: HPLC Separation & Validation

For quality control and quantification, a validated HPLC method is essential. The following method has been demonstrated for separating Myricetin-3-O-glucoside and other flavonoids from plant stamen extract [2].

  • Column: C18 core-shell column (e.g., Kinetex C18, 5 µm)
  • Mobile Phase: Methanol and water, both acidified with 0.05% (v/v) formic acid, run with a gradient elution.
  • Detection: Photodiode Array (PDA) Detector.
  • Validation Data: The method was validated with high resolution (Rs > 1.5) and precision. For Myricetin-3-O-glucoside, it reported excellent linearity (R² > 0.998), with a Limit of Detection (LOD) of 0.08 µg/mL and Limit of Quantification (LOQ) of 0.25 µg/mL [2].

Experimental Workflow Diagram

The following diagram visualizes the complete journey from raw material to purified compound, integrating the protocols above.

RawMaterial Plant Material (Dried & Powdered) ILHSHMAE IL-HSH-MAE Extraction RawMaterial->ILHSHMAE USAE Ultrasound-Assisted Extraction (USAE) RawMaterial->USAE CrudeExtract Crude Extract SolventPartition Solvent Partition CrudeExtract->SolventPartition ILHSHMAE->CrudeExtract USAE->CrudeExtract MaroResin Macroporous Resin Column SolventPartition->MaroResin Sephadex Sephadex LH-20 Column MaroResin->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC PureCompound Pure Myricetin-3-O-glucoside PrepHPLC->PureCompound

References

Myricetin 3-O-glucoside stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Known Stability Data for Myricetin 3-O-glucoside

The following table summarizes the quantitative stability data found in the search results.

Condition Observation / Metric Value / Finding Citation
Thermal Processing (in boiling water) Stability compared to aglycone More stable than myricetin (aglycone); glycosylation enhances thermal resistance. [1]
Storage (in red wine, at 20°C/room temp in the dark) Mean Retention Factor (RF) after 2-7 months* 0.65 (Range: 0.49 - 0.89) [2]

*Retention Factor (RF) is calculated as (Content After Processing / Content Before Processing). An RF of 1.0 means no loss, while an RF of 0.65 indicates an average loss of 35% of the initial compound over the storage period. [2]

Experimental Protocols for Stability Assessment

To systematically evaluate the stability of this compound in your specific system, here are detailed methodologies based on the literature.

Protocol for Thermal Stability Assessment

This method is adapted from a study on the stability of polyhydroxy flavonols in boiling water [1].

  • Objective: To determine the degradation kinetics of this compound under thermal stress.
  • Materials:
    • This compound standard (e.g., from Yuanye Biotechnology, purity >95%).
    • Dimethyl sulfoxide (DMSO).
    • MilliQ water.
    • Autosampler vials, heating block, ice bath.
    • UPLC system coupled to a Q-ToF mass spectrometer.
  • Method Workflow:

Start Prepare Stock Solution A Dilute in MiliQ water Start->A B Incubate in Boiling Water Bath A->B C Sample at Time Intervals (e.g., every 15 min) B->C D Immediately Cool in Ice Bath C->D E UPLC-Q-tof-MS/MS Analysis D->E End Analyze Degradation Kinetics & Products E->End

  • Key Steps:
    • Solution Preparation: Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 5x10⁻³ mol/L). Dilute this stock with water to the desired working concentration in an autosampler vial. [1]
    • Heating and Sampling: Place the vial in a boiling water bath. Withdraw samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180 minutes). [1]
    • Quenching: Immediately cool the sampled aliquots in an ice bath to halt further degradation. [1]
    • Analysis: Use UPLC-Q-tof-MS/MS to quantify the remaining this compound and identify its degradation products. The degradation is primarily caused by the opening of the heterocyclic C-ring, leading to simpler aromatic compounds. [1]
Protocol for Long-Term Storage Stability

This methodology is based on studies monitoring compound stability in solutions like wine during storage. [2]

  • Objective: To monitor the degradation of this compound over time under various storage conditions (e.g., different temperatures, light exposure, solvent matrices).
  • Materials:
    • This compound standard.
    • Appropriate solvents/buffers (e.g., water, methanol, buffer at specific pH).
    • Amber vials (for light protection) and clear vials (for light exposure studies).
    • Controlled temperature incubators or refrigerators.
    • HPLC or UPLC with a UV/VIS or Mass Spectrometry detector.
  • Method Workflow:
    • Solution Preparation: Prepare solutions of this compound in the solvents or matrices of interest (e.g., aqueous buffer, simulated gastric fluid).
    • Storage Setup: Aliquot the solution into vials and store them under different conditions. Key factors to test include:
      • Temperature: e.g., -20°C, 4°C, 25°C, 40°C.
      • Light: Protected in the dark vs. exposed to light.
      • pH: The stability of flavonoids is often pH-dependent.
    • Sampling and Analysis: At regular time intervals, remove samples and analyze them using HPLC/UPLC to quantify the remaining intact this compound. The Retention Factor (RF) for each time point can be calculated as: RF = (Measured Concentration at Time T / Initial Concentration) [2].

Frequently Asked Questions

Q1: How does the stability of this compound compare to its aglycone form, myricetin? this compound is significantly more stable than myricetin (the form without the sugar molecule). One study found that myricetin was the least stable among several flavonols in boiling water, while its glycosylated forms, including myricitrin (myricetin-3-O-rhamnoside), showed markedly higher stability. The presence of the glycoside group protects the compound from degradation. [1]

Q2: What are the main degradation products I should look for in my assays? While specific products for this compound are not listed, studies on myricetin (aglycone) show that thermal degradation primarily occurs through the opening of the heterocyclic C-ring. You can look for simpler aromatic compounds such as 1,3,5-benzenetriol, 3,4,5-trihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid, which are common breakdown products of the flavonol structure. [1]

Key Recommendations for Researchers

  • Prioritize Glycosylated Forms: For experimental formulations where stability is a concern, this compound is a superior choice over the aglycone myricetin. [1]
  • Conduct Pilot Stability Studies: Given the lack of specific data, it is crucial to run your own stability tests using the protocols above, mimicking your planned storage and processing conditions.
  • Focus on Aqueous Solutions: Most stability data relates to aqueous environments. Be extra cautious when working in aqueous solutions and ensure you understand the stability profile in your specific solvent system.
  • Analyze for Degradation: Use MS-based methods to not only quantify the parent compound but also to identify and track major degradation products, which is critical for drug development.

References

Solubility & Stability Profile of Myricetin 3-O-Glucoside

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and handling parameters for myricetin 3-O-glucoside.

Parameter Details / Value Implications for Experimental Work
Chemical Formula C₂₁H₂₀O₁₃ [1] -
Average Molecular Weight 480.38 g/mol [2] -
Aqueous Solubility "Slightly soluble" in water [2] The compound has inherently low solubility in pure aqueous buffers, requiring solubility-enhancing strategies for in vitro biological assays.
pKa (Predicted) Strongest acidic pKa = 6.43 [2] The compound is very weakly acidic. Solubility may be improved in slightly basic aqueous conditions (e.g., pH 7.4 buffers) where the compound is partially deprotonated.
Log P (Predicted) 0.49 [2] Indicates a slightly hydrophilic character, but the glycosylation does not confer high water solubility.
Stability Consideration Related compound myricetin is stable at acidic pH but degrades under neutral/alkaline conditions [3] While specific data for the glucoside is limited, solutions should be prepared fresh and tested for stability over the experimental timeframe, especially in buffers at pH > 6.0.

Troubleshooting Guide for Common Experimental Issues

Q1: My this compound is not dissolving in my aqueous buffer. What can I do? A: This is a common challenge. You can try the following strategies, which are also used for the related flavonoid dihydromyricetin [3]:

  • Use a Water-Miscible Cosolvent: Prepare a concentrated stock solution in a small volume of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then dilute it into your aqueous buffer. The final concentration of the cosolvent in your assay should be kept as low as possible (typically ≤1% v/v) to avoid biological effects.
  • Employ a Surfactant: Use a mild detergent or surfactant (e.g., Tween-80) in your buffer to help solubilize the compound via micelle formation.
  • Utilize Solubility-Enhancing Excipients: Consider using cyclodextrins, which can form inclusion complexes with flavonoids, significantly improving their aqueous solubility [3].
  • Sonication: Briefly sonicate the mixture using a bath or probe sonicator to help disperse and dissolve the compound.

Q2: How can I analytically confirm the concentration and purity of my solution? A: High-Performance Liquid Chromatography (HPLC) is the most recommended method.

  • Column: A C18 core-shell column has been demonstrated to provide high resolution and precision for separating this compound from other flavonoids and potential degradation products [4].
  • Mobile Phase: A mixture of methanol and water, both acidified with 0.05% (v/v) formic acid, is an effective mobile phase [4]. The acidic pH helps improve peak shape.
  • Detection: Use a Photodiode Array (PDA) detector. This compound can be detected at its characteristic UV-Vis wavelengths (typically between 250-370 nm) [4].

Q3: The bioactivity of my this compound seems lower than expected. What could be the reason? A: Consider these potential issues:

  • Poor Bioavailability: Glycosylation can affect a compound's absorption and metabolism. The glucoside moiety might need to be cleaved by cellular enzymes to release the active aglycone (myricetin) [5].
  • Chemical Degradation: The compound may have degraded in solution, especially if stored under neutral or alkaline conditions or for extended periods [3]. Always prepare fresh solutions and verify stability using HPLC.
  • Enzyme Inhibition: Be aware that myricetin and its related flavonols are broad-spectrum inhibitors of human metabolizing enzymes like UDP-glucuronosyltransferases (UGTs) [6]. This could lead to unexpected food-drug or compound-drug interactions in your experimental system.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Cosolvent Method

This is a standard protocol for preparing stock solutions of poorly soluble flavonoids [3].

  • Weighing: Accurately weigh the desired amount of this compound powder.
  • Primary Stock Solution: Dissolve the powder in a small volume of high-purity DMSO to create a concentrated stock solution (e.g., 50-100 mM). Vortex until clear.
  • Working Solution Preparation: Dilute the primary DMSO stock into your pre-warmed aqueous buffer (e.g., PBS, cell culture medium) with gentle vortexing to create the final working solution.
  • Note: The final concentration of DMSO in the biological assay should not exceed 1% (v/v) to maintain cell viability and avoid solvent-specific effects. A vehicle control with the same DMSO concentration must be included in all experiments.
Protocol 2: Analytical Method for Quantification and Purity Analysis by HPLC-PDA

This method is adapted from a validated protocol for quantifying flavonoids from Nelumbo nucifera stamen, which contains this compound [4].

  • Instrument Setup:

    • Column: Kinetex C18 core-shell column (5 µm, 150 x 4.6 mm or equivalent).
    • Mobile Phase A: HPLC-grade water with 0.05% (v/v) formic acid.
    • Mobile Phase B: Methanol with 0.05% (v/v) formic acid.
    • Gradient Program: Use a linear gradient from 20% B to 60% B over 25 minutes. Equilibrate the column with the starting conditions for at least 5-10 minutes between runs.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 30°C.
    • Injection Volume: 10 µL.
    • Detection: PDA detector, monitoring from 200 nm to 400 nm, with a specific channel for quantification at 254 nm or 350 nm.
  • Calibration Curve:

    • Prepare a series of standard solutions of pure this compound at known concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in the initial mobile phase conditions (e.g., 20% B).
    • Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.
  • Sample Analysis:

    • Filter your experimental sample through a 0.22 µm syringe filter and inject it into the HPLC system.
    • Identify this compound by matching its retention time with an authentic standard. Quantify its concentration using the calibration curve and assess purity based on the peak profile.

Key Experimental Considerations Visual Guide

The diagram below outlines the logical workflow for addressing solubility issues, from initial assessment to final analysis.

The following diagram illustrates the analytical workflow for confirming the identity, concentration, and purity of your sample using HPLC.

References

Myricetin 3-O-glucoside HPLC separation problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

The table below addresses common specific issues you might encounter during the HPLC analysis of Myricetin 3-O-glucoside.

Question Possible Cause Proposed Solution
The peak for this compound is split or shows a shoulder. Column issues (e.g., column head塌陷, contamination) [1]; Sample solvent too strong [1]; Sample decomposition or instability [1]. Reverse and flush the column; use mobile phase to dissolve samples [1]; reduce injection volume; adjust mobile phase pH [1].
The target peak is tailing or broadening severely. Secondary interactions with the stationary phase (e.g., with residual silanols) [1]; Column contamination [1]; Inappropriate mobile phase pH [1]. Use a higher quality C18 column (e.g., end-capped); add a small percentage of acid (e.g., 0.05-0.5% formic acid) to the mobile phase [2] [3] [1]; flush and clean the column.
I see a negative peak or a dip in the baseline. The absorbance of the sample component is lower than that of the mobile phase at the detection wavelength [1]; Air bubble in the sample [1]. Change the detection wavelength; ensure the sample is properly degassed and the injection loop is free of air [1].
The retention time of this compound is unstable. Inadequate equilibration of the HPLC system; fluctuations in mobile phase composition or flow rate; column temperature not stable. Ensure a longer system equilibration time; prepare mobile phase accurately and use a well-maintained HPLC pump; utilize a column oven.
How can I confirm the purity of the this compound peak? Co-elution of unresolved compounds. Use a Diode Array Detector (DAD) to check for peak purity by comparing UV spectra across the peak [1]. For definitive confirmation, hyphenate with Mass Spectrometry (LC-MS).

Validated HPLC Protocol for Flavonoid Separation

The following method, adapted from a 2022 study on Nelumbo nucifera stamens (which contain Myricetin-3-O-glucoside), has been validated for separating closely related flavonoids and can serve as a robust starting point [3].

  • Instrumentation: HPLC system with a Photodiode Array (PDA) detector.
  • Analytical Column: Kinetex C18 core-shell column (e.g., 5 µm, 150 x 4.6 mm). This column technology is noted for providing higher efficiency and better resolution for flavonoids compared to fully porous particles [3].
  • Mobile Phase:
    • A: HPLC-grade water with 0.05% (v/v) formic acid.
    • B: Methanol with 0.05% (v/v) formic acid.
  • Elution Profile: Use a gradient method. An example is starting from 80% A to 70% A over 30 minutes, then re-equilibrating [2].
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Maintain at a constant temperature, typically between 30-35°C [2].
  • Injection Volume: 10 µL.
  • Detection Wavelength: 350 nm, which is effective for detecting flavonoid glycosides [2] [3].

Method Validation Data [3]: This method demonstrated excellent performance characteristics for flavonoid separation:

  • Linearity: Correlation coefficients (R²) > 0.998.
  • Precision: Relative Standard Deviation (RSD) of retention times < 0.95%.
  • Resolution (Rs): Values > 1.5, indicating baseline separation between adjacent peaks.

Systematic Troubleshooting Workflow

When problems arise, follow this logical pathway to identify and resolve the issue efficiently.

Start Start: HPLC Problem Detected PeakShape Abnormal Peak Shape? Start->PeakShape RTIssue Retention Time Instability? Start->RTIssue PressureIssue Pressure Abnormal? Start->PressureIssue NoPeak No Peak/Weak Signal? Start->NoPeak SubProblem1 Tailing, Fronting, or Splitting? PeakShape->SubProblem1 SubProblem2 Drifting or Fluctuating? RTIssue->SubProblem2 SubProblem3 High or Fluctuating Pressure? PressureIssue->SubProblem3 Solution4 Confirm detector lamp life & wavelength. Check sample integrity & concentration. Verify injection volume. NoPeak->Solution4 Solution1 Check column (e.g., clogging, aging). Match sample solvent with mobile phase. Adjust mobile phase pH/add modifier. SubProblem1->Solution1 Solution2 Ensure mobile phase consistency. Check for leaks & pump performance. Stabilize column temperature. SubProblem2->Solution2 Solution3 In-line filter clogged? Column frit blocked? Check for buffer precipitation. SubProblem3->Solution3

The core-shell column specified in the protocol is highly recommended for resolving complex flavonoid separations [3]. If you are still experiencing issues after following this guide, the problem may be related to the specific sample matrix, and further method optimization may be required.

References

Technical Support Center: Optimizing Myricetin 3-O-Glucoside Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification and Basic Properties

Myricetin 3-O-glucoside (also known as Myricetin 3-β-D-glucopyranoside; CAS Number: 19833-12-6) is a naturally occurring flavonol glycoside consisting of the flavonol myricetin linked to a glucose molecule at the 3-position. This compound is found in various plant sources including Tibouchina paratropica, Hakmeitau beans, Acacia mearnsii leaves, Ribes nigrum (black currant), and Drosera rotundifolia (round-leaf sundew). [1] [2] [3]

Key Chemical Characteristics:

  • Molecular Formula: C₂₁H₂₀O₁₃
  • Molecular Weight: 480.38 g/mol
  • Purity Specifications: Available as analytical standard with ≥95% to ≥99.87% purity [1] [2] [3]
  • Storage Conditions: Store at <+8°C in dry, dark conditions; stable at ambient temperature for short periods [3]

Biological Activities & Quantitative Assessment

This compound exhibits multiple biological activities with potential therapeutic applications. The table below summarizes key quantitative data for easy comparison:

Table 1: Quantitative Biological Activity Profile of this compound

Biological Activity Experimental Model Key Metrics/Results Significance
Anti-inflammatory LPS-induced RAW264.7 macrophages IC₅₀ = 21.2 μM (inhibition of NO production) [1] Potent inhibitor of inflammatory mediators
Antioxidant DPPH/ABTS radical scavenging Strong activity comparable to standards [2] Contributes to cellular protection
Antimicrobial Anti-Leishmanial assays Significant activity reported [1] Potential parasitic infection control
Hypoglycemic α-Glucosidase inhibition Significant inhibition demonstrated [2] Type II diabetes management potential

Detailed Experimental Protocols

Extraction and Purification Methodology

Protocol 1: Large-Scale Extraction from Plant Material [2]

  • Starting Material: 1 kg powdered Acacia mearnsii leaves (40-80 mesh, 9.17% moisture)
  • Extraction: Ultrasonic-assisted extraction with 40 L of 80% (v/v) aqueous methanol
  • Parameters: Frequency 40 kHz, power 150 W, temperature 60°C, duration 75 minutes (repeated twice)
  • Concentration: Rotary evaporation at 50°C followed by lyophilization
  • Expected Yield: Crude extract yield typically 7.3 mg per g of crude extract [2]

Protocol 2: Sequential Solvent Partitioning

  • Dissolution: 20 g crude extract in 500 mL deionized water
  • Partition Sequence:
    • Petroleum ether (3 × 500 mL) → L1 fraction
    • Dichloromethane (3 × 500 mL) → L2 fraction
    • Ethyl acetate (3 × 500 mL) → L3 fraction (target fraction)
    • Aqueous layer → L4 fraction
  • Concentration: Rotary evaporation under reduced pressure followed by lyophilization

Protocol 3: Chromatographic Purification

  • Step 1: Macroporous Resin Chromatography (AB-8)

    • Column: 4 cm × 20 cm
    • Sample: 8.0 g ethyl acetate fraction
    • Elution: Gradient ethanol/water (0-100% ethanol) at 15 mL/min
    • Monitoring: UV-Vis at 255 nm and 357 nm
    • Target: Fr3 and Fr4 fractions (20-30% ethanol elution)
  • Step 2: Sephadex LH-20 Chromatography

    • Column: 4 cm × 20 cm
    • Sample: 5.0 g combined Fr3/Fr4
    • Elution: Stepwise methanol/water (0-100% methanol) followed by 60% acetone
    • Flow Rate: 8 mL/min
  • Step 3: Preparative Reverse-Phase HPLC

    • Column: Spherical C18 (40-60 μm, 120 Å, 172.7 mm × 21.3 mm)
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
    • Gradient: 5-50% B over 35 minutes
    • Flow Rate: 0.3 mL/min
    • Detection: 255 nm and 357 nm
    • Result: ≥95% pure this compound [2]
Activity Assessment Protocols

Anti-inflammatory Activity Assessment [1]

  • Cell Line: Mouse RAW264.7 macrophages
  • Induction: LPS stimulation
  • Incubation: 18 hours
  • Detection: Griess reaction for nitric oxide production
  • Analysis: IC₅₀ calculation from dose-response curve

Antioxidant Capacity Evaluation [2]

  • Assays: DPPH and ABTS radical scavenging
  • Reference Standards: Vitamin C, rutin
  • Conditions: Standard spectrophotometric methods
  • Quantification: Radical scavenging percentage and IC₅₀ values

Hypoglycemic Activity Assessment [2]

  • Target Enzymes: α-Glucosidase and α-amylase
  • Assay System: Enzyme inhibition assays
  • Reference Control: Acarbose as standard inhibitor
  • Analysis: Inhibition percentage and IC₅₀ determination

Troubleshooting Guides & FAQs

Common Experimental Challenges & Solutions

Table 2: Troubleshooting Guide for this compound Experiments

Problem Potential Causes Solutions Prevention
Low extraction yield Incomplete cell disruption, suboptimal solvent Increase extraction time; optimize solvent ratio (70-80% methanol); multiple extractions Standardize particle size (40-80 mesh); validate moisture content
Poor compound purity Inadequate separation; column overloading Optimize gradient elution; reduce sample load; add purification steps TLC monitoring; analytical HPLC screening of fractions
Inconsistent bioactivity Compound degradation; solvent effects Use fresh preparations; control light exposure; standardize solvent evaporation Store at -20°C in dark; minimize freeze-thaw cycles
Solubility issues Glycoside crystallization Use DMSO for stock solutions; dilute with aqueous buffers Prepare fresh solutions; use solubilizing agents (≤1% DMSO)
Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound for extraction?

  • A: The compound can be efficiently extracted from Acacia mearnsii leaves (7.3 mg/g crude extract yield), Ribes nigrum (black currant), Drosera rotundifolia, Hakmeitau beans, and Tibouchina paratropica. [1] [2] [3]

Q2: What is the recommended storage condition to maintain compound stability?

  • A: Store at <+8°C in dry, dark conditions; for long-term storage, -20°C is recommended with protection from light. Lyophilized form is most stable. [3]

Q3: Which analytical methods are most suitable for purity confirmation?

  • A: HPLC with UV detection at 255/357 nm provides optimal results. Combine with MS and NMR for structural confirmation. Purity standards should be ≥95%. [2] [3]

Q4: What solvent systems work best for biological assays?

  • A: For cell-based assays, use DMSO stock solutions (≤0.1% final concentration). For antioxidant assays, methanol or ethanol are suitable. [1] [2]

Q5: How does the bioactivity of this compound compare to the aglycone (myricetin)?

  • A: The glycosylation generally enhances water solubility and may improve bioavailability, though membrane permeability could be affected. Specific activity profiles vary by assay system. [4]

Signaling Pathways & Experimental Workflows

Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inactive NF-κB/IκB complex TLR4->NFkB_Inactive NFkB_Active NF-κB (active) NFkB_Inactive->NFkB_Active Phosphorylation Inflammation Inflammation NFkB_Active->Inflammation Translocation Induces COX-2, iNOS, IL-6, TNF-α, IL-1β Myricetin Myricetin Myricetin->TLR4 Inhibits Myricetin->NFkB_Inactive Stabilizes Myricetin->Inflammation Suppresses

This compound Anti-inflammatory Mechanism

Complete Experimental Workflow

G Start Plant Material (40-80 mesh powder) Extraction Ultrasound-Assisted Extraction 80% methanol, 60°C, 75 min Start->Extraction Partition Solvent Partition Ethyl acetate fraction Extraction->Partition Column1 Macroporous Resin (AB-8) Gradient ethanol elution Partition->Column1 Column2 Sephadex LH-20 Methanol/acetone elution Column1->Column2 PrepHPLC Preparative HPLC C18, 0.1% formic acid/acetonitrile Column2->PrepHPLC Analysis Purity Analysis HPLC, MS, NMR PrepHPLC->Analysis Bioassay Bioactivity Assessment Anti-inflammatory, antioxidant, hypoglycemic assays Analysis->Bioassay

This compound Experimental Workflow

Technical Support & Additional Resources

For additional technical assistance regarding this compound:

  • Analytical Standards: Source from certified suppliers (MedChemExpress, ExtraSynthese) with documented purity ≥99% and HPLC chromatograms [1] [3]
  • Activity Confirmation: Validate biological activities using appropriate positive controls (vitamin C for antioxidant, acarbose for α-glucosidase inhibition) [2]
  • Method Optimization: Adjust extraction and purification parameters based on specific plant source and intended application

References

Myricetin 3-O-glucoside degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability & Degradation Pathways

Understanding the factors that lead to degradation is the first step in preventing it. The table below summarizes the primary stressors and their effects on Myricetin and its glycosides, which can be used to infer the stability of Myricetin 3-O-glucoside.

Stressor Effect on Compound Key Findings & Mechanisms
pH Alters stability & structure [1] Relatively stable at pH 2; structure can differ with temperature [1].
Temperature Increases degradation rate [1] High temperatures accelerate decomposition; stability differs with pH [1].
Light Causes photodegradation Acts as a strong free radical scavenger, but can degrade under light [2].
Oxidation Leads to oxidative degradation Scavenges reactive oxygen species (ROS) like •OH and ¹O₂ [2]; this protective action implies susceptibility to oxidative stress without proper handling.

Degradation Prevention & Troubleshooting

Here are specific FAQs and troubleshooting guides you can adapt for your support center.

Frequently Asked Questions (FAQs)
  • Q1: What are the critical storage conditions for this compound?

    • A: For the solid standard, store at <+8°C in a dry, dark place, and protect from light [3]. For solutions, prepare them fresh when possible. If stock solutions must be stored, keep them at -80°C for up to 6 months or -20°C for 1 month, ensuring they are protected from light [4].
  • Q2: What solvent systems are recommended for preparing stable solutions?

    • A: Myricetin aglycone has good solubility in basic aqueous solutions and organic solvents like tetrahydrofuran, dimethylacetamide, and acetone [1]. Note that this compound has reported low solubility in ethanol (<1 mg/mL) [4]. Testing compatibility with your experimental buffers is crucial.
  • Q3: How does pH affect the stability of myricetin compounds during experiments?

    • A: The core myricetin structure is quite stable at acidic pH (e.g., pH 2), but stability can vary with temperature [1]. Avoid prolonged exposure to strong alkaline conditions.
Troubleshooting Guide
Problem Possible Cause Suggested Solution
Rapid compound degradation in solution Exposure to light or elevated temperatures. Use amber vials for all solutions; perform experiments on ice or in a cold room; keep stock solutions frozen.
Unexpectedly low biological activity Oxidative degradation or hydrolysis of the glucoside bond. Include antioxidant agents (e.g., ascorbic acid) in buffers if appropriate for your assay; verify solution pH is not promoting hydrolysis.
Poor solubility in aqueous buffers Low intrinsic solubility of the glycoside. Consider using a small percentage of a compatible organic solvent (like DMSO) to create a stock solution before dilution in buffer.

Experimental Protocols for Stability Assessment

You can use the following methodologies to directly assess the stability of this compound under your specific experimental conditions.

Protocol 1: Assessing Photostability

This protocol is adapted from studies on the photodegradation of profenofos in the presence of myricetin [2].

  • Principle: Expose the compound to a controlled light source and measure its degradation rate over time.
  • Materials:
    • This compound solution
    • Quartz glass tubes or UV-transparent plates
    • Controlled light source (e.g., xenon lamp, UV lamp)
    • HPLC system with a C18 column (e.g., Agilent XDB C18)
  • Method:
    • Prepare a solution of this compound in your desired solvent.
    • Place the solution in quartz tubes and expose them to the light source. A control sample should be wrapped in aluminum foil and placed under the same conditions.
    • Collect samples at specific time intervals (e.g., 0, 30, 60, 120 minutes).
    • Analyze the samples using HPLC (e.g., with a water-acetonitrile mobile phase) to quantify the remaining parent compound [2].
    • Calculate the photolysis rate: Photolysis rate (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 2: Evaluating pH Stability
  • Principle: Incubate the compound in buffers of different pH levels and monitor its integrity.
  • Materials:
    • This compound
    • Buffers covering a range of pH (e.g., pH 2.0, 7.4, 9.0)
    • Thermostatic water bath or incubator
    • HPLC system
  • Method:
    • Prepare stock solutions of this compound.
    • Dilute the stock into different buffers to the desired concentration.
    • Incubate the solutions at a constant temperature (e.g., 37°C).
    • Withdraw samples at predetermined time points and analyze them via HPLC to track the disappearance of the parent compound and the appearance of any degradation products.

The following workflow diagrams the logical process for investigating and preventing degradation:

Investigation and Prevention Workflow cluster_0 Troubleshooting Steps Start Start: Suspected Degradation Identify Identify Degradation Stressors Start->Identify Assess Assess Stability Under Conditions Identify->Assess Stressor1 Light Exposure Identify->Stressor1 Stressor2 Oxidative Stress Identify->Stressor2 Stressor3 pH & Temperature Identify->Stressor3 Prevent Implement Preventive Measures Assess->Prevent Action1 Use amber vials; work in dark Stressor1->Action1 Action2 Add antioxidants; use oxygen-free environment Stressor2->Action2 Action3 Optimize buffer; control temperature Stressor3->Action3 Action1->Assess Action2->Assess Action3->Assess

References

Myricetin 3-O-glucoside column chromatography optimization

Author: Smolecule Technical Support Team. Date: February 2026

Optimized HPLC Method for Myricetin 3-O-Glucoside

For researchers aiming to separate and quantify this compound, the following table summarizes a high-performance liquid chromatography with photodiode array detection (HPLC-PDA) method that has been successfully validated.

Parameter Specification / Condition
Column C18 core-shell column (e.g., Kinetex C18, 5 µm) [1]

| Mobile Phase | A: HPLC-grade water with 0.05% (v/v) formic acid B: Methanol with 0.05% (v/v) formic acid [1] | | Gradient | Starting condition: 80% A. Specific gradient not detailed in search results; optimization is required. | | Flow Rate | 1.0 mL/min [2] | | Column Temperature | 35 °C [2] | | Detection Wavelength | 350 nm [2] | | Injection Volume | 10 µL [2] | | Retention Time (Myr-3-O-Glc) | ~11.63 minutes [1] | | Method Resolution (Rs) | >1.5, indicating baseline separation [1] | | Peak Symmetry (Sym Fact) | 1.03, indicating a well-shaped peak [1] |

This method was reported to achieve excellent resolution, peak symmetry, and high repeatability for this compound and other flavonoids from Nelumbo nucifera (lotus) stamen extract [1]. Using a core-shell column can provide higher efficiency and better resolution compared to fully porous C18 columns [1].

Method Validation and Compound Properties

Understanding validation parameters and compound characteristics is crucial for developing a robust analytical method.

Method Validation Data [1]

  • Linearity: The calibration curve for this compound showed excellent linearity with a correlation coefficient (R²) > 0.999.
  • Precision: The relative standard deviation (RSD) for the retention time was less than 0.95%.
  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were 0.08 µg/mL and 0.25 µg/mL, respectively.

Chemical Properties of this compound [3]

  • Chemical Formula: C₂₁H₂₀O₁₃
  • Average Molecular Weight: 480.38 g/mol
  • Class: Flavonoid-3-O-glycoside
  • Solubility: Slightly soluble in water; very weakly acidic.

Troubleshooting Guide for Common Issues

Here are solutions to frequently encountered problems during flavonoid separation.

Problem Possible Causes Solutions & Recommendations
Poor Resolution / Peaks not Baseline Separated Inadequate column selectivity or mobile phase gradient. Use a core-shell C18 column for higher efficiency [1]. Optimize the methanol/water gradient and add 0.05% formic acid to improve peak shape [1].
Tailing or Fronting Peaks Secondary interactions with column stationary phase. Acidify the mobile phase with formic acid. Ensure the column is in good condition and not overloaded [1].
Low Recovery / Poor Elution Compound is too polar and elutes in void volume, or is retained too strongly. For very polar compounds, use a weaker starting mobile phase (e.g., higher water percentage). For strong retention, ensure a strong wash with high organic solvent (e.g., 100% methanol) is included in the gradient.
Irreproducible Retention Times Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation. Precisely prepare mobile phases. Maintain a stable column temperature (e.g., 35°C) [2]. Follow column cleaning and storage protocols.

Experimental Workflow for Method Setup

The following diagram illustrates the key steps for setting up and running the HPLC analysis.

Start Start Method Setup SamplePrep Sample Preparation • Extract & dissolve in MeOH • Filter (0.45 µm) Start->SamplePrep ColumnSelect Column Selection • Use C18 core-shell column SamplePrep->ColumnSelect MobilePhase Prepare Mobile Phase • A: Water + 0.05% Formic Acid • B: Methanol + 0.05% Formic Acid ColumnSelect->MobilePhase SetParams Set Instrument Parameters • Flow: 1.0 mL/min • Temp: 35°C • Detection: 350 nm MobilePhase->SetParams RunAnalysis Run Analysis with Gradient Elution SetParams->RunAnalysis AnalyzeData Analyze Chromatogram Check retention time (~11.6 min) and peak shape RunAnalysis->AnalyzeData

Key Takeaways for Success

To ensure successful separation of this compound:

  • Column Choice is Critical: A core-shell C18 column is highly recommended for its superior resolution of flavonoids [1].
  • Acidification is Essential: Adding a small amount of formic acid (0.05%) to both the aqueous and organic mobile phases is crucial for suppressing ionization of acidic hydroxyl groups on the flavonoid, which significantly improves peak shape and reproducibility [1].
  • Validate Your Method: Always establish linearity, precision, and sensitivity for your specific instrument and application to ensure reliable quantitative results [1].

References

Myricetin 3-O-glucoside light sensitivity handling

Author: Smolecule Technical Support Team. Date: February 2026

Handling and Storage of Myricetin 3-O-Glucoside

This compound is confirmed to be a light-sensitive compound. The supplier explicitly recommends protecting it from light during transportation and storage [1] [2].

Storage Conditions and Stability

The table below summarizes the recommended storage conditions to maintain the compound's stability [1] [2].

Form Temperature Recommended Storage Duration
Powder -20°C 3 years
Powder 4°C 2 years
In solvent (e.g., DMSO) -80°C 6 months
In solvent (e.g., DMSO) -20°C 1 month

Frequently Asked Questions

How should I prepare and store stock solutions to minimize degradation?

  • Preparation: Work under subdued lighting or use amber glassware when weighing the powder or preparing stock solutions. Dissolve the powder to prepare a concentrated stock solution (e.g., 25 mg/mL in DMSO) [1] [2].
  • Storage: Immediately aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C or -20°C, and protect them from light by using amber vials or wrapping clear vials in aluminum foil [1] [2].

What are the signs that my this compound may have degraded? While the search results do not provide specific data, you can monitor for common signs of flavonoid degradation:

  • Physical Appearance: A noticeable darkening of the originally light yellow to yellow solid powder or the solution.
  • Chromatographic Changes: A significant change in the chromatographic profile, such as the appearance of new peaks or a reduction in the main peak area, if analyzed by HPLC.

I need to run a cell-based assay that requires the compound to be in culture media for 48 hours. How can I ensure stability? For long-term exposure in transparent culture plates, take additional protective measures:

  • Wrap the culture plates in aluminum foil or use light-blocking plate seals to shield the media from light during incubation.
  • Include appropriate controls in your experiment to account for any potential non-light-related degradation.

Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing and addressing potential light-degradation issues in your experiments.

troubleshooting Start Unexpected Experimental Result StorageCheck Was powder or stock solution stored correctly and protected from light? Start->StorageCheck PrepCheck Was working solution preparation performed under minimized light? StorageCheck->PrepCheck Yes ActionResolve Repeat experiment with strict light-protection measures StorageCheck->ActionResolve No AssayCheck Was the assay plate/tubes protected from light during incubation? PrepCheck->AssayCheck Yes PrepCheck->ActionResolve No AssayCheck->ActionResolve No ActionVerify Analyze compound purity by HPLC to confirm identity and stability AssayCheck->ActionVerify Yes ActionVerify->ActionResolve If degraded

Experimental Design Considerations

When planning experiments, the following workflow can help you systematically integrate light-protection measures.

workflow Plan Plan Experiment Aliquots Prepare Aliquots Weigh Weigh powder quickly in low-light conditions Plan->Weigh Dissolve Dissolve in solvent using amber vials Weigh->Dissolve Aliquot Divide into single-use aliquots Dissolve->Aliquot Store Store at recommended temperature protected from light Aliquot->Store Thaw Thaw aliquot on ice Store->Thaw Use Use in Assay Protect Protect assay from light (e.g., wrap plates in foil) Thaw->Protect Record Record batch numbers and solution age Protect->Record

The available information confirms that This compound is light-sensitive and requires protection from light at all stages of handling [1] [2]. The core strategy is to minimize light exposure from the moment the vial is opened, through solution preparation, and during biological assays.

References

Myricetin 3-O-glucoside α-glucosidase inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Comparative α-Glucosidase Inhibitory Activity (IC₅₀)

The table below lists the half-maximal inhibitory concentration (IC₅₀) values for myricetin-related compounds and common controls, which can be used for potency comparison.

Compound / Extract IC₅₀ Value Positive Control (Acarbose) IC₅₀ Citation
Myricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside 1.32 μM ~200 μM (hundredfold higher) [1]
Myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside 1.77 μM ~200 μM (hundredfold higher) [1]
Quercetin 2.28 μg/mL (approx. 7.55 μM) 471.04 μg/mL [2]
Luteolin 4.84 μg/mL (approx. 17.1 μM) 471.04 μg/mL [2]
3-O-methylquercetin 4.22 μg/mL (approx. 13.1 μM) 471.04 μg/mL [2]
Myricetin (general activity noted) Among the most potent flavonols in comparative studies --- [1] [3]

Experimental Protocol for α-Glucosidase Inhibition Assay

The following methodology is a synthesis of the standard protocol used in the cited research [1] [4] [2]. You can adapt it for evaluating myricetin 3-O-glucoside.

G cluster_prep Reagent Preparation cluster_reaction Pre-incubation & Reaction cluster_measure Measurement & Analysis Start Start α-Glucosidase Inhibition Assay Prep1 Prepare test samples at various concentrations Start->Prep1 Prep2 Prepare α-glucosidase enzyme in 0.1 M phosphate buffer (pH 6.8) Start->Prep2 Prep3 Prepare substrate solution (pNPG in buffer) Start->Prep3 Prep4 Prepare termination solution (0.1 M Na₂CO₃) Start->Prep4 Step1 1. Mix enzyme and sample Incubate at 37°C for 10-15 min Prep1->Step1 Prep2->Step1 Step2 2. Add pNPG substrate Incubate at 37°C for 15-20 min Prep3->Step2 Step3 3. Add Na₂CO₃ to stop reaction Prep4->Step3 Step1->Step2 Step2->Step3 Step4 4. Measure absorbance at 405 nm Step3->Step4 Step5 5. Calculate inhibition rate (%) Step4->Step5 Step6 6. Determine IC₅₀ from dose-response curve Step5->Step6 End IC₅₀ Result Obtained Step6->End

Detailed Steps and Formula
  • Reaction Mixture: In a 96-well microplate, combine:
    • 20 μL of α-glucosidase solution (e.g., 0.2 U/mL in 0.1 M phosphate buffer, pH 6.8)
    • 8-20 μL of the test sample (myricetin compound at different concentrations)
    • 112-120 μL of phosphate buffer to bring the total pre-incubation volume to 150-160 μL [1] [4].
  • Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes [1] [2].
  • Initiate Reaction: Add 20 μL of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), typically at a concentration of 1.25-2.5 mM [4] [2].
  • Continue Reaction: Incubate the plate again at 37°C for 15-20 minutes.
  • Stop Reaction: Add 80 μL of 0.1 M sodium carbonate (Na₂CO₃) solution to terminate the enzymatic hydrolysis [1] [4].
  • Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. The product of the reaction, p-nitrophenol, is yellow and absorbs strongly at this wavelength.
  • Calculations:
    • Inhibition Rate (%): Calculate the percentage inhibition for each sample concentration using the formula: Inhibition (%) = [1 - (A_sample - A_sample_blank) / (A_control - A_control_blank)] × 100 where A_sample is the absorbance of the well with the enzyme, inhibitor, and substrate; A_sample_blank is the absorbance of the well with the inhibitor and substrate but no enzyme; A_control is the absorbance of the well with the enzyme and substrate but no inhibitor; and A_control_blank is the absorbance of the well with only the substrate [4].
    • IC₅₀ Determination: Plot the inhibition percentage against the logarithm of the sample concentration. The IC₅₀ value is the concentration at which 50% inhibition is achieved, typically determined by non-linear regression of the dose-response curve.

Molecular Mechanism and Structure-Activity Relationship

The high potency of the galloylated myricetin derivatives is attributed to specific molecular interactions.

G cluster_binding Key Binding Interactions with α-Glucosidase Flavonol Flavonol Core (Myricetin) Pi_Anion Pi-Anion Interaction with Glu304 Flavonol->Pi_Anion Pi_Pi Pi-Pi Stacking with His279 Flavonol->Pi_Pi H_Bond Hydrogen Bonding with Asp/Glu residues Flavonol->H_Bond Galloyl Galloyl Group Galloyl->Pi_Pi occupies cavity opening Hydrophobic Hydrophobic & Van der Waals Forces Galloyl->Hydrophobic Galloyl->H_Bond

  • Enhanced Binding: The galloyl group in the potent myricetin rhamnosides alters the binding orientation, allowing the molecule to occupy the opening of the enzyme's cavity pocket more effectively [1].
  • Critical Interactions: This group facilitates crucial Pi-anion interaction with Glu304 and Pi-Pi stacking with His279, two key residues in the active site of α-glucosidase. These interactions significantly reinforce the binding, leading to greatly increased inhibitory activity [1].
  • Structure-Activity Relationship (SAR): The number and position of hydroxyl groups on the flavonol structure are critical for activity. Myricetin's highly hydroxylated structure contributes to its strong inhibitory effects [1] [3]. The addition of specific moieties, like the galloyl group, can dramatically enhance potency.

References

Experimental Protocols for Isolation and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the methodologies used in different studies to isolate, purify, and characterize myricetin 3-O-glucoside and related compounds.

Plant Source Extraction Method Purification & Separation Techniques Characterization & Analysis Techniques Citation
Acacia mearnsii leaves Ultrasound-assisted extraction with 80% aqueous methanol [1] Solvent partition, Macroporous resin (AB-8) column, Sephadex LH-20 column, Preparative RP-HPLC [1] HPLC, Mass Spectrometry, NMR [1]
Carob leaves (Ceratonia siliqua L.) Acetone extraction [2] Not specified in excerpt NMR (1H, 1D selective NOESY, HSQC-TOCSY, HMBC), Mass Spectrometry [2]
Myrcia multiflora leaves Infusion (hot water) [3] Not specified in excerpt HPLC-HRMS, qNMR [3]

NMR Characterization Data

Advanced NMR techniques are essential for confirming the structure of this compound. The following workflow outlines a general process for its structural elucidation, integrating methods from the identified protocols.

Start Crude Plant Extract NMR 1H NMR Analysis Start->NMR OH5 Identify OH(5) Proton δH ~12.70 ppm (sharp) NMR->OH5 HMBC 1H-13C HMBC Experiment OH5->HMBC Correlations Key HMBC Correlations from OH(5): • C4 (δC ~179.6 ppm) • C5 (δC ~163.2 ppm) • C6 (δC ~100.5 ppm) • C10 (δC ~105.9 ppm) HMBC->Correlations Glycoside Identify Glycoside Moity (HSQC-TOCSY) Correlations->Glycoside Confirm Confirm 3-O-Linkage & Sugar Configuration Glycoside->Confirm Glycoside->Confirm Anomeric Proton Analysis

Based on the cited research, the table below compiles key NMR chemical shifts reported for myricetin glycosides, which serve as critical benchmarks for validating this compound.

Nucleus / Group Chemical Shift (δ, ppm) Experimental Conditions & Notes Citation
1H NMR (OH(5)) ~12.70 Acidified DMSO-d6, 800 MHz; characteristic of intramolecular H-bond with C4 carbonyl. [2]
13C NMR (C4) 179.61 Acidified DMSO-d6; confirmed presence of C2–C3 double bond. [2]
13C NMR (C5) 163.21 Acidified DMSO-d6; identified via HMBC correlation with OH(5). [2]
13C NMR (C6) 100.54 Acidified DMSO-d6; identified via HMBC correlation with OH(5). [2]
13C NMR (C10) 105.89 Acidified DMSO-d6; identified via HMBC correlation with OH(5). [2]

Key Insights for Researchers

  • NMR is Definitive for Structural Confirmation: While HPLC and MS are excellent for detection and quantification [1] [3], the search results highlight that NMR spectroscopy, particularly advanced 2D experiments like HMBC and HSQC-TOCSY, is indispensable for unambiguous structural validation, especially for distinguishing between different glycosides [2] [4].
  • Critical Diagnostic Signal: The strongly deshielded OH(5) proton signal around 12.70 ppm is a highly diagnostic marker for flavonols like this compound, due to its intramolecular hydrogen bond with the C4 carbonyl [2].
  • Solvent and Instrument Matter: The high resolution of the OH proton region was achieved using a high-field (800 MHz) NMR spectrometer and acidified DMSO-d6, which is an important consideration for method development [2].

References

Myricetin 3-O-glucoside mass spectrometry confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Mass Spectrometry Identifiers

The table below summarizes the key mass spectrometry data for confirming Myricetin 3-O-glucoside.

Parameter Value / Characteristic
Molecular Formula C₂₁H₂₀O₁₃ [1] [2]
Accurate Mass ([M-H]⁻) 479.0821 m/z [3]
Primary MS/MS Fragments 316, 271, 179, 151 m/z [3]
Ion Mode Negative (ESI-) [3]

| Key Diagnostic Ions | Y₀⁻ ion: 317 m/z (myricetin aglycon) Cross-ring cleavages: 271, 179, 151 m/z [3] |

Experimental Protocols for Confirmation

Here are the methodologies adopted from recent studies for confirming this compound.

  • Sample Preparation & Instrumentation: The compound is typically dissolved in a methanol or methanol/water mixture for direct infusion or LC-MS analysis. The foundational methodology involves using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source, operating in negative ion mode [3] [4]. This setup provides the high mass accuracy needed to distinguish between isobaric compounds and confidently assign molecular formulas.

  • Data Acquisition & Fragmentation: After detecting the deprotonated molecule [M-H]⁻ at 479.0821 m/z, this ion is selected as the precursor for collision-induced dissociation (CID). The resulting MS/MS spectrum is analyzed for the characteristic fragment ions. The loss of the glucosyl moiety (162 Da) generates the myricetin aglycon ion (Y₀⁻) at 317 m/z [3] [4]. Further cross-ring cleavages of the sugar unit and breakdown of the aglycon produce the other signature fragments at 316, 271, 179, and 151 m/z [3].

The following diagram illustrates the logical workflow for the confirmation process:

Start Start: Sample Analysis MS1 MS1: Detect [M-H]⁻ at 479.0821 m/z Start->MS1 MS2 MS2: Fragment Precursor Ion MS1->MS2 CheckFrags Check for Key Fragment Ions MS2->CheckFrags Ion1 • 317 m/z (Myricetin aglycon) • 316 m/z CheckFrags->Ion1 Ion2 • 271 m/z • 179 m/z • 151 m/z CheckFrags->Ion2 Confirmed Identity Confirmed Ion1->Confirmed All ions present Ion2->Confirmed All ions present

Key Considerations for Researchers

  • Differentiate Glycosylation Position: The fragmentation pattern is key to confirming the glycosylation site. The prominent Y₀⁻ ion (317 *m/z), resulting from the cleavage of the O-glycosidic bond at the 3-position, is a critical diagnostic feature for distinguishing 3-O-glycosides from glycosides at other positions like 7-O- or 4'-O- [4].
  • Modern Workflows: Recent advanced strategies utilize Data-Independent Acquisition (DIA or MSE) on LC-QTOF systems. This approach fragments all ions simultaneously, providing a comprehensive dataset that allows for in-depth retrospective analysis and reliable profiling of flavonoid glycosides in complex plant extracts [5].

References

Myricetin 3-O-glucoside anti-inflammatory potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Anti-inflammatory Potency Comparison

The table below summarizes experimental data on the anti-inflammatory effects of myricetin and its glycosylated derivatives from key studies.

Compound Name Experimental Model Key Findings / Potency Mechanism of Action Citation
Myricetin-3-O-β-D-glucuronide (MGL) Carrageenan-induced rat paw edema (acute) ED~50~: 15 μg/kg (p.o.); Indomethacin ED~50~: 10 mg/kg COX-1, COX-2, and 5-LOX inhibitor [1]
Adjuvant-induced arthritis in rats (chronic) Inhibition: 18.1% (left paw), 20.6% (right paw) at 150 μg/kg Inhibition of PGI~2~, PGD~2~, and PGE~2~ release [1]
Myricetin-3-O-β-D-galactopyranoside (M3G) UVA-irradiated HaCaT keratinocytes ↓ MMP-1 release by 66.6% at 25 μM Repression of MAPK/AP-1 signaling; Activation of TGFβ/Smad [2]
UVA-irradiated human dermal fibroblasts (HDFs) ↑ Type I procollagen production by 9.0% at 25 μM Repression of MAPK/AP-1 signaling; Activation of TGFβ/Smad [2]
Myricetin (aglycone) Preclinical models (various) Powerful antioxidant and anti-inflammatory potential; modulates NF-κB, PI3K/Akt, MAPK pathways Broad-spectrum modulator of cell signaling pathways and inflammation markers (e.g., TNF-α, IL-6) [3] [4] [5]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • 1. Carrageenan-Induced Rat Paw Edema [1]

    • Model: Male Wistar rats.
    • Induction: Inflammation was induced by subplantar injection of carrageenan into one hind paw.
    • Treatment: Test compounds (e.g., MGL) were administered orally (1-300 μg/kg) simultaneously with or before carrageenan injection.
    • Measurement: Paw volume was measured plethysmographically at regular intervals. The percentage inhibition of edema was calculated, and the effective dose (ED~50~) was determined.
  • 2. Adjuvant-Induced Arthritis [1]

    • Model: Male Wistar rats.
    • Induction: Arthritis was induced by a single intradermal injection of Freund's complete adjuvant into the tail.
    • Treatment: Compounds (e.g., MGL at 5, 50, 150 μg/kg) were administered orally for 14 days.
    • Measurement: Paw volume (both injected and non-injected) was measured, and the percentage inhibition of swelling was calculated.
  • 3. UVA-Irradiated Skin Cell Model [2]

    • Cell Culture: Human keratinocyte cell line (HaCaT) and human dermal fibroblasts (HDFs).
    • Induction: Cells were irradiated with UVA light (10 J/cm²).
    • Treatment: Cells were treated with M3G (1-25 μM) dissolved in DMSO.
    • Assays:
      • Cell Viability: MTT assay.
      • MMP-1 and Procollagen Secretion: Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
      • Protein Analysis: Activation status of MAPK pathways (p38, ERK, JNK) and Smad pathway was analyzed by western blotting.

Mechanism of Action and Structure-Activity

Understanding how these compounds work at a molecular level and how their structure influences their activity is crucial for drug development.

  • Signaling Pathways: Myricetin glycosides exert anti-inflammatory effects through multiple pathways. As demonstrated with M3G, they can repress the MAPK/AP-1 pathway, which is responsible for upregulating matrix-degrading enzymes like MMP-1, and simultaneously activate the TGFβ/Smad pathway, which promotes collagen production [2]. The aglycone, myricetin, is a broad-spectrum modulator that also targets key pathways like PI3K/Akt, NF-κB, and JAK/STAT [5].

  • Structure-Activity Relationship (SAR):

    • Glycosylation Impact: The addition of a sugar moiety (glycosylation) generally increases the stability and water solubility of the flavonoid compared to its aglycone form [6]. The specific type of glycosidic bond is critical; C-glycosides are more stable than O-glycosides due to their resistance to enzymatic and acid hydrolysis [6].
    • Potency Determinants: The specific anti-inflammatory activity is highly sensitive to the molecular structure. The study on MGL and its related compounds concluded that small changes in the molecular structure can lead to the loss or reduction of the anti-inflammatory activity [1]. The number and position of hydroxyl groups on the flavonoid skeleton are also key determinants of its antioxidant and anti-inflammatory potency [7].

The following diagram illustrates the key anti-inflammatory mechanisms of Myricetin 3-O-β-D-galactopyranoside (M3G) in skin cells, integrating the pathways described in the research.

g cluster_1 HaCaT Keratinocytes & HDFs UVA UVA MAPK MAPK Pathway (p38, ERK, JNK) UVA->MAPK TGFb TGFβ/Smad Pathway UVA->TGFb M3G M3G M3G->MAPK Inhibits M3G->TGFb Activates AP1 Transcription Factor AP-1 MAPK->AP1 MMP1 ↑ MMP-1 Production AP1->MMP1 Col1 ↑ Type I Procollagen TGFb->Col1

Key Insights for Researchers

  • Potency in Context: The exceptional potency of MGL (ED~50~ 15 μg/kg) should be viewed in its specific experimental context (carrageenan-induced acute edema) [1]. Its effect may vary across different disease models.
  • Aglycone vs. Glycoside: The myricetin aglycone is a versatile backbone with well-documented, broad mechanisms [5]. Glycosylation creates more specialized derivatives like MGL and M3G, which can exhibit unique or enhanced activities against specific targets, potentially with improved pharmacokinetic properties [6].
  • Research Gap: A direct, side-by-side comparison of the anti-inflammatory potency of Myricetin 3-O-β-D-glucuronide (MGL), Myricetin 3-O-β-D-galactopyranoside (M3G), and the parent myricetin aglycone under identical experimental conditions is not available in the current literature. Future research should focus on such comparative studies.

References

Myricetin 3-O-glucoside structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

For researchers, the reproducibility of experimental data is crucial. The table below outlines key experimental findings and the methodologies used to obtain them.

Biological Activity Experimental Model Protocol / Assay Description Key Findings
Anti-inflammatory [1] Mouse macrophage cell line (RAW264.7) Cells pretreated with compound, then stimulated with LPS (Lipopolysaccharide) for 18 hours. Nitric oxide (NO) production measured by Griess reaction [1]. IC₅₀ = 21.2 µM (Inhibition of LPS-induced NO production) [1].
Anti-Leishmanial [1] Leishmania species Information limited; cited as a primary activity. Shows activity against Leishmania parasites [1].

Structure-Activity Relationship Insights

The biological activity of myricetin and its glycosides is closely tied to its chemical structure. The diagram below illustrates the general metabolic and action pathway of flavonoid glycosides like Myricetin 3-O-glucoside, based on common biological principles.

compound This compound (Flavonoid Glycoside) absorption Ingestion & Absorption compound->absorption deglycosylation Possible Deglycosylation in Gut absorption->deglycosylation aglycone Myricetin (Aglycone) deglycosylation->aglycone metabolites Various Metabolites deglycosylation->metabolites Potential systemic Systemic Circulation aglycone->systemic metabolites->systemic target Interaction with Cellular Targets systemic->target effect Biological Effects (Anti-inflammatory, etc.) target->effect

Key structural features influencing activity include:

  • The Glycosidic Bond: The glucuronide group at the 3-O-position makes the compound more hydrophilic, which can influence its absorption, distribution, and metabolism compared to the aglycone [2] [3]. In the body, glycosides are often hydrolyzed to release the active aglycone (myricetin) [3].
  • The Aglycone (Myricetin) Structure: Myricetin's activity is driven by its pyrogallol-type B-ring (3',4',5'-trihydroxyl) which confers potent antioxidant and metal-chelating activity [4] [5]. The catechol structure in the B-ring and the 3-OH group on the C-ring are critical for chemical reactivity and quenching reactive oxygen species [5].

Key Considerations for R&D

For research and development, several factors are important:

  • Glycoside vs. Aglycone: The glycoside form may have different bioavailability, solubility, and target engagement compared to myricetin aglycone [3].
  • Pro-oxidant Potential: Myricetin can act as a pro-oxidant under certain conditions (e.g., in the presence of metal ions like Fe³⁺ and Cu²⁺), leading to DNA degradation in vitro [6].
  • Enzyme Interactions: Myricetin can interact with various enzymes and cellular receptors. It has been reported to inhibit viral reverse transcriptase, DNA/RNA polymerases, and glutathione reductase [6].

References

Myricetin 3-O-glucoside biological activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities at a Glance

The table below summarizes the key validated biological activities of Myricetin 3-O-glucoside and related compounds for comparison.

Biological Activity Compound Tested Experimental Model Key Findings / Potency Citation
Antioxidant This compound (W1) In vitro (DPPH, ABTS, FRAP assays) Strong activity, though slightly less potent than myricitrin [1]
Myricetin (aglycone) In vitro (DPPH radical-trapping) Lower IC₅₀ (superior activity) vs. Myricetin-3-O-galactoside [2]
α-Glucosidase Inhibition This compound (W1) In vitro enzymatic assay Significant inhibition [1]
Myricitrin (W3) In vitro enzymatic assay Significant inhibition [1]
α-Amylase Inhibition Myricitrin (W3) In vitro enzymatic assay Substantial inhibitory capacity [1]
Anti-Osteoporotic Myricetin 3-O-β-D-galactopyranoside (M3G) Human Bone Marrow-Mesenchymal Stromal Cells (hBM-MSCs) Stimulated osteoblastogenesis via Wnt/BMP pathways; suppressed adipogenesis [3]
Anti-inflammatory & Antimicrobial This compound Not specified (reported as effects) Reported to have anti-inflammatory and anti-bacterial effects [4]

Detailed Experimental Data and Protocols

For a deeper dive, here are the methodologies and quantitative data behind some of the key findings.

1. Antioxidant and Hypoglycemic Activity from *Acacia mearnsii*

  • Source: Isolated from Acacia mearnsii leaves [1].
  • Separation & Purification Protocol:
    • Extraction: Powdered leaves were extracted with 80% aqueous methanol using ultrasound-assisted extraction (40 kHz, 60°C) [1].
    • Partition: The crude extract was partitioned sequentially with petroleum ether, dichloromethane, and ethyl acetate [1].
    • Column Chromatography: The ethyl acetate fraction was further separated using an AB-8 macroporous adsorbent resin column, eluted with a stepwise gradient of ethanol in water (10% to 100%) [1].
    • Final Purification: Target fractions were purified using preparative reverse-phase HPLC with a C18 column and a mobile phase of 0.1% formic acid in water and acetonitrile [1].
  • Quantitative Results:
    • Yield and Purity: A high yield of myricitrin (7.3 mg per gram of crude extract) was obtained with 98.4% purity. The purity of this compound was over 95% [1].
    • Antioxidant Data: Both compounds showed "strong antioxidant activity" in DPPH, ABTS, and FRAP assays, with myricitrin generally being more potent than this compound [1].
    • Hypoglycemic Data: Both compounds significantly inhibited α-glucosidase, and myricitrin also substantially inhibited α-amylase [1].

2. Mechanism of Reduced Antioxidant Activity by 3-O-glycosylation

  • Source: Comparative analysis of Myricetin-3-O-galactoside (M3OGa) and Myricetin (aglycone) [2].
  • Experimental Protocol:
    • Reaction with Radicals: Each compound was incubated with 2 equivalents of the DPPH• radical [2].
    • Product Analysis: The reaction mixtures were analyzed using UPLC-ESI-Q-TOF-MS to identify radical adduct formation (RAF) products [2].
  • Key Findings:
    • Both M3OGa and myricetin aglycone formed dimeric flavonoid structures and DPPH adducts, confirming they trap radicals via a radical-mediated stepwise chain reaction [2].
    • The 3-O-galactosylation reduces antioxidant activity by limiting the efficiency of the initial radical scavenging (propagation step), but does not affect the subsequent termination step where dimers are formed [2].

This mechanism can be visualized in the following pathway:

G Start Free Radical (e.g., DPPH•) Propagation Propagation Step (Initial H-atom transfer) Start->Propagation Glycosylated Myricetin 3-O-Glycoside Propagation->Glycosylated Limited by 3-O-glycosylation Aglycone Myricetin (Aglycone) Propagation->Aglycone More efficient Termination Termination Step (Radical-Radical Coupling) Glycosylated->Termination Aglycone->Termination Dimer Flavonoid Dimer Termination->Dimer Adduct DPPH Adduct Termination->Adduct

3. Anti-Osteoporotic Activity

  • Source: Myricetin 3-O-β-D-galactopyranoside (M3G) tested on human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) [3].
  • Experimental Protocol:
    • Cell Differentiation: hBM-MSCs were induced to differentiate into osteoblasts (bone-forming cells) and adipocytes (fat cells) [3].
    • Treatment: Cells were treated with M3G during the differentiation process [3].
    • Marker Analysis: Osteoblastogenesis was assessed by measuring cell proliferation, alkaline phosphatase (ALP) activity, extracellular mineralization, and the expression of RUNX2 and osteopontin. Adipogenesis was assessed by lipid accumulation and expression of PPARγ, SREBP1c, and C/EBPα [3].
  • Key Findings:
    • M3G stimulated osteoblast differentiation and inhibited adipocyte differentiation [3].
    • The proposed mechanism involves the stimulation of osteoblast formation via the Wnt/BMP signaling pathway and the inhibition of adipogenesis via the PPARγ pathway [3].

Key Takeaways for Researchers

  • A Valuable Bioactive Compound: this compound is a validated flavonoid glycoside with demonstrated multiple biological activities, making it a promising candidate for further development, particularly in managing diabetes and osteoporosis [1] [3].
  • The Glycosylation Trade-off: The attachment of a sugar moiety at the 3-position, while potentially improving solubility and bioavailability, comes with a documented decrease in direct, intrinsic antioxidant power compared to the myricetin aglycone. This is a critical consideration for structure-activity relationship (SAR) studies [2].
  • Promising Alternative Sources: Acacia mearnsii leaves, a largely discarded by-product, have been shown to be a rich source for the high-yield purification of this compound and myricitrin, highlighting their potential for valorization [1].

References

×

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

480.09039069 Da

Monoisotopic Mass

480.09039069 Da

Heavy Atom Count

34

UNII

TL93W7X2E6

Wikipedia

Myricetin 3-O-beta-D-glucopyranoside

Dates

Last modified: 08-15-2023

Explore Compound Types